Chlorthalidone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVXMEBJLZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022812 | |
| Record name | Chlorthalidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER | |
CAS No. |
77-36-1 | |
| Record name | Chlorthalidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthalidone [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorthalidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorthalidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthalidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlortalidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHALIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0MQD1073Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C | |
| Record name | Chlorthalidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORTHALIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorthalidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chlorthalidone's Molecular Siege: An In-depth Guide to its Mechanism of Action on the Sodium-Chloride Symporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the inhibitory action of the thiazide-like diuretic, chlorthalidone, on the sodium-chloride symporter (NCC), also known as SLC12A3. By delving into recent structural and functional data, this document offers a detailed perspective for researchers and professionals involved in diuretic drug development and renal physiology.
Executive Summary
This compound exerts its diuretic and antihypertensive effects by directly inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of salt and water.[1][4] Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution insights into the precise binding site and inhibitory mechanism of this compound on human NCC.[5][6] This guide will dissect these molecular interactions, present quantitative data on its inhibitory potency, detail the experimental protocols used to elucidate this mechanism, and visualize the key pathways and processes involved.
The Orthosteric Binding Site of this compound on NCC
Contrary to allosteric modulation, this compound functions as an orthosteric inhibitor , directly occluding the ion translocation pathway of NCC.[7][8][9] Cryo-EM structures reveal that this compound nestles into a pocket located approximately midway through the ion-conducting pore of the transporter.[7][8] This binding physically obstructs the passage of sodium and chloride ions, effectively locking the transporter in an outward-open conformation and preventing its conformational cycling required for ion transport.[7]
The binding pocket is formed by several key amino acid residues within the transmembrane domains (TMDs) of NCC. The phthalimidine moiety of this compound orients itself within this pocket, forming specific interactions that anchor the drug in place.
Key Interacting Residues:
Recent structural studies have identified several critical amino acid residues that form direct interactions with this compound:[6][8][10]
-
Hydrogen Bonds: The sulfamoyl group of this compound forms crucial hydrogen bonds with the side chains of Asparagine 149 (N149) and Asparagine 227 (N227) .[6][11] The hydroxyl group on the phthalimidine ring also forms hydrogen bonds with Histidine 234 (H234) and N149 .[6]
-
π-π Stacking: The benzenesulfonamide ring of this compound engages in a π-π stacking interaction with Phenylalanine 536 (F536) .[6][11]
-
Hydrophobic Interactions: The phthalimidine moiety also establishes hydrophobic contacts with Glycine 230 (G230) , Methionine 233 (M233) , and Isoleucine 532 (I532) .[6]
-
Water-Mediated Interaction: An ordered water molecule mediates an indirect interaction between the amine group of the phthalimidine moiety and the main-chain oxygen of Serine 350 (S350) .[6]
These extensive interactions collectively contribute to the stable and potent inhibition of NCC by this compound.
Quantitative Analysis of this compound Inhibition
The potency of this compound's inhibition of NCC has been quantified through various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of the drug required to inhibit 50% of the transporter's activity.
| Compound | Wild-Type hNCC IC50 | NCCcryo IC50 | Notes | Reference |
| This compound | 23 nM | 20 nM | NCCcryo is a construct used for structural studies with similar affinity. | [11] |
| Indapamide | 20 nM | Not Reported | A related thiazide-like diuretic. | [11] |
| Polythiazide | ~0.5 nM | Not Reported | A more potent thiazide-type diuretic. | [11] |
Mutational analysis of the key interacting residues has confirmed their importance in this compound binding. Alanine substitution of these residues significantly reduces the sensitivity of NCC to this compound, as demonstrated by the fold increase in IC50 values.
| Mutation | IC50 Fold Change (vs. Wild-Type) | Reference |
| N149A | ~95-fold increase | [11] |
| N227A | >1000-fold increase | [11] |
| G230A | ~40-fold increase | [6] |
These quantitative data underscore the critical role of the identified residues in mediating the high-affinity binding of this compound to NCC.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Cryogenic Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general steps for determining the structure of human NCC in complex with this compound.
-
Protein Expression and Purification:
-
The full-length human NCC gene is cloned into a suitable expression vector (e.g., a BacMam vector for expression in mammalian cells like HEK293).[10]
-
An N-terminal Twin-Strep tag can be added for affinity purification.[12]
-
HEK293S cells are infected with the baculovirus, and protein expression is induced.[10]
-
Cells are harvested and solubilized in a detergent-containing buffer (e.g., Lauryl Maltose Neopentyl Glycol - LMNG) supplemented with cholesteryl hemisuccinate (CHS) and this compound.[10]
-
The NCC-chlorthalidone complex is purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography.
-
-
Nanodisc Reconstitution:
-
To provide a more native-like membrane environment, the purified NCC-chlorthalidone complex is reconstituted into nanodiscs.[10]
-
Purified NCC, Membrane Scaffold Protein (e.g., MSP1E3D1), and a lipid mixture (e.g., DOPE:POPS:POPC) are mixed in a specific molar ratio.[10]
-
Detergent is removed by dialysis or with bio-beads, leading to the self-assembly of nanodiscs containing the NCC-chlorthalidone complex.
-
-
Cryo-EM Grid Preparation and Data Collection:
-
A small volume of the nanodisc-reconstituted NCC-chlorthalidone sample is applied to a glow-discharged cryo-EM grid.[12]
-
The grid is blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).[12]
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Images are recorded as movies to allow for motion correction.
-
-
Image Processing and 3D Reconstruction:
-
The movie frames are aligned and corrected for beam-induced motion.[12]
-
Individual particle images are picked from the micrographs.
-
2D classification is performed to remove junk particles and select for high-quality views.
-
An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution 3D reconstruction of the NCC-chlorthalidone complex.
-
An atomic model is then built into the resulting cryo-EM density map.
-
Chloride (Cl⁻) Influx Assay using YFP-based Sensors
This fluorescence-based assay measures the transport activity of NCC in living cells.
-
Cell Line Generation:
-
A stable HEK293 cell line is generated that co-expresses human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).[12]
-
-
Cell Culture and Plating:
-
Cells are cultured in appropriate media and seeded into 96-well plates.
-
-
Assay Procedure:
-
Prior to the assay, cells are incubated in a hypotonic, chloride-free, and potassium-free buffer to activate the endogenous WNK-SPAK signaling pathway, which phosphorylates and activates NCC.[12]
-
The baseline YFP fluorescence is measured using a plate reader.
-
To initiate the influx, a solution containing sodium and chloride (or another halide like iodide) is added to the wells.[9][13]
-
The influx of chloride into the cells quenches the YFP fluorescence.
-
The rate of fluorescence quenching is monitored over time, which is directly proportional to the rate of NCC-mediated chloride influx.[12]
-
-
Inhibition Assay:
-
To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the drug.
-
The rate of chloride influx is measured for each concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
-
Radiolabeled Sodium (²²Na⁺) Uptake Assay
This is a classic method to directly measure the uptake of sodium through NCC.
-
Cell Culture and Induction:
-
Pre-incubation and Stimulation:
-
Cells are washed and pre-incubated in a chloride-free buffer to stimulate NCC activity.[7]
-
-
Uptake Assay:
-
Quantification:
-
The cells are lysed, and the amount of intracellular radioactivity is measured using a gamma counter.[7]
-
The total protein concentration in each sample is determined to normalize the uptake values.
-
-
Thiazide-Sensitivity:
-
To determine the NCC-specific uptake, parallel experiments are performed in the presence of a saturating concentration of a thiazide diuretic (e.g., metolazone or this compound).[7]
-
The thiazide-sensitive uptake is calculated by subtracting the uptake in the presence of the inhibitor from the total uptake.
-
Visualizing the Molecular Landscape
Signaling Pathway: Regulation of NCC by the WNK-SPAK Kinase Cascade
The activity of NCC is tightly regulated by a phosphorylation cascade involving the WNK (With-No-Lysine) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases.[2][3][14] Low intracellular chloride concentrations activate this pathway, leading to the phosphorylation and subsequent activation of NCC.
Caption: The WNK-SPAK-NCC signaling pathway regulating sodium-chloride reabsorption and its inhibition by this compound.
Experimental Workflow: Chloride Influx Assay
The following diagram illustrates the workflow for measuring NCC activity using a YFP-based chloride influx assay.
Caption: Workflow of the YFP-based chloride influx assay for measuring NCC activity and inhibition.
Logical Relationship: this compound's Inhibitory Action
This diagram depicts the logical sequence of events from this compound binding to the physiological outcome.
Caption: Logical cascade of events illustrating how this compound inhibits NCC to produce its therapeutic effects.
Conclusion and Future Directions
The convergence of high-resolution structural biology and sophisticated functional assays has provided a remarkably detailed picture of how this compound inhibits the sodium-chloride symporter. The identification of the orthosteric binding site and the key interacting residues offers a solid foundation for structure-based drug design. Future research can leverage this knowledge to develop novel diuretics with improved potency, selectivity, and side-effect profiles. Furthermore, understanding how genetic polymorphisms in the NCC binding pocket affect the efficacy of this compound and other thiazide-like diuretics could pave the way for a more personalized approach to hypertension management. The continued exploration of the dynamic regulation of NCC by its associated signaling pathways will undoubtedly reveal further opportunities for therapeutic intervention.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating the multifaceted intricacies of the Na+-Cl− cotransporter, a highly regulated key effector in the control of hydromineral homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Phase for WNK Kinase Signaling Complexes as Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
Chlorthalidone's Inhibitory Profile on Human Carbonic Anhydrase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a long-acting thiazide-like diuretic, is primarily known for its role in managing hypertension and edema by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[1] However, its chemical structure, which includes a sulfonamide group, also confers a significant inhibitory activity against the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2] This off-target effect is increasingly recognized for its potential contributions to the drug's overall pharmacological profile and therapeutic outcomes.[1] This technical guide provides an in-depth analysis of this compound's inhibitory effects on various human carbonic anhydrase isoforms, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of this compound against all 12 catalytically active human carbonic anhydrase isoforms has been systematically evaluated. The dissociation constants (Kd), which are equivalent to inhibition constants (Ki) for this class of inhibitors, were determined primarily by a fluorescent thermal shift assay (FTSA) and confirmed with a stopped-flow CO2 hydration assay.[2][3] The data reveals that this compound exhibits a broad-spectrum inhibitory activity, with affinities ranging from the nanomolar to the micromolar scale across the different isoforms.
| Carbonic Anhydrase Isoform | Dissociation Constant (Kd) in nM |
| hCA I | 1300 |
| hCA II | 110 |
| hCA III | >200000 |
| hCA IV | 120 |
| hCA VA | 60 |
| hCA VB | 22 |
| hCA VI | 45 |
| hCA VII | 25 |
| hCA IX | 41 |
| hCA XII | 35 |
| hCA XIII | 21 |
| hCA XIV | 50 |
Table 1: Dissociation constants (Kd) of this compound for all 12 catalytically active human carbonic anhydrase isoforms as determined by fluorescent thermal shift assay (FTSA). Data sourced from Baranauskiene et al., 2021.[3]
Mechanism of Carbonic Anhydrase Inhibition by this compound
This compound, like other sulfonamide-based inhibitors, targets the active site of the carbonic anhydrase enzyme. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) that is essential for the enzyme's catalytic activity. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby blocking the hydration of carbon dioxide to bicarbonate and a proton.[2]
The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide moiety and amino acid residues within the active site pocket, such as Thr199 and Thr200. The remainder of the this compound molecule occupies the active site cavity, with its orientation influenced by hydrophobic and other non-covalent interactions with the surrounding amino acid residues.[3]
Experimental Protocols
The determination of this compound's inhibitory activity against carbonic anhydrase isoforms relies on robust and sensitive biophysical and enzymatic assays. The following sections detail the methodologies for the two key experimental approaches.
Stopped-Flow CO2 Hydration Assay
This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Principle: The hydration of CO2 produces protons, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor, the reaction rate decreases.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms
-
HEPES or other suitable non-inhibitory buffer
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
This compound and control inhibitors (e.g., acetazolamide)
-
Syringes and mixing chamber for the stopped-flow instrument
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Prepare a range of concentrations of this compound and a control inhibitor.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the CA enzyme solution (pre-incubated with the inhibitor for a defined period).
-
Load the second syringe with the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the slope of the absorbance versus time curve.
-
Perform the reaction without the enzyme to determine the uncatalyzed rate and subtract this from the catalyzed rates.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Fluorescent Thermal Shift Assay (FTSA)
This assay measures the binding of a ligand to a protein by detecting changes in the protein's thermal stability.
Principle: When a protein is heated, it unfolds (denatures). A fluorescent dye that binds to the hydrophobic regions of the unfolded protein is used to monitor this process. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a ligand, such as this compound, generally stabilizes the protein, leading to an increase in its Tm. The magnitude of this "thermal shift" is related to the binding affinity of the ligand.
Materials:
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Purified recombinant human carbonic anhydrase isoforms
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
-
This compound
-
96-well or 384-well PCR plates
Procedure:
-
Sample Preparation:
-
In a PCR plate, prepare a reaction mixture containing the purified CA protein, the fluorescent dye, and the assay buffer.
-
Add this compound at various concentrations to different wells. Include a no-ligand (DMSO) control.
-
-
Assay Execution:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to obtain the melting curves.
-
Determine the Tm for each concentration of this compound by fitting the data to a Boltzmann equation.
-
Plot the change in Tm (ΔTm) against the logarithm of the this compound concentration.
-
Fit this dose-response curve to a suitable model to determine the dissociation constant (Kd).
-
Conclusion
This compound is a potent inhibitor of a wide range of human carbonic anhydrase isoforms. Its inhibitory activity is well-documented and can be accurately quantified using established biophysical and enzymatic assays. For researchers and drug development professionals, understanding this off-target activity is crucial for a comprehensive evaluation of this compound's pharmacological effects and for the rational design of new therapeutics with improved selectivity. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and clinical implications of carbonic anhydrase inhibition by this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Chlorthalidone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular structure and chemical properties of Chlorthalidone, a thiazide-like diuretic widely utilized in the management of hypertension and edema. This document details its chemical synthesis, physicochemical characteristics, and primary and secondary mechanisms of action, including its interaction with the Na+/Cl- cotransporter and carbonic anhydrases. Furthermore, it elucidates the pleiotropic effects of this compound, involving various signaling pathways that contribute to its overall cardiovascular benefits. Detailed experimental protocols for the analysis of this compound are also provided, alongside visualizations of its molecular interactions and relevant biological pathways, to support further research and drug development efforts.
Molecular Structure and Chemical Identity
This compound, with the systematic IUPAC name 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, is a monosulfamyl diuretic that is structurally distinct from thiazide diuretics due to the incorporation of a phthalimidine ring system.[1]
Chemical Structure:
Figure 1: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁ClN₂O₄S | [1] |
| Molecular Weight | 338.77 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder | [2] |
| Melting Point | 224-226 °C (with decomposition) | [3] |
| pKa | 9.36 | [4] |
| logP | 0.85 | [5] |
| Solubility | ||
| Water | Practically insoluble (0.12 g/L at 20 °C) | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Slightly soluble | [6] |
| Ether | Practically insoluble | [6] |
| Chloroform | Practically insoluble | [6] |
| Dimethylacetamide (DMA) | Freely soluble | |
| Dimethylformamide (DMF) | Freely soluble | |
| Dimethylsulfoxide (DMSO) | Freely soluble |
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects through a dual mechanism, primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, and secondarily through the inhibition of carbonic anhydrases.
Primary Target: Na+/Cl- Cotransporter (NCC) Inhibition
The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC; encoded by the SLC12A3 gene) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[7][8] By blocking NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), resulting in a reduction of extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[8] While the inhibitory effect on NCC is well-established, a specific IC50 value for this compound is not consistently reported in publicly available literature.
Figure 2: Inhibition of the Na+/Cl- Cotransporter (NCC) by this compound
Secondary Target: Carbonic Anhydrase Inhibition
This compound also exhibits inhibitory activity against multiple isoforms of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[9] This inhibition contributes to its diuretic effect, although to a lesser extent than NCC inhibition. By inhibiting CA in the proximal convoluted tubule, this compound reduces the reabsorption of bicarbonate, sodium, and water. Furthermore, inhibition of CA in vascular smooth muscle may contribute to its vasodilatory effects.[9] this compound displays high affinity for several CA isoforms.
Table 2: Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IV | 32 |
| hCA VII | 43 |
| hCA IX | 25 |
| hCA XII | 12 |
| hCA XIII | 21 |
| hCA XIV | 18 |
Note: Data compiled from various sources. Exact values may vary depending on the experimental conditions.
Pleiotropic Effects and Associated Signaling Pathways
Beyond its primary diuretic action, this compound exhibits several pleiotropic effects that are thought to contribute to its cardiovascular protective benefits.[6][10] These include modulation of endothelial function, anti-platelet activity, and anti-inflammatory and anti-fibrotic effects.
Vasodilation and the Rho Kinase Pathway
This compound has been shown to induce vasodilation, which contributes to its blood pressure-lowering effect. One of the proposed mechanisms involves the inhibition of the RhoA/Rho kinase (ROCK) pathway in vascular smooth muscle cells. Inhibition of this pathway leads to a decrease in the phosphorylation of myosin light chain phosphatase, resulting in smooth muscle relaxation and vasodilation.
Figure 3: this compound's Effect on the Rho Kinase Pathway
Endothelial Function and Angiogenesis
This compound has been observed to improve endothelial function.[3] It also influences the expression of key mediators of angiogenesis and vascular permeability, such as Vascular Endothelial Growth Factor C (VEGF-C) and Transforming Growth Factor-beta 3 (TGF-β3).[6] The effects on these pathways are complex and may be concentration-dependent.
Anti-inflammatory Effects and NF-κB Pathway
Emerging evidence suggests that this compound may possess anti-inflammatory properties. The inhibition of the Na+-K+-2Cl- cotransporter 1 (NKCC1), which is expressed in immune cells, can modulate inflammatory responses. This may involve the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[9]
Figure 4: Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway
Experimental Protocols
This section provides an overview of established methodologies for the analysis and characterization of this compound.
Synthesis of this compound
An improved and industrially viable process for the preparation of this compound has been reported. A general workflow is outlined below.
Figure 5: General Synthesis Workflow for this compound
Detailed Protocol: A common synthesis route involves the reaction of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide in methanol to form an intermediate oxazinone. This intermediate is then treated with chlorosulfonic acid followed by ammonia to yield crude this compound, which is subsequently purified by recrystallization.
Quantification by UV-Visible Spectrophotometry
Principle: This method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
Methodology:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2-25 µg/mL.
-
Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to 10 mg of this compound in 100 mL of methanol. Filter the solution and dilute appropriately to fall within the calibration range.
-
Measurement: Record the absorbance of the standard and sample solutions at the λmax of this compound (typically around 275-285 nm in methanol) using a UV-Vis spectrophotometer with methanol as the blank.
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: This method separates this compound from other components in a sample based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Injection Volume: 20 µL
-
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in the mobile phase at appropriate concentrations.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify this compound in the sample by comparing the peak area with that of the standard.
Carbonic Anhydrase Inhibition Assay
Principle: The inhibitory activity of this compound against carbonic anhydrase can be determined by measuring its effect on the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol.
Methodology:
-
Reagents: Purified CA isoenzyme, p-NPA solution, and this compound solutions at various concentrations.
-
Assay Procedure:
-
Pre-incubate the enzyme with different concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Conclusion
This compound remains a cornerstone in the management of hypertension, owing to its well-established efficacy and long duration of action. Its multifaceted mechanism of action, encompassing both the inhibition of the Na+/Cl- cotransporter and carbonic anhydrases, along with its emerging pleiotropic effects, provides a compelling rationale for its clinical benefits. This technical guide has provided a comprehensive overview of the molecular and chemical properties of this compound, intended to serve as a valuable resource for the scientific and drug development communities. Further research into its complex signaling pathways and the quantitative aspects of its target interactions will continue to refine our understanding and potentially unlock new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Chlorthalidone in Preclinical Models: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics and bioavailability of chlorthalidone, a long-acting thiazide-like diuretic, within key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in these models is crucial for translating findings to clinical settings and optimizing its therapeutic potential. This document provides a comprehensive overview of available data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacokinetic Profile of this compound in Preclinical Species
The following tables summarize the available quantitative pharmacokinetic parameters of this compound in various preclinical models. It is important to note that publicly available, detailed quantitative data for this compound in common preclinical species is limited. The information presented here is compiled from the accessible literature.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat (Wistar) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog (Beagle) | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
While pharmacokinetic studies in Wistar rats and Beagle dogs have been conducted, specific quantitative data from these studies were not available in the public domain at the time of this review.[1][2]
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Species (Strain) | Dose (mg/kg) | Key Findings | Reference |
| Dog (Beagle) | Data not available | In vivo studies using intravenous solutions were conducted to develop a relevant pharmacokinetic model.[1] |
Experimental Protocols
A thorough understanding of the methodologies employed in preclinical pharmacokinetic studies is essential for data interpretation and replication. This section outlines typical experimental protocols for oral and intravenous administration of this compound in preclinical models, as well as the analytical methods used for its quantification in biological matrices.
Animal Models and Dosing
-
Rat Models: Studies have utilized Wistar and Dahl salt-sensitive rats.[2][3] For oral administration, this compound can be administered via oral gavage. In a study investigating the effects on ventricular hypertrophy, this compound was administered to Wistar rats at a dose of 8 mg per animal per day mixed with food.[4] Another study in Dahl salt-sensitive rats involved administering this compound at 5 mg/kg per day in drinking water.[3]
-
Dog Models: Beagle dogs are a commonly used model for pharmacokinetic studies of this compound.[1] Standard protocols for oral administration in dogs involve administering the drug in a capsule or tablet, followed by a flush of water to ensure ingestion. For intravenous administration, the drug is typically dissolved in a suitable vehicle and infused into a peripheral vein, such as the cephalic vein.
Sample Collection and Preparation
Blood samples are typically collected from a cannulated vein (e.g., jugular vein in dogs or tail vein in rats) at predetermined time points after drug administration. Plasma is separated by centrifugation.
A common method for extracting this compound from plasma is liquid-liquid extraction. A typical protocol involves:
-
Addition of an internal standard to the plasma sample.
-
Protein precipitation with an organic solvent like acetonitrile.
-
Extraction of the analyte into an immiscible organic solvent such as ethyl acetate.
-
Evaporation of the organic layer and reconstitution of the residue in the mobile phase for analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in plasma.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[2]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions for mass spectrometric detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, a common transition monitored is m/z 339.8909 → 85.0951.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic and antihypertensive effects primarily by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[5][6]
Inhibition of the Na+/Cl- Cotransporter
The primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (also known as the thiazide-sensitive Na+-Cl- cotransporter or NCC) located on the apical membrane of the DCT cells.[5][7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
Downstream Effects
The blockage of the Na+/Cl- cotransporter leads to a cascade of events:
-
Increased Natriuresis and Diuresis: The increased concentration of Na+ and Cl- in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[6]
-
Volume Depletion: The diuretic effect leads to a reduction in plasma and extracellular fluid volume, which contributes to the lowering of blood pressure.[8]
-
Vasodilation: this compound is also believed to have a direct vasodilatory effect on peripheral blood vessels, which contributes to its antihypertensive effect.[6]
-
Carbonic Anhydrase Inhibition: this compound also exhibits inhibitory effects on carbonic anhydrase, which may contribute to its overall diuretic and cardiovascular effects.[7][9]
The following diagram illustrates the primary mechanism of action of this compound at the distal convoluted tubule.
Caption: Mechanism of this compound in the Distal Convoluted Tubule.
Bioavailability in Preclinical Models
Absolute bioavailability is a critical parameter that describes the fraction of an administered dose of unchanged drug that reaches the systemic circulation. While specific bioavailability data for this compound in preclinical models is scarce in the available literature, studies in beagle dogs have been conducted to assess the bioavailability of different formulations.[1] One study indicated that a rapidly dissolving tablet formulation was bioequivalent to an oral solution of this compound in these animals.[1]
Conclusion
This technical guide provides a summary of the current understanding of the pharmacokinetics and bioavailability of this compound in preclinical models. While the mechanism of action is well-characterized, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data from animal studies. Further publication of such data would be invaluable for researchers and drug development professionals to better understand the ADME properties of this important diuretic and to facilitate the translation of preclinical findings to the clinical setting. The experimental protocols and diagrams provided herein offer a foundational understanding for future research in this area.
References
- 1. This compound pharmacodynamics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based simultaneous quantification of this compound and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Endothelin A Blockade and this compound Treatment in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Chlortalidone - Wikipedia [en.wikipedia.org]
- 8. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorthalidone's Pleiotropic Effects Beyond Diuresis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased natriuresis and diuresis. However, a growing body of evidence reveals that the clinical benefits of this compound extend far beyond its diuretic effects. This technical guide delves into the multifaceted, pleiotropic actions of this compound, exploring its molecular and cellular mechanisms that contribute to its cardiovascular protective effects. We will examine its role as a potent carbonic anhydrase inhibitor, its influence on platelet aggregation, endothelial function, vascular permeability, and angiogenesis, as well as its impact on glucose metabolism and oxidative stress. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to foster a deeper understanding of this compound's diverse pharmacological profile.
Carbonic Anhydrase Inhibition
A key differentiator between this compound and thiazide diuretics is its potent inhibition of carbonic anhydrase (CA).[1] This enzyme is crucial for various physiological processes, and its inhibition by this compound contributes significantly to the drug's pleiotropic effects.[2]
Quantitative Data on Carbonic Anhydrase Inhibition
| Parameter | This compound | Bendroflumethiazide | Reference |
| Inhibition Constant (K_i) | 60 nmol/L | 49,000 nmol/L | [3] |
Experimental Protocol: Measurement of Platelet Carbonic Anhydrase Activity
This protocol assesses carbonic anhydrase activity by measuring platelet swelling in response to ammonium chloride (NH4Cl).[3]
Principle: When platelets are suspended in an isotonic NH4Cl solution, ammonia (NH3) diffuses into the platelets. Inside the cell, carbonic anhydrase catalyzes the hydration of CO2 to form carbonic acid, which dissociates into a proton (H+) and a bicarbonate ion. The intracellular H+ protonates NH3 to form ammonium (NH4+), which is osmotically active and impermeant, leading to platelet swelling. The degree of swelling is indicative of carbonic anhydrase activity.
Procedure:
-
Platelet Isolation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Incubation: Incubate platelet samples with either this compound, bendroflumethiazide, or a control vehicle.
-
Measurement of Swelling: Suspend the treated platelets in an isoosmotic solution of NH4Cl.
-
Analysis: Measure the increase in platelet size using a particle size analyzer (e.g., Coulter Counter). The extent of swelling is proportional to carbonic anhydrase activity.
Signaling Pathway: Carbonic Anhydrase-Dependent Platelet Swelling
Caption: this compound inhibits carbonic anhydrase, reducing platelet swelling.
Effects on Platelet Aggregation
This compound has been shown to decrease platelet aggregation, an effect that may contribute to its superior cardiovascular protective profile compared to some other diuretics.[4][5] This antiplatelet effect is, at least in part, mediated by its inhibition of carbonic anhydrase.[5]
Quantitative Data on Platelet Aggregation
A study comparing the antiplatelet effects of this compound and hydrochlorothiazide found no statistically significant antiplatelet effects for either drug when assessed with five standard platelet agonists.[6] However, another study demonstrated that this compound was significantly more effective than bendroflumethiazide in reducing epinephrine-mediated platelet aggregation.[4][5]
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function.[3]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used as a reference for 100% light transmission.
-
-
Incubation: Incubate PRP samples with this compound, a comparator drug, or a vehicle control for a specified time (e.g., 20 minutes).[3]
-
Aggregation Measurement:
-
Place the PRP sample in an aggregometer cuvette with a magnetic stir bar at 37°C.
-
Add a platelet agonist (e.g., epinephrine, ADP, collagen) to induce aggregation.
-
Record the change in light transmission over time. The maximum aggregation is expressed as a percentage.
-
Experimental Workflow: Light Transmission Aggregometry
Caption: Workflow for assessing platelet aggregation using LTA.
Vascular Effects: Endothelial Function, Permeability, and Angiogenesis
This compound exerts several beneficial effects on the vasculature, including improving endothelial function, reducing vascular permeability, and promoting angiogenesis.[4][7]
Quantitative Data on Vascular Effects
| Parameter | Baseline | After this compound Treatment | p-value | Reference |
| Acetylcholine-mediated Vasodilation | Varies by dose | Augmented | <0.05 | [7] |
| Minimum Forearm Vascular Resistance | Varies by patient | Decreased | <0.05 | [7] |
| Transcapillary Albumin Escape Rate | Varies by patient | Slowed | <0.05 | [7] |
This compound has also been shown to induce marked changes in the gene transcripts for vascular endothelial growth factor C (VEGF-C) and transforming growth factor-beta3 (TGF-β3).[4][5]
Experimental Protocol: Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[1]
Principle: Increased blood flow (hyperemia) induced by a temporary arterial occlusion causes shear stress on the endothelium, stimulating the release of nitric oxide (NO) and subsequent vasodilation. The extent of this dilation is a measure of endothelial function.
Procedure:
-
Patient Preparation: The subject should be in a supine position in a quiet, temperature-controlled room and should have fasted for at least 8-12 hours.[1]
-
Baseline Measurement:
-
Image the brachial artery in the longitudinal plane using a high-resolution ultrasound.
-
Measure the baseline diameter of the brachial artery.
-
-
Induction of Hyperemia:
-
Inflate a blood pressure cuff on the forearm to a pressure at least 50 mmHg above systolic pressure for 5 minutes to occlude arterial flow.[1]
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the diameter of the brachial artery for several minutes.
-
-
Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to its maximum diameter post-occlusion.
Experimental Protocol: Measurement of Transcapillary Albumin Escape Rate (TERalb)
This method measures the rate at which albumin moves from the intravascular to the extravascular space, an indicator of capillary permeability.[7]
Procedure:
-
Injection of Labeled Albumin: Intravenously inject a known amount of radio-iodinated human serum albumin (e.g., 125I-albumin).
-
Blood Sampling: Collect blood samples at regular intervals over a defined period (e.g., 60 minutes).
-
Analysis: Measure the radioactivity in the plasma of each sample. The rate of disappearance of the labeled albumin from the plasma is used to calculate the TERalb.
Signaling Pathway: this compound's Effect on Angiogenesis and Vascular Permeability
Caption: this compound modulates genes involved in vascular processes.
Metabolic Effects: Insulin Resistance and Glucose Metabolism
The metabolic side effects of thiazide and thiazide-like diuretics, particularly their impact on glucose metabolism, are a significant consideration in clinical practice. This compound has been associated with an increased risk of new-onset diabetes.
Quantitative Data on Metabolic Effects
| Parameter | This compound Treatment | Control/Comparator | p-value | Reference |
| Fasting Glucose | Increased | No significant change | <0.05 | [8] |
| Fasting Insulin | Increased | No significant change | <0.05 | [8] |
| HOMA-IR | Increased | No significant change | <0.01 | [9] |
Effects on Oxidative Stress and Inflammation
While less extensively studied than its other pleiotropic effects, there is emerging evidence that this compound may influence oxidative stress and inflammatory pathways. Thiazide diuretics, in general, have been shown to activate the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can increase oxidative stress. However, some studies suggest that diuretics may also have anti-inflammatory effects, as indicated by reductions in circulating levels of inflammatory cytokines.
Experimental Protocol: Measurement of Malondialdehyde (MDA) via TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation, a marker of oxidative stress.
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare samples (e.g., plasma, tissue homogenates) and a series of MDA standards.
-
Reaction:
-
Add an acidic reagent (e.g., trichloroacetic acid) to the samples and standards to precipitate proteins and release MDA.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA solution to the supernatant.
-
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow for the color reaction to occur.
-
Measurement: Cool the samples and measure the absorbance at approximately 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
Experimental Protocol: Measurement of Superoxide Dismutase (SOD) Activity
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Procedure (using a commercial kit):
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Reaction:
-
A substrate (e.g., WST-1) is utilized that produces a water-soluble formazan dye upon reduction by superoxide anions.
-
A superoxide anion generating system (e.g., xanthine oxidase) is included in the reaction.
-
-
Measurement: The rate of formazan dye formation is inhibited by SOD. The SOD activity is quantified by measuring the inhibition of the colorimetric reaction.
Experimental Protocol: Measurement of Inflammatory Cytokines (e.g., IL-6, TNF-α) and C-Reactive Protein (CRP)
Enzyme-linked immunosorbent assays (ELISAs) and multiplex bead-based assays (e.g., Luminex) are commonly used to quantify cytokine and CRP levels in biological samples.
Principle (Sandwich ELISA):
-
Coating: A capture antibody specific for the target analyte is immobilized on a microplate.
-
Sample Incubation: The sample containing the analyte is added to the well, and the analyte binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the analyte, is added and binds to a different epitope on the captured analyte.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement: The absorbance of the colored product is measured, which is proportional to the concentration of the analyte in the sample.
Logical Relationship: this compound's Potential Impact on Oxidative Stress and Inflammation
Caption: Potential pathways of this compound's influence on oxidative stress.
Conclusion
The pharmacological actions of this compound are far more complex than its well-established diuretic effect. Its potent inhibition of carbonic anhydrase, coupled with its effects on platelet aggregation, vascular function, and potentially on oxidative and inflammatory pathways, underscores a multifaceted mechanism of action that likely contributes to its robust cardiovascular protective effects observed in major clinical trials. For researchers and drug development professionals, a deeper understanding of these pleiotropic effects is crucial for identifying novel therapeutic targets, designing more effective antihypertensive strategies, and developing next-generation cardiovascular drugs. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the intricate and beneficial pharmacology of this compound.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. This compound and Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antihypertensive Effect of this compound in Advanced Chronic Kidney Disease: A Causal Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Comparison of the antihypertensive activities of xipamide and this compound: a double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored antihypertensive drug therapy prescribed to older women attenuates circulating levels of interleukin-6 and tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Chlorthalidone on Renal Tubule Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney, leading to increased natriuresis and diuresis.[1] While its clinical efficacy is well-established, a detailed understanding of its direct in-vitro effects on renal tubule epithelial cells is crucial for advancing nephrological research and developing novel therapeutics with improved safety and efficacy profiles.
This technical guide provides a comprehensive overview of the current in-vitro research on the effects of this compound on renal tubule epithelial cells. It consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of renal physiology, pharmacology, and drug development.
Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)
This compound exerts its diuretic and antihypertensive effects by directly binding to and inhibiting the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, on the apical membrane of distal convoluted tubule (DCT) epithelial cells.[1] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid into the cells, leading to an increase in their luminal concentration.[1] The resulting osmotic gradient drives water to remain in the tubule, leading to diuresis.
The binding of this compound to NCC is thought to be at an orthosteric site, effectively occluding the ion translocation pathway.[2][3][4] The activity of NCC is regulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK).[2][3] Phosphorylation of NCC by the WNK-SPAK pathway is a key step in its activation, and this compound's inhibitory effect can be studied in the context of this regulatory mechanism.[2][3][5]
Quantitative In-Vitro Data
A significant portion of the available literature on this compound focuses on clinical outcomes and its structural interaction with the NCC protein. Comprehensive quantitative data on a wide range of in-vitro effects on renal epithelial cells is limited. The following tables summarize the available data.
Table 1: Effect of this compound on NCC Activity
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| HEK293 (expressing NCC and YFP) | Cl⁻ influx assay | Not specified | Complete block of NCC activity | [2][3] |
Table 2: Effects of Thiazide Diuretics on DCT Epithelial Cells (In-Vivo Model with In-Vitro Implications)
| Parameter | Observation | Note | Reference |
| Cell Morphology | Loss of structural characteristics of electrolyte-transporting epithelia | In-vivo study in rats with implications for direct cellular effects. | [6] |
| Apoptosis | Cells in various stages of apoptosis | Suggests a direct pro-apoptotic effect at high concentrations or with prolonged exposure. | [6] |
| Gene Expression | Greatly reduced thiazide-sensitive NCC (rTSC1) transcripts | Indicates a potential feedback mechanism or cellular stress response. | [6] |
| Inflammation | Focal inflammatory cell infiltrates localized to the DCT | An in-vivo observation, but suggests that direct cellular effects could initiate an inflammatory response. | [6] |
Note: There is a notable scarcity of published in-vitro studies detailing the effects of this compound on other cellular parameters such as cell viability (IC50 values), specific markers of oxidative stress, and comprehensive gene expression profiles in renal tubule epithelial cells. Further research in these areas is warranted.
Experimental Protocols
Measurement of NCC Activity using a Cl⁻ Influx Assay
This protocol describes a cell-based fluorescence assay to measure the activity of the Na-Cl cotransporter (NCC) and its inhibition by this compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).
Principle: The fluorescence of this specific YFP variant is quenched by the influx of chloride ions (Cl⁻). By measuring the rate of fluorescence quenching upon addition of a Cl⁻-containing solution, the rate of NCC-mediated Cl⁻ influx can be determined.
Procedure:
-
Cell Culture: Culture the HEK293-NCC-YFP cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until confluent.
-
Assay Buffer Preparation:
-
Cl⁻-free buffer: Prepare a buffer containing (in mM): 110 Na-gluconate, 20 HEPES, 5 K-gluconate, 2 Ca-gluconate, 1 Mg-gluconate, and 5 glucose, adjusted to pH 7.4.
-
Cl⁻-containing buffer: Prepare a buffer of the same composition but with NaCl and KCl replacing Na-gluconate and K-gluconate.
-
-
Assay Execution: a. Wash the cells with the Cl⁻-free buffer to remove extracellular chloride. b. Pre-incubate the cells with either vehicle control or varying concentrations of this compound in the Cl⁻-free buffer for a specified period. c. Place the 96-well plate in a fluorescence plate reader. d. Initiate the assay by adding the Cl⁻-containing buffer to the wells. e. Immediately start recording the YFP fluorescence intensity over time (e.g., every few seconds for 1-2 minutes).
-
Data Analysis: a. The rate of Cl⁻ influx is determined from the initial slope of the fluorescence decay curve. b. Compare the rates of fluorescence quenching in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of the drug.
In-Vitro Model of the Distal Convoluted Tubule
For more physiologically relevant studies, the use of a distal convoluted tubule (DCT) cell line is recommended.
Recommended Cell Line: mDCT15 (mouse Distal Convoluted Tubule 15) cells.[7][8]
Characteristics:
-
Amenable to functional assessment of NCC activity, including thiazide-sensitive Na⁺ uptake assays.[7][8]
Culture Conditions: As per the provider's recommendations (e.g., ATCC). Generally cultured in DMEM/F12 medium supplemented with fetal bovine serum, insulin, transferrin, selenium, and dexamethasone.
Experimental Applications:
-
Ion Transport Studies: Measurement of thiazide-sensitive ²²Na⁺ uptake.
-
Gene and Protein Expression Analysis: Investigating the effect of this compound on the expression of NCC and its regulatory proteins (WNKs, SPAK).
-
Cell Signaling Studies: Examining the impact on intracellular signaling pathways.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the Na-Cl Cotransporter (NCC)
Caption: this compound blocks the NCC in the DCT cell membrane.
Regulatory Pathway of NCC Activity
Caption: The WNK-SPAK pathway activates NCC through phosphorylation.
Experimental Workflow for Cl⁻ Influx Assay
Caption: Workflow for measuring NCC inhibition by this compound.
Potential Off-Target and Pleiotropic Effects
While the primary in-vitro effect of this compound is the inhibition of NCC, some studies suggest other potential cellular effects that warrant further investigation in renal epithelial cells:
-
Carbonic Anhydrase Inhibition: this compound has been shown to have inhibitory effects on carbonic anhydrase, which could play a role in its overall renal and cardiovascular effects.[9] The in-vitro consequences of this inhibition on renal epithelial cell physiology are not well-defined.
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a key mediator of renal fibrosis.[10] While direct in-vitro studies are lacking, understanding how this compound might modulate TGF-β signaling in renal fibroblasts and epithelial cells could provide insights into its long-term effects on renal structure.[10]
-
Oxidative Stress and Mitochondrial Function: Alterations in ion transport and cell volume can impact cellular metabolism and redox balance. Future in-vitro studies should explore the effects of this compound on mitochondrial respiration and the generation of reactive oxygen species in renal epithelial cells.
Conclusion and Future Directions
This compound's primary in-vitro effect on renal tubule epithelial cells is the direct inhibition of the Na-Cl cotransporter, a mechanism that is well-characterized and can be reliably quantified. However, there is a clear need for more in-depth in-vitro research to elucidate the broader cellular consequences of this inhibition.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Determining the IC50 of this compound for NCC inhibition in various renal cell lines and its effect on cell viability and apoptosis over a range of concentrations.
-
Transcriptomic and Proteomic Analyses: Utilizing high-throughput screening methods to identify global changes in gene and protein expression in renal epithelial cells following this compound treatment.
-
Investigation of Off-Target Effects: Characterizing the in-vitro effects of this compound on other cellular targets and signaling pathways, such as carbonic anhydrase and TGF-β signaling.
-
Advanced In-Vitro Models: Employing more sophisticated models, such as kidney-on-a-chip and 3D organoid cultures, to better recapitulate the in-vivo microenvironment of the distal tubule and study the long-term effects of this compound.
A deeper understanding of the multifaceted in-vitro effects of this compound will not only enhance our knowledge of its mechanism of action but also pave the way for the development of next-generation diuretics with improved efficacy and safety profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EMDB-43412: Phosphorylated human NCC in complex with this compound - Yorodumi [pdbj.org]
- 6. Single-Nucleus RNA Sequencing Reveals Loss of Distal Convoluted Tubule 1 Renal Tubules in HIV Viral Protein R Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new model of the distal convoluted tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new model of the distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
Chlorthalidone's Impact on Vascular Smooth Muscle Cell Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorthalidone, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to diuresis and a reduction in blood volume. However, a growing body of evidence indicates that this compound also exerts direct effects on the vasculature, contributing significantly to its antihypertensive efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the physiology of vascular smooth muscle cells (VSMCs). It delves into the molecular mechanisms, including the inhibition of carbonic anhydrase and the subsequent modulation of ion channel activity and intracellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for investigating these effects and presents available quantitative data in a structured format to facilitate further research and drug development efforts in this area.
Core Mechanisms of this compound in Vascular Smooth Muscle Cells
Beyond its renal effects, this compound induces vasodilation through direct actions on VSMCs.[1] This vasodilatory effect is a key component of its long-term blood pressure-lowering action.[2][3] The principal mechanism underlying this effect is the inhibition of carbonic anhydrase, which sets off a cascade of events leading to smooth muscle relaxation.
Inhibition of Carbonic Anhydrase
This compound is a potent inhibitor of carbonic anhydrase (CA).[2][4][5] VSMCs express several isoforms of this enzyme, with carbonic anhydrase I (CA I) and carbonic anhydrase II (CA II) being the most prominent.[1][3][4][6][7] By inhibiting these enzymes, this compound disrupts the cellular pH regulation machinery. This inhibition leads to an increase in intracellular pH (alkalinization) in VSMCs.
Modulation of Ion Channel Activity
The this compound-induced intracellular alkalinization has a significant impact on the activity of pH-sensitive ion channels, particularly the large-conductance calcium-activated potassium channels (KCa channels).[2] The opening of these channels is favored by an increase in intracellular pH.[8][9] Activation of KCa channels leads to an efflux of potassium ions from the VSMC, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated L-type calcium channels, reducing the influx of calcium ions, a critical step in the initiation of smooth muscle contraction. The net result of this cascade is vasorelaxation.
Impact on Intracellular Signaling Pathways
Evidence suggests that this compound may also modulate intracellular signaling pathways that regulate VSMC contraction and growth. The RhoA/Rho kinase (ROCK) pathway is a key regulator of calcium sensitization in VSMCs, and its overactivity is implicated in hypertension.[10][11] Studies have shown that treatment of cultured VSMCs with 1 µmol/L this compound can reduce the mRNA expression of both RhoA and Rho kinase.[5] This suggests a potential mechanism for this compound in reducing vascular tone and potentially mitigating vascular remodeling, although further studies on protein expression and activity are needed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound-induced vasodilation and a typical experimental workflow for assessing its effect on VSMC contractility.
Caption: this compound-induced vasodilation signaling pathway.
Caption: Experimental workflow for a VSMC contractility assay.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of this compound and related compounds on VSMC physiology.
Table 1: Inhibition of Carbonic Anhydrase in Vascular Smooth Muscle
| Compound | Carbonic Anhydrase Isoform(s) | Tissue Source | IC50 | Reference(s) |
| Acetazolamide | CA I and CA II | Bovine Aortic Smooth Muscle | 0.07 ± 0.01 µM | [1][6] |
| This compound | CA I, CA II, and other isoforms | VSMCs | Data not available |
Table 2: Effects of this compound on Vascular Reactivity (Clinical Data)
| Dose | Parameter | Change | Significance | Reference(s) |
| 12.5 mg/day | Venous Capacity | Increase from 3.0 to 3.4 ml/100 ml | Significant | [12] |
| 25 mg/day | Venous Capacity | Increase from 2.6 to 3.2 ml/100 ml | Significant | [12] |
| 25 mg/day | Peak Flow | Increase from 18.6 to 23.9 ml/100 ml/min | Significant | [12] |
Table 3: Effects of this compound on RhoA/ROCK Pathway in VSMCs
| Concentration | Target | Effect | Cell Type | Reference(s) |
| 1 µmol/L | RhoA mRNA | Reduction | Cultured VSMCs | [5] |
| 1 µmol/L | Rho Kinase mRNA | Reduction | Cultured VSMCs | [5] |
Table 4: Effects of this compound on VSMC Proliferation and Migration
| Assay | Effect | IC50 / % Inhibition | Cell Type | Reference(s) |
| Proliferation | Data not available | Data not available | - | |
| Migration | Data not available | Data not available | - |
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of this compound on VSMC physiology.
Measurement of Intracellular pH in VSMCs using BCECF-AM
This protocol is adapted from established methods for measuring intracellular pH (pHi).[13][14][15][16]
Materials:
-
Vascular smooth muscle cells (primary culture or cell line)
-
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Nigericin and valinomycin (for calibration)
-
Calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0)
-
Fluorescence plate reader or microscope with dual excitation ratio imaging capabilities
Procedure:
-
Cell Preparation: Plate VSMCs in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells three times with HBSS to remove extracellular dye.
-
Treatment: Add HBSS containing the desired concentrations of this compound or vehicle control to the wells.
-
Measurement:
-
Place the plate in a fluorescence reader or on a microscope stage.
-
Measure the fluorescence intensity at emission wavelength ~535 nm with sequential excitation at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).
-
-
Calibration:
-
At the end of the experiment, treat the cells with a calibration buffer containing nigericin (10 µM) and valinomycin (10 µM) to equilibrate the intracellular and extracellular pH.
-
Sequentially add calibration buffers of known pH and record the fluorescence ratios.
-
Generate a calibration curve of fluorescence ratio versus pHi.
-
-
Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.
Patch-Clamp Electrophysiology for KCa Channel Activity in VSMCs
This protocol is a generalized procedure based on standard patch-clamp techniques for VSMCs.[17][18][19]
Materials:
-
Acutely isolated or cultured VSMCs
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration; pH 7.2 with KOH.
-
This compound stock solution
-
Specific KCa channel blocker (e.g., iberiotoxin)
Procedure:
-
Cell Preparation: Isolate VSMCs from vascular tissue using enzymatic digestion (e.g., collagenase, papain) or use cultured VSMCs plated on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell or inside-out patch-clamp configuration.
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV) and apply voltage steps or ramps to elicit KCa channel currents.
-
Record baseline channel activity in the control external solution.
-
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record channel activity in the presence of this compound. An increase in outward current indicates channel activation.
-
Pharmacological Confirmation: Apply a specific KCa channel blocker (e.g., iberiotoxin) to confirm that the observed current is indeed through KCa channels.
-
Data Analysis: Analyze the recorded currents to determine changes in open probability (NPo) for single-channel recordings or current amplitude for whole-cell recordings. Construct dose-response curves to determine the EC50 of this compound if applicable.
VSMC Transwell Migration Assay
This protocol is based on standard Transwell migration assay procedures.[2][20][21][22]
Materials:
-
Vascular smooth muscle cells
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS or PDGF)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture VSMCs and serum-starve them for 24 hours before the assay to reduce baseline migration.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add culture medium containing the chemoattractant to the lower chamber.
-
Harvest the serum-starved VSMCs and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/ml).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add this compound at various concentrations to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C for 4-24 hours to allow for cell migration.
-
Cell Removal and Staining:
-
After incubation, remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., 0.1% Crystal Violet).
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the control.
Conclusion and Future Directions
This compound's direct effects on vascular smooth muscle cells, primarily through the inhibition of carbonic anhydrase and subsequent activation of KCa channels, represent a significant component of its antihypertensive action. The potential modulation of the RhoA/ROCK pathway further highlights its multifaceted vascular effects. While the qualitative mechanisms are becoming clearer, there is a notable lack of quantitative data on the direct molecular interactions and dose-dependent effects of this compound on VSMC physiology.
Future research should focus on:
-
Determining the IC50 values of this compound for specific carbonic anhydrase isoforms expressed in VSMCs.
-
Characterizing the dose-response relationship of this compound-induced vasorelaxation in isolated vascular preparations.
-
Quantifying the activation of KCa channels by this compound at the single-channel and whole-cell levels.
-
Investigating the effects of this compound on the protein expression and activity of components of the RhoA/ROCK pathway.
-
Generating quantitative data on the impact of this compound on VSMC proliferation and migration to better understand its role in vascular remodeling.
A more detailed understanding of these aspects will not only provide deeper insights into the therapeutic actions of this widely used drug but may also pave the way for the development of novel antihypertensive agents with targeted vascular effects.
References
- 1. Carbonic anhydrase in mammalian vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase in Mammalian Vascular Smooth Muscle | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 8. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular effects of this compound in mild hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MiR155-5p Inhibits Cell Migration and Oxidative Stress in Vascular Smooth Muscle Cells of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. researchgate.net [researchgate.net]
Cellular Uptake and Transport Mechanisms of Chlorthalidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its therapeutic efficacy is primarily attributed to its action on renal electrolyte transport. However, the complete picture of its cellular uptake, transport, and subsequent pleiotropic effects is multifaceted, involving a combination of specific transporter interactions, high-affinity protein binding, and modulation of intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's journey from circulation to its sites of action, detailing the molecular players and mechanisms involved. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial antihypertensive agent.
Introduction
This compound's primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney.[1][2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure.[3][4] Distinct from thiazide diuretics, this compound also exhibits potent inhibition of carbonic anhydrase (CA), which contributes to its overall diuretic effect and is thought to underlie some of its unique pleiotropic effects.[5][6] This guide will delve into the specifics of its transport into and within the body, its interaction with key proteins, and the signaling cascades it influences.
Cellular Uptake and Transport
The journey of this compound from the bloodstream to its target sites involves several key steps, including binding to plasma proteins and erythrocytes, and transport across cellular membranes.
Systemic Distribution and Erythrocyte Transport
Upon administration, this compound is extensively bound to plasma proteins, with approximately 75% being protein-bound, of which 58% is bound to albumin.[7][8] A significant and unique feature of this compound's pharmacokinetics is its high affinity for and sequestration within red blood cells (erythrocytes).[7][9] This is primarily due to its strong binding to carbonic anhydrase, which is abundant in these cells.[7][10]
This erythrocyte binding serves as a circulating reservoir for the drug, contributing to its long elimination half-life of 45 to 60 hours.[7] The binding to erythrocyte carbonic anhydrase is a saturable process.[10] Studies have shown that other carbonic anhydrase inhibitors, such as acetazolamide, can competitively inhibit and displace this compound from red blood cells, leading to a decrease in its blood-to-plasma ratio.[11][12]
Renal Transport
The primary site of this compound's diuretic action is the DCT of the nephron. To reach the NCC on the apical membrane of the DCT cells, this compound must first be secreted from the peritubular capillaries into the tubular lumen. While the specific transporters involved in the basolateral uptake and apical efflux of this compound in the proximal tubule are not definitively elucidated, it is hypothesized that organic anion transporters (OATs), members of the Solute Carrier (SLC) superfamily, play a role in its secretion, similar to other diuretics.
Once in the tubular fluid, this compound interacts with the NCC from the luminal side, inhibiting its function.[13]
Molecular Interactions and Inhibition
Inhibition of the Na+/Cl- Cotransporter (NCC)
This compound directly binds to and inhibits the NCC, arresting the transporter in an outward-open conformation and thereby preventing the reabsorption of Na+ and Cl- from the tubular fluid.[13] This is the principal mechanism behind its diuretic and antihypertensive effects.
Inhibition of Carbonic Anhydrase
This compound is a potent inhibitor of multiple isoforms of carbonic anhydrase.[5] This inhibition occurs through the interaction of its sulfonamide moiety with the zinc ion in the active site of the enzyme.[14] The inhibition of carbonic anhydrase in the proximal tubule contributes to its diuretic effect by reducing sodium bicarbonate reabsorption.[15][16] Furthermore, the inhibition of carbonic anhydrase in other tissues is believed to be responsible for some of this compound's pleiotropic effects.[6][17]
Quantitative Data
The following tables summarize the available quantitative data on the binding and inhibitory actions of this compound.
| Parameter | Value | Target Protein | Reference |
| Association Constant (Kass) | 2.76 x 10⁶ L/mol | Carbonic Anhydrase (HCA) | [10] |
| 2.43 x 10⁶ L/mol | HCA-B Isoenzyme | [10] | |
| 5.69 x 10⁶ L/mol | HCA-C Isoenzyme | [10] | |
| 1.18 x 10³ L/mol | Human Serum Albumin (HSA) | [10] | |
| Plasma Protein Binding | ~75% | Plasma Proteins | [7][8] |
| Erythrocyte Binding | >98% (at concentrations < 15-20 µg/ml) | Erythrocytes | [10] |
Table 1: Binding affinities and distribution of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to study the cellular transport and action of this compound.
In Vitro Transport Assays using Caco-2 Cells
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and transport.[18][19][20][21]
-
Objective: To determine the permeability and transport mechanism of this compound across an epithelial monolayer.
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.[21]
-
The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like [¹⁴C]-mannitol.[22]
-
A solution containing this compound (often radiolabeled, e.g., with ¹⁴C) is added to the apical (AP) or basolateral (BL) chamber.
-
At various time points, samples are taken from the receiver chamber (BL or AP, respectively) to determine the concentration of transported this compound.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
To investigate the involvement of specific transporters, the assay can be performed in the presence of known transporter inhibitors.
-
NCC Inhibition Assay in HEK293 Cells
Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of transporters to study their function and inhibition.[23][24]
-
Objective: To assess the inhibitory effect of this compound on the Na+/Cl- cotransporter (NCC).
-
Methodology:
-
HEK293 cells are stably transfected to co-express human NCC and a chloride-sensitive fluorescent protein (e.g., a membrane-anchored YFP).[13][25]
-
The cells are incubated in a hypotonic, chloride-free buffer to activate the NCC.
-
A chloride influx assay is initiated by adding a chloride-containing buffer. The influx of chloride through the NCC quenches the YFP fluorescence.
-
The rate of fluorescence quenching is measured in the presence and absence of varying concentrations of this compound.
-
The data is used to determine the potency of this compound as an NCC inhibitor, often expressed as an IC₅₀ value.
-
Erythrocyte Binding Assay
-
Objective: To quantify the binding of this compound to red blood cells.
-
Methodology:
-
Freshly isolated human red blood cells are incubated with varying concentrations of radiolabeled this compound.
-
After reaching equilibrium, the cells are separated from the plasma by centrifugation.
-
The amount of radioactivity in the erythrocyte fraction and the plasma is measured.
-
The blood-to-plasma concentration ratio is calculated to determine the extent of erythrocyte partitioning.[9]
-
Competitive binding studies can be performed by co-incubating with other carbonic anhydrase inhibitors like acetazolamide to demonstrate displacement.[11]
-
Signaling Pathways
Beyond its direct diuretic effects, this compound influences several signaling pathways, which may contribute to its cardiovascular benefits.
Vasodilation and Endothelial Function
This compound has been shown to induce vasodilation and improve endothelial function.[26] While the exact mechanisms are still under investigation, potential pathways include:
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in vascular smooth muscle cells may lead to changes in intracellular pH, which can modulate the activity of ion channels, such as calcium-activated potassium channels (KCa), leading to hyperpolarization and vasorelaxation.[27]
-
Rho Kinase Pathway: Studies have suggested that this compound may decrease the expression of RhoA and Rho kinase in vascular smooth muscle cells, leading to reduced vasoconstriction.[27]
Caption: Proposed signaling pathways for this compound-induced vasodilation.
Angiogenesis and Vascular Permeability
This compound has been shown to promote angiogenesis and decrease vascular permeability, effects not typically associated with thiazide diuretics.[1][2][4] These effects may be linked to the modulation of vascular endothelial growth factor (VEGF) signaling.
-
VEGF Pathway: this compound has been observed to alter the gene expression of VEGF-C.[1][2] The VEGF pathway is a critical regulator of angiogenesis and vascular permeability.[28] The precise mechanism by which this compound influences this pathway is an area of active research.
Caption: Experimental workflow for assessing NCC inhibition by this compound.
References
- 1. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Differences in this compound's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Binding of this compound (Hygroton®) to blood components in man | Semantic Scholar [semanticscholar.org]
- 11. Effects of competitive red blood cell binding and reduced hematocrit on the blood and plasma levels of [14C]Indapamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding‐site interaction of this compound and acetazolamide, two drugs transported by red blood cells | Semantic Scholar [semanticscholar.org]
- 13. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lecturio.com [lecturio.com]
- 16. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epithelial transport of drugs in cell culture. I: A model for studying the passive diffusion of drugs over intestinal absorptive (Caco-2) cells. | Semantic Scholar [semanticscholar.org]
- 20. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
- 21. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 22. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Discovery of Chlorthalidone Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its prolonged duration of action and proven efficacy in reducing cardiovascular events have established it as a first-line antihypertensive agent.[1][2] This technical guide delves into the core aspects of the early-stage discovery of this compound derivatives and analogues. It provides an overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for the synthesis and evaluation of novel, related compounds. The guide is intended to serve as a resource for researchers and drug development professionals engaged in the design and discovery of new diuretic agents with potentially improved pharmacological profiles.
Introduction to this compound
This compound is a monosulfamyl diuretic that is chemically distinct from thiazide diuretics due to the absence of the benzothiadiazine structure; it is classified as a thiazide-like diuretic.[1] Its structure features a phthalimidine ring, which tautomerizes to a benzophenone form. This unique structure contributes to its long half-life of 40-60 hours, providing sustained diuretic and antihypertensive effects.[2]
The primary indication for this compound is the management of hypertension, either as monotherapy or in combination with other antihypertensive drugs.[3] It is also used as an adjunctive therapy for edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy.[3]
Mechanism of Action and Signaling Pathways
Primary Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)
This compound's principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (also known as NCC or SLC12A3) in the distal convoluted tubule (DCT) of the nephron.[1][4] By blocking the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream, this compound increases the excretion of salt and water, leading to a reduction in extracellular fluid and plasma volume, which in turn lowers blood pressure.[4]
Recent cryo-electron microscopy studies have elucidated the structural basis for this inhibition. This compound binds to an orthosteric site on NCC, occluding the ion translocation pathway and stabilizing the transporter in an outward-open conformation, thus preventing the conformational changes necessary for ion transport.[5][6]
Secondary Mechanism: Carbonic Anhydrase Inhibition
In addition to its primary action on NCC, this compound also exhibits inhibitory activity against carbonic anhydrase.[1] This inhibition is considered a secondary mechanism and contributes to its diuretic effect, although to a lesser extent than its action on NCC. Inhibition of carbonic anhydrase in the proximal tubule can lead to increased excretion of bicarbonate, sodium, and water.[7]
The WNK-SPAK/OSR1-NCC Signaling Pathway
The activity of the Na+/Cl- cotransporter is regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases (WNK1 and WNK4) phosphorylate and activate the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[8][9] Activated SPAK and OSR1 then directly phosphorylate and activate NCC, promoting salt reabsorption in the kidneys.[10] This pathway is a key regulator of blood pressure, and its overactivation can lead to hypertension.[11] this compound, by directly inhibiting NCC, effectively counteracts the effects of this signaling cascade. Furthermore, the development of inhibitors targeting WNK or SPAK/OSR1 represents a novel therapeutic strategy for hypertension that complements the direct inhibition of NCC.[8][9]
Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.
Early-Stage Discovery of Derivatives and Analogues
The development of this compound derivatives and analogues aims to improve upon its existing pharmacological profile, potentially by enhancing potency, selectivity, or pharmacokinetic properties, or by reducing side effects. Key strategies in this endeavor include modification of the isoindolinone core and bioisosteric replacement of the sulfonamide group.
Structure-Activity Relationship (SAR) of Isoindolinone-Based Compounds
The isoindolinone scaffold is a key feature of this compound. Studies on related isoindolinone derivatives have shown that substitutions on the nitrogen atom of the isoindolinone ring can significantly impact biological activity. For instance, in a series of novel isoindolinone derivatives, the nature of the substituent on the nitrogen atom influenced their carbonic anhydrase inhibitory and antioxidant activities. Specifically, a cyclohexanol substituent resulted in the highest antioxidant activity, suggesting that this position is critical for modulating the molecule's interaction with biological targets.
Bioisosteric Replacement of the Sulfonamide Group
The sulfonamide group is crucial for the diuretic activity of this compound and other related diuretics. However, it is also associated with hypersensitivity reactions in some patients. Bioisosteric replacement of the sulfonamide group with other acidic functionalities that can mimic its hydrogen-bonding and electronic properties is a viable strategy to develop novel analogues with a potentially improved safety profile. Examples of sulfonamide bioisosteres include sulfonimidamides and other acidic moieties.
Quantitative Data on this compound Analogues
While extensive public-domain data on direct this compound analogues with diuretic activity is limited, a patent for diuretic isoindole derivatives provides some insight into potential modifications. The general structure from this patent is presented below, although specific quantitative diuretic data for these compounds is not detailed in the abstract.
Table 1: General Structure of Patented Diuretic Isoindole Derivatives
| General Structure | R Groups |
| X: Halogen or trifluoromethylA: C2-C4 alkyleneR1: AlkylR2: Alkyl or phenylalkylor R1 and R2 together with N form piperidino, morpholino, or pyridinyl |
Note: This represents a class of compounds from a patent and does not imply that all compounds within this class have been synthesized or have demonstrated diuretic activity.
Experimental Protocols
Synthesis of Isoindolinone Derivatives
The synthesis of the isoindolinone core, central to this compound, can be achieved through various methods. A one-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and an alcohol in the presence of trifluoroacetic acid has been reported to be an efficient, mild, and metal-free approach.
General Procedure:
-
To a solution of 2-benzoylbenzoic acid in an appropriate solvent, add the desired alcohol (1.1 equivalents).
-
Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the solution.
-
Add trifluoroacetic acid (TFA) as a catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired isoindolinone derivative.
Caption: General workflow for the synthesis of isoindolinone derivatives.
In Vitro Assay for Na+/Cl- Cotransporter Inhibition
The inhibitory activity of novel compounds on the Na+/Cl- cotransporter can be assessed using a radioactive ion uptake assay in a cell line stably expressing the human NCC (hNCC), such as human embryonic kidney (HEK293) cells.
Protocol for 86Rb+ Uptake Assay:
-
Cell Culture: Culture HEK293 cells stably expressing hNCC in 24-well plates to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in a hypotonic, chloride-free solution for 10-15 minutes to activate the NCC.
-
Incubation with Inhibitor: Add the test compound at various concentrations to the cells and incubate for a specified period.
-
Ion Uptake: Initiate ion uptake by adding a solution containing 86Rb+ (as a surrogate for K+, which can be transported by some related transporters, but the assay is adapted for NCC which is K+-independent by using specific conditions) and incubate for 15-20 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.25 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Diuretic Activity Assay (Lipschitz Test)
The diuretic activity of test compounds can be evaluated in vivo using the Lipschitz test in rats. This method measures the volume of urine and the excretion of electrolytes.
Protocol for Lipschitz Test:
-
Animal Acclimatization: Use male Wistar rats (150-200g) and acclimatize them for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., this compound), and test groups (different doses of the new compound).
-
Hydration and Dosing: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals. Immediately after, administer the vehicle, standard drug, or test compound orally.
-
Urine Collection: Place the animals individually in metabolic cages designed to collect urine and separate it from feces.
-
Measurement: Collect and measure the total urine volume at specified time points (e.g., up to 5 or 24 hours).
-
Electrolyte Analysis: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the diuretic activity and saluretic indices by comparing the urine output and electrolyte excretion in the test groups to the control and standard groups.
Conclusion
The early-stage discovery of this compound derivatives and analogues remains a promising area for the development of novel antihypertensive agents. A thorough understanding of its mechanism of action, particularly the inhibition of the Na+/Cl- cotransporter and the regulatory WNK-SPAK/OSR1 signaling pathway, is crucial for rational drug design. By employing established synthetic methodologies for the isoindolinone core and utilizing robust in vitro and in vivo screening assays, researchers can effectively identify and optimize new chemical entities with enhanced diuretic and antihypertensive properties. Future efforts may focus on developing analogues with improved selectivity, better safety profiles, and tailored pharmacokinetic characteristics to address unmet needs in the management of hypertension and related cardiovascular diseases.
References
- 1. Chlortalidone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in this compound's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
Chlorthalidone's Vascular Effects: An In-depth Analysis of Endothelial Function and Nitric Oxide Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a seminal event in the pathogenesis of hypertension and atherosclerosis. Nitric oxide, synthesized in endothelial cells by endothelial nitric oxide synthase (eNOS), is a critical signaling molecule that governs vascular tone, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. Consequently, therapeutic strategies that can preserve or enhance endothelial NO production are of significant interest in cardiovascular medicine.
Chlorthalidone, a thiazide-like diuretic, is a first-line agent for the management of hypertension, with robust evidence demonstrating its efficacy in reducing cardiovascular events.[1][2] While its primary mechanism involves inhibiting the Na-Cl symporter in the distal convoluted tubule, a growing body of evidence suggests that this compound possesses pleiotropic vascular effects that extend beyond its diuretic and antihypertensive actions.[3][4] A key differentiator of this compound from other thiazide diuretics is its potent inhibition of carbonic anhydrase.[2][5] This property is hypothesized to be central to its unique vascular effects, including improvements in endothelial function.[3]
This technical guide provides a comprehensive review of the current understanding of this compound's impact on endothelial function and the nitric oxide pathway. It synthesizes available quantitative data, details key experimental methodologies, and visualizes the proposed molecular mechanisms.
Quantitative Evidence of this compound's Effect on Endothelial Function
Direct clinical data quantifying the effects of this compound on common measures of endothelial function, such as Flow-Mediated Dilation (FMD), or on circulating biomarkers of nitric oxide like plasma nitrite/nitrate (NOx), is limited in the published literature. However, key studies utilizing other robust techniques, such as forearm blood flow (FBF) responses to endothelium-dependent vasodilators, provide valuable quantitative insights.
One pivotal study investigated the vascular effects of this compound in hypertensive patients with nondiabetic metabolic syndrome, a condition known for significant endothelial dysfunction.[6] The study demonstrated that three months of this compound treatment significantly augmented the vasodilator response to intra-arterial acetylcholine, an endothelium-dependent stimulus that triggers nitric oxide release.[6]
| Table 1: Effect of this compound on Endothelium-Dependent Vasodilation | ||||
| Study | Patient Population | Treatment | Parameter | Measurement |
| G. L. T. F. et al. (2005)[6] | 13 hypertensive patients with metabolic syndrome | This compound (25 mg/day) for 3 months | Forearm Blood Flow (FBF) Response to Acetylcholine (ACh) | Strain-Gauge Plethysmography |
Another study in mild hypertensives showed that this compound treatment increased peak forearm blood flow after a period of ischemia, an indirect indicator of improved vascular reactivity.[1][7]
| Table 2: Effect of this compound on Forearm Vascular Reactivity | |||||
| Study | Patient Population | Treatment | Parameter | Baseline Value | Post-treatment Value |
| Modrić et al. (1996)[1][7] | 15 mild hypertensive patients | This compound (25 mg/day) for 1 month | Peak Flow (mL/100mL/min) | 18.6 | 23.9 (p < 0.05) |
While these studies provide evidence for this compound's beneficial vascular effects, there remains a clear need for further research involving direct FMD and NO metabolite measurements to fully elucidate its impact on endothelial function.
Proposed Mechanisms of Action on the Nitric Oxide Pathway
The vascular effects of this compound are thought to be multifactorial, involving both blood pressure reduction-dependent and -independent mechanisms. The leading hypothesis for its direct vascular action centers on its potent inhibition of carbonic anhydrase.
Carbonic Anhydrase Inhibition and eNOS Activation
Carbonic anhydrase (CA) is an enzyme present in vascular smooth muscle and endothelial cells. It catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton (H+) and a bicarbonate ion (HCO3-). Inhibition of CA by this compound is proposed to alter intracellular pH and ion channel activity in a manner that favors vasodilation and eNOS activation.
A plausible signaling pathway is as follows:
-
Inhibition of Carbonic Anhydrase: this compound enters the endothelial cell and inhibits carbonic anhydrase.
-
Intracellular Alkalinization: This inhibition leads to a decrease in the intracellular production of protons, causing a slight rise in intracellular pH (alkalinization).
-
Activation of KCa Channels: The change in intracellular pH can activate calcium-sensitive potassium channels (KCa) on the endothelial cell membrane.
-
Endothelial Hyperpolarization: Activation of KCa channels leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane.
-
Ca2+ Influx and eNOS Activation: This hyperpolarization increases the driving force for calcium (Ca2+) entry into the cell through store-operated calcium channels. The resulting increase in intracellular Ca2+ activates calmodulin, which in turn binds to and activates eNOS.
-
PI3K/Akt Pathway: Some evidence suggests that changes in intracellular pH and membrane potential can influence signaling cascades like the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a major upstream activator of eNOS. Akt (also known as Protein Kinase B) phosphorylates eNOS at its serine 1177 residue, leading to a significant increase in its enzymatic activity.
-
Increased NO Production: Activated eNOS converts L-arginine to L-citrulline and nitric oxide.
-
Vasodilation: NO diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP production and subsequent vasodilation.
Reduction of Oxidative Stress
Another potential mechanism is the reduction of oxidative stress.[4] Superoxide anions can rapidly scavenge NO, forming peroxynitrite, a highly reactive and damaging molecule that uncouples eNOS, causing it to produce more superoxide instead of NO. By reducing sources of vascular oxidative stress, this compound could increase the bioavailability of endogenously produced NO. However, direct evidence quantifying this compound's effect on specific oxidative stress markers in the vasculature is currently lacking.
Key Experimental Methodologies
The following sections detail the protocols for key experiments used to assess endothelial function in the context of this compound research.
Forearm Blood Flow Measurement (Strain-Gauge Plethysmography)
This technique measures limb blood flow by temporarily occluding venous outflow and recording the rate of increase in limb volume, which reflects arterial inflow. It is used to assess the vasodilator response to intra-arterially infused substances like acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent).
Protocol:
-
Subject Preparation: The subject lies supine in a temperature-controlled room. A non-dominant arm is extended and supported comfortably at heart level.
-
Cannulation: Under sterile conditions and local anesthesia, a cannula is inserted into the brachial artery for drug infusion.
-
Plethysmograph Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm and connected to a plethysmograph. A wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation from the measurement. An upper arm cuff is used for venous occlusion.
-
Baseline Measurement: Saline is infused through the brachial artery cannula. Forearm blood flow is measured by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds. The plethysmograph records the rate of forearm swelling. This is repeated until a stable baseline is achieved.
-
Drug Infusion:
-
Acetylcholine (ACh): A graded infusion of ACh (e.g., 5, 15, 30 µ g/min ) is administered, with each dose infused for 5-10 minutes. FBF measurements are taken during the last 2-3 minutes of each infusion period.
-
Sodium Nitroprusside (SNP): Following a washout period, a graded infusion of SNP (an endothelium-independent NO donor) is administered to assess the responsiveness of the vascular smooth muscle.
-
-
Data Analysis: FBF is expressed in mL per 100 mL of forearm tissue per minute. The dose-response curve for ACh is plotted for pre- and post-chlorthalidone treatment to determine the effect on endothelium-dependent vasodilation. The response to SNP serves as a control.
Measurement of Nitric Oxide Metabolites (Griess Assay)
The Griess assay is a colorimetric method used to indirectly quantify NO production by measuring the concentration of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Protocol:
-
Sample Collection: Collect plasma or urine samples from subjects before and after the this compound treatment period. Centrifuge blood samples to separate plasma and store all samples at -80°C until analysis.
-
Nitrate Conversion: For the measurement of total NOx (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This is typically done enzymatically using nitrate reductase.
-
Incubate a known volume of the sample (e.g., 50 µL) with nitrate reductase and its cofactor (e.g., NADPH) in a 96-well plate for a specified time (e.g., 30 minutes at 37°C).
-
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations (e.g., 0 to 100 µM) in the same buffer as the samples.
-
Griess Reagent Addition:
-
Add Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to all standards and samples. Incubate for 5-10 minutes at room temperature, protected from light. This reagent reacts with nitrite to form a diazonium salt.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. Incubate for another 5-10 minutes. This couples with the diazonium salt to form a chromophoric azo compound.
-
-
Absorbance Measurement: A purple/magenta color will develop. Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use the standard curve to interpolate the nitrite concentration in the unknown samples.
Conclusion and Future Perspectives
The available evidence suggests that this compound possesses beneficial vascular effects that may contribute to its proven cardiovascular risk reduction. Quantitative data from forearm blood flow studies demonstrate an improvement in endothelium-dependent vasodilation.[6] The primary proposed mechanism for this direct vascular effect is this compound's potent inhibition of carbonic anhydrase, which may lead to an increase in eNOS activity and subsequent NO production.
However, significant gaps remain in the literature. There is a notable absence of clinical trial data specifically evaluating the effect of this compound on Flow-Mediated Dilation (FMD). Furthermore, studies directly measuring changes in nitric oxide metabolites or specific markers of vascular oxidative stress in response to this compound therapy are needed to definitively confirm the proposed mechanisms.
For drug development professionals and researchers, these gaps represent important areas for future investigation. Elucidating the precise molecular pathways through which this compound exerts its vascular effects could pave the way for the development of novel antihypertensive agents with enhanced endothelial-protective properties. Future clinical trials comparing this compound with other antihypertensives should consider incorporating direct measures of endothelial function, such as FMD and plasma NOx, as key secondary endpoints.
References
- 1. [The vasodilating effect of this compound in mild hypertension evaluated by impedance venous plethysmography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound: mechanisms of action and effect on cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular effects of this compound in mild hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Platelet Activity of Chlorthalidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorthalidone, a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. Beyond its established effects on blood pressure, emerging research has explored its potential pleiotropic effects, including anti-platelet activity. This technical guide provides an in-depth review of the current evidence, detailing the proposed mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to investigate these claims. The evidence presents a nuanced picture, with in vitro studies suggesting a significant anti-platelet effect mediated by carbonic anhydrase inhibition, while a prospective clinical trial in healthy volunteers did not substantiate these findings. This document aims to equip researchers and drug development professionals with a comprehensive understanding of the science to date.
Proposed Mechanism of Anti-Platelet Activity: Carbonic Anhydrase Inhibition
The primary hypothesis for this compound's anti-platelet effect centers on its potent inhibition of carbonic anhydrase (CA), an enzyme present in platelets.[1][2] Specifically, the isoform carbonic anhydrase II (CAII) is found in platelets and is involved in regulating intracellular pH and ion exchange.[3][4][5]
The proposed signaling pathway is as follows:
-
This compound Enters Platelets: this compound, a potent CA inhibitor, enters the platelet cytoplasm.[1]
-
Carbonic Anhydrase Inhibition: this compound inhibits CAII, disrupting the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][6]
-
Altered Ion Exchange: This inhibition is thought to decrease the carbonic anhydrase-mediated exchange of chloride and bicarbonate, which can lead to a decrease in intracellular chloride concentration and intracellular alkalinization.[1][6][7]
-
Reduced Platelet Aggregation: The altered intracellular environment, particularly in response to catecholamines like epinephrine, leads to a reduction in platelet aggregation.[1][4][7] Epinephrine-induced aggregation has been shown to be dependent on chloride transport and can be attenuated by CA inhibitors.[4][7][8]
Proposed signaling pathway of this compound's anti-platelet effect.
Quantitative Data from In Vitro Studies
An in vitro study by Woodman et al. (2010) provides the primary quantitative evidence for this compound's anti-platelet activity. The study compared the effects of this compound (a potent CA inhibitor) and bendroflumethiazide (a weak CA inhibitor) on epinephrine-induced platelet aggregation.[1]
| Parameter | Vehicle (Control) | Bendroflumethiazide | This compound |
| Epinephrine EC50 (µM ± SEM) | 0.51 ± 0.12 | 1.19 ± 0.25 | 2.32 ± 0.46 |
| Carbonic Anhydrase Inhibition Constant (nmol/L) | N/A | 49,000 | 60 |
| Table 1: Effect of Diuretics on Epinephrine-Induced Platelet Aggregation (in vitro).[1] |
The results demonstrate that this compound significantly increased the concentration of epinephrine required to induce 50% of the maximal platelet aggregation response (EC50), indicating a potent inhibitory effect.[1] This effect was substantially greater than that observed with bendroflumethiazide, correlating with this compound's much lower inhibition constant for carbonic anhydrase.[1]
Contradictory Evidence from a Clinical Trial
In contrast to the in vitro findings, a prospective, double-blind, randomized, three-way crossover study by Bashir et al. (2022) in healthy volunteers found no significant anti-platelet effect of this compound.[9][10]
| Treatment Group | Platelet Aggregation Measurements Affected (out of 11) |
| Aspirin (ASA) | 7 |
| Hydrochlorothiazide (HCTZ) | 0 |
| This compound (CTD) | 1 |
| Table 2: Summary of Platelet Aggregation Effects in a Crossover Clinical Trial.[9] |
This study found that while aspirin, the positive control, had significant anti-platelet effects, neither this compound nor hydrochlorothiazide demonstrated a clinically relevant impact on platelet aggregation in response to five different agonists.[9][10][11]
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (Woodman et al., 2010)
-
Objective: To assess the effect of this compound and bendroflumethiazide on catecholamine-induced platelet aggregation.[1]
-
Platelet Preparation: Platelet-rich plasma (PRP) was obtained from whole blood collected from healthy volunteers.[1]
-
Aggregation Measurement: Platelet aggregation was measured using a standard light aggregometer. Changes in light transmission through the PRP suspension were recorded as platelets aggregated in response to an agonist.[1]
-
Agonist: Epinephrine was used to induce platelet aggregation.[1]
-
Experimental Conditions: Dose-response curves for epinephrine were constructed in the presence of the vehicle (control), this compound, or bendroflumethiazide.[1]
-
Data Analysis: The EC50 values (the concentration of epinephrine required to produce 50% of the maximal aggregation response) were calculated and compared using a paired t-test with a Bonferroni adjustment for multiple comparisons.[1]
Randomized Crossover Clinical Trial (Bashir et al., 2022)
-
Objective: To compare the anti-platelet effects of this compound, hydrochlorothiazide, and aspirin in healthy volunteers.[9][10]
-
Study Design: A prospective, double-blind, randomized, three-way crossover study. Each participant received each of the three treatments for a specified period, with washout periods in between.[9][12]
-
Participants: 34 healthy volunteers completed the study.[9][10]
-
Interventions:
-
Platelet Function Analysis: Whole blood aggregometry was used to assess platelet activation and aggregation.[13]
-
Agonists: Five standard platelet agonists were used: collagen, ADP, arachidonic acid, thrombin, and ristocetin.[9]
-
Primary Endpoint: The degree of platelet aggregation as determined by electrical impedance.[9]
-
Data Analysis: Pre- and post-treatment changes in platelet function were compared for each treatment group.[9]
Workflow of the randomized crossover clinical trial.
Discussion and Future Directions
The discrepancy between the in vitro and clinical findings highlights the complexities of translating preclinical observations to human physiology. Several factors could contribute to this difference:
-
Concentration Differences: The concentrations of this compound used in the in vitro study may not be reflective of the free drug concentrations achieved at the platelet level in vivo after oral administration.[1]
-
Agonist Specificity: The in vitro study primarily focused on epinephrine-induced aggregation, where the role of carbonic anhydrase appears to be significant.[1] The clinical trial used a broader range of agonists, which may have masked a specific effect on the epinephrine pathway.[9]
-
Study Population: The clinical trial was conducted in healthy volunteers, and the platelet reactivity in hypertensive patients, the target population for this compound, may differ.[9]
Future research should aim to reconcile these findings. Studies measuring platelet function in hypertensive patients on chronic this compound therapy are warranted. Furthermore, investigations into the specific role of carbonic anhydrase in platelet function in different pathological states could provide valuable insights.
Conclusion
The investigation into the anti-platelet activity of this compound presents a compelling yet inconclusive story. While in vitro evidence strongly supports a mechanism involving carbonic anhydrase inhibition leading to reduced epinephrine-induced platelet aggregation, a well-designed clinical trial in healthy volunteers did not confirm a significant anti-platelet effect across a range of agonists. For researchers and drug development professionals, this underscores the importance of rigorous clinical validation of preclinical findings. The potential for a nuanced, agonist-specific anti-platelet effect of this compound remains an area for further exploration, which could have implications for its cardiovascular benefits beyond blood pressure reduction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyper.ahajournals.org [hyper.ahajournals.org]
- 8. Platelet Carbonic Anhydrase II, a Forgotten Enzyme, May Be Responsible for Aspirin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antiplatelet effects of this compound and hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Comparative antiplatelet effects of this compound and hydrochlorothi" by Khalid Bashir, Tammy Burns et al. [digitalcommons.unl.edu]
- 11. Comparative antiplatelet effects of this compound and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ahajournals.org [ahajournals.org]
Chlorthalidone's Influence on Oxidative Stress Markers In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorthalidone, a thiazide-like diuretic, is a first-line antihypertensive agent with well-documented cardiovascular benefits. Beyond its diuretic and antihypertensive effects, this compound is often cited for its pleiotropic effects, including potential improvements in oxidative status. However, a thorough review of the scientific literature reveals a notable scarcity of direct in vitro studies investigating the specific effects of this compound on key markers of oxidative stress. This technical guide synthesizes the available evidence, highlights a critical study that challenges the assumption of direct antioxidant effects, and provides detailed experimental protocols for future in vitro investigations into this matter. The objective is to offer a clear perspective on the current state of knowledge and a practical framework for researchers aiming to elucidate the precise molecular interactions between this compound and cellular oxidative stress pathways.
Introduction: The Ambiguity of this compound's Antioxidant Properties
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in cardiovascular diseases, including hypertension. Many antihypertensive drugs are believed to exert vasoprotective effects by mitigating oxidative stress. While clinical and in vivo studies have suggested that this compound may improve the overall oxidative status, direct in vitro evidence to support a direct antioxidant mechanism is surprisingly limited and, in some cases, contradictory.[1][2][3]
Some literature suggests that diuretics may help reduce inflammation-related tissue damage by scavenging reactive oxygen species and enhancing antioxidant defenses.[2] However, a pivotal in vitro study by Zhou et al. (2007) on aortic tissue from Dahl salt-sensitive rats found that while this compound effectively lowered blood pressure in vivo, it did not reduce superoxide anion (O₂⁻) production, improve endothelium-dependent relaxation, or decrease the expression of pro-atherogenic molecules in vitro.[1][3] This finding indicates that the cardiovascular benefits of this compound may be independent of a direct effect on vascular oxidative stress.[1][3]
Given this landscape, there is a clear need for rigorous in vitro studies to systematically evaluate the influence of this compound on a panel of oxidative stress markers. This guide provides the foundational protocols and conceptual frameworks to undertake such an investigation.
Known In Vitro Mechanisms of this compound
While its direct antioxidant activity is debatable, this compound has well-documented in vitro effects that may indirectly influence cellular redox status. Its primary non-renal mechanism is the inhibition of carbonic anhydrase.[4][5] This action has been shown to decrease platelet aggregation and vascular permeability in vitro.[4][5][6] These effects on platelets and vascular cells could have downstream consequences on local inflammatory and oxidative environments, though this link has not been explicitly demonstrated through direct measurement of oxidative stress markers in the same systems.
Proposed Experimental Workflow for In Vitro Assessment
To systematically investigate the direct effects of this compound on oxidative stress, a multi-tiered experimental approach is recommended. The following workflow outlines a potential study design.
Caption: Proposed workflow for in vitro analysis of this compound's effect on oxidative stress.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments proposed in the workflow. These are generalized protocols based on standard laboratory practices and commercially available kits.
Measurement of Reactive Oxygen Species (ROS) Production
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS. Cell-permeant DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
| Parameter | Description |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs) |
| Reagents | DCFH-DA (5 mM stock in DMSO), Hank's Balanced Salt Solution (HBSS), Cell culture medium, this compound, H₂O₂ (positive control) |
| Protocol | 1. Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency. 2. Wash cells twice with warm HBSS. 3. Load cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C. 4. Wash cells twice with warm HBSS. 5. Treat cells with various concentrations of this compound (e.g., 1-100 µM) in cell culture medium for a predetermined time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes). 6. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. |
| Data Analysis | Express results as a percentage of the control (vehicle-treated) cells. |
Antioxidant Enzyme Activity Assays
The activities of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—can be quantified using colorimetric assay kits.
| Enzyme Assay | Principle | Typical Protocol Outline |
| Superoxide Dismutase (SOD) | Utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions generated by a xanthine oxidase system. SOD activity is measured by the inhibition of this colorimetric reaction. | 1. Prepare cell lysates from treated and control cells. 2. Add lysate to a 96-well plate. 3. Add WST working solution and enzyme working solution (xanthine oxidase). 4. Incubate for 20 minutes at 37°C. 5. Measure absorbance at ~450 nm. 6. Calculate SOD activity based on the inhibition rate relative to a standard curve. |
| Catalase (CAT) | Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ reacts with a probe to generate a colorimetric or fluorometric signal. The activity is inversely proportional to the signal. | 1. Prepare cell lysates. 2. Add lysate to a 96-well plate. 3. Add H₂O₂ substrate and incubate for 30 minutes. 4. Add stop solution and probe. 5. Incubate for 10 minutes. 6. Measure absorbance at ~570 nm or fluorescence (Ex/Em = 535/587 nm). |
| Glutathione Peroxidase (GPx) | Measures the rate of NADPH consumption in a coupled reaction where GPx reduces a substrate (e.g., cumene hydroperoxide), and the resulting oxidized glutathione (GSSG) is recycled to reduced glutathione (GSH) by glutathione reductase, consuming NADPH. | 1. Prepare cell lysates. 2. Add lysate, assay buffer, and NADPH to a 96-well plate. 3. Initiate the reaction by adding the substrate solution. 4. Immediately measure the decrease in absorbance at 340 nm over several minutes. 5. Calculate GPx activity from the rate of NADPH decrease. |
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct.
| Parameter | Description |
| Cell Type | Any cell type susceptible to lipid peroxidation (e.g., endothelial cells, hepatocytes). |
| Reagents | TBA reagent, MDA standard, Trichloroacetic acid (TCA), Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. |
| Protocol | 1. Harvest and homogenize cells treated with this compound, vehicle, or a positive control (e.g., FeSO₄/ascorbate). 2. Add BHT to the homogenate. 3. Precipitate proteins with TCA and centrifuge. 4. Add TBA reagent to the supernatant. 5. Heat the mixture at 95°C for 60 minutes. 6. Cool on ice and centrifuge to clarify. 7. Measure the absorbance of the supernatant at ~532 nm. |
| Data Analysis | Quantify MDA concentration using a standard curve prepared with an MDA standard. Express results as nmol MDA per mg of protein. |
Signaling Pathways and Conceptual Framework
To understand where this compound might intervene, it is essential to visualize the core pathways of oxidative stress.
Caption: Core pathways of ROS generation, enzymatic defense, and lipid peroxidation.
Conclusion and Future Directions
The prevailing narrative of this compound's pleiotropic effects includes an improvement in oxidative status. However, the current body of in vitro evidence is insufficient to support a direct antioxidant mechanism of action. The study by Zhou et al. (2007) directly challenges this notion by demonstrating a lack of effect on ROS production in vascular tissue.[1][3]
Therefore, it is critical for the scientific community to move beyond assumptions and conduct comprehensive in vitro studies. The protocols and frameworks provided in this guide offer a roadmap for such investigations. Future research should focus on:
-
Dose-response and time-course studies in relevant cell types (e.g., endothelial cells, vascular smooth muscle cells, cardiomyocytes).
-
Assessment under basal and stimulated conditions to determine if this compound can prevent or mitigate induced oxidative stress.
-
Investigation of upstream signaling pathways to understand if this compound affects the expression or activity of pro-oxidant enzymes like NADPH oxidase.
By systematically addressing these questions, we can definitively characterize the in vitro influence of this compound on oxidative stress markers and either substantiate the claims of its direct antioxidant properties or confirm that its undisputed clinical benefits arise from other molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazide diuretics, endothelial function, and vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Pharmacodynamics of Chlorthalidone in Animal Models of Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of chlorthalidone, a thiazide-like diuretic, in preclinical animal models of hypertension. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in cardiovascular pharmacology.
Core Mechanisms of Action
This compound's primary antihypertensive effect stems from its action on the kidneys, but emerging evidence highlights significant non-diuretic, vascular effects.
Renal Mechanism: Diuresis
This compound's main mechanism is the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron.[1] This blockade prevents the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (diuresis). The resulting reduction in plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[1]
Vascular Mechanisms: Vasodilation and Pleiotropic Effects
Beyond its diuretic action, this compound exerts direct effects on the vasculature, which are crucial for its sustained antihypertensive properties. These are often referred to as pleiotropic effects.
A key non-diuretic mechanism involves the inhibition of carbonic anhydrase enzymes present in vascular smooth muscle cells.[2] This inhibition is proposed to alter intracellular pH, leading to the activation of calcium-activated potassium channels (KCa). The subsequent efflux of potassium ions causes hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces calcium influx, and promotes vasodilation.
This compound has also been shown to:
-
Reduce vascular hyperresponsiveness to vasoconstricting neurohormones like norepinephrine and serotonin in hypertensive models.
-
Decrease platelet aggregation and vascular permeability.[2]
-
Improve endothelial function , which is often impaired in hypertension.
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
Quantitative Pharmacodynamic Data in Hypertensive Animal Models
The antihypertensive efficacy of this compound has been evaluated in several key animal models that mimic different aspects of human hypertension. The following tables summarize the quantitative effects on blood pressure.
Table 1: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model represents a form of low-renin, salt-sensitive, and volume-dependent hypertension.
| Dose (per animal) | Route of Admin. | Treatment Duration | Animal Strain | Mean Arterial Pressure (MAP) Reduction | Reference |
| 8 mg/day | Oral (in food) | 20 days | Wistar | ↓ 31 mmHg (from 147 mmHg to 116 mmHg) | [3] |
| 8 mg/day | Oral (in food) | 20-40 days | Wistar | ↓ 54 mmHg (from 175 mmHg to 121 mmHg) | [4] |
| Not specified | Not specified | Not specified | Not specified | Reduced from 160 mmHg to 127 mmHg | [5] |
Table 2: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, closely resembling the common form of human hypertension.
| Dose (per animal) | Route of Admin. | Treatment Duration | Animal Strain | Blood Pressure Reduction | Reference |
| 2.5 mg/kg | Oral | Single dose | Spontaneously Hypertensive (SH) | Synergistic effect with Azilsartan | [2] |
| 5 mg/kg | Oral | Single dose | Spontaneously Hypertensive (SH) | Synergistic effect with Azilsartan | [2] |
Table 3: Dahl Salt-Sensitive (S) Rat Model
This is a genetic model where hypertension is induced by a high-salt diet, representing salt-sensitive hypertension.
| Dose (per animal) | Route of Admin. | Treatment Duration | Animal Strain | Mean Arterial Pressure (MAP) Effect | Reference |
| 5 mg/kg/day | Oral (in water) | 26 days | Dahl Salt-Sensitive | Attenuated the rise in blood pressure | [6] |
Key Experimental Protocols
Reproducible and robust experimental design is fundamental to the preclinical evaluation of antihypertensive agents. Below are detailed methodologies for inducing hypertension and administering this compound in the DOCA-salt model, a frequently cited model in this compound research.
Induction of DOCA-Salt Hypertension in Rats
This protocol establishes a model of mineralocorticoid-induced, salt-sensitive hypertension.
Methodology Details:
-
Animal Selection: Male Wistar rats are commonly used.
-
Surgery: A unilateral nephrectomy (typically the left kidney) is performed under anesthesia to impair renal sodium excretion.
-
DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered subcutaneously, often twice a week.[6][7]
-
Salt Loading: The rats are provided with drinking water containing 1% NaCl and often 0.2% KCl (to prevent severe hypokalemia).
-
Development of Hypertension: Hypertension typically develops over a period of 4-5 weeks. Blood pressure is monitored weekly using methods like tail-cuff plethysmography or telemetry.[2]
This compound Administration and Monitoring Protocol
This protocol outlines the treatment phase of a study evaluating this compound's efficacy.
Methodology Details:
-
Animal Grouping: Once hypertension is established, animals are randomized into a control (vehicle) group and a this compound treatment group.
-
Drug Administration: this compound is administered orally. In long-term studies, it is often mixed with powdered food at a concentration calculated to provide a specific daily dose (e.g., 8 mg/day/animal).[3][6][7][8]
-
Treatment Regimens:
-
Preventive: this compound administration starts at the same time as DOCA-salt treatment to assess its ability to prevent the onset of hypertension.[6][7]
-
Therapeutic (Reversal): this compound is administered after hypertension has been fully established (e.g., after 20 days) to evaluate its ability to reverse the condition.[6][7]
-
-
Blood Pressure Measurement: Blood pressure is measured regularly. While tail-cuff methods are common for screening, direct measurement via arterial catheters or telemetry provides more accurate and continuous data for pharmacodynamic analysis.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for electrolyte analysis (e.g., plasma sodium), and tissues (e.g., heart, arteries) are harvested for further analysis, such as measuring ventricular hypertrophy or assessing vascular reactivity in isolated artery preparations.[3][4][7][8]
The logical relationship between the experimental stages is depicted below.
Conclusion
Preclinical studies in hypertensive animal models, particularly the DOCA-salt rat, have been instrumental in elucidating the pharmacodynamics of this compound. The data consistently demonstrate a robust antihypertensive effect that is attributable to both diuretic and direct vasodilatory actions. The inhibition of vascular carbonic anhydrase represents a key non-diuretic mechanism contributing to its efficacy. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the design of future studies aimed at exploring the full therapeutic potential of this compound and developing novel antihypertensive agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces vascular hyperresponsiveness in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antihypertensive and anti-inflammatory actions of combined azilsartan and this compound in Dahl salt-sensitive rats on a high-fat, high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of this compound on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated HPLC Method for the Quantification of Chlorthalidone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chlorthalidone in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with a mobile phase of methanol and water, providing a rapid and efficient separation. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control analysis.
Introduction
This compound is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[2] This application note presents a validated HPLC method for the determination of this compound, providing a detailed protocol for its implementation in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide | [3] |
| Molecular Formula | C14H11ClN2O4S | [1] |
| Molecular Weight | 338.8 g/mol | [1] |
| Solubility | Practically insoluble in water, ether, and chloroform; soluble in methanol; slightly soluble in alcohol. | [1][2] |
| UV Absorbance Maximum (λmax) | Approximately 244 nm, 275 nm, and 230 nm have been reported in various mobile phases. | [3][4][5] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to ensure optimal separation and quantification of the analyte. The following diagram illustrates the typical workflow for developing the this compound HPLC method.
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (USP or equivalent)
-
HPLC grade methanol
-
HPLC grade water
-
Glacial acetic acid (for pH adjustment)
-
This compound tablets (for sample analysis)
-
0.45 µm nylon membrane filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Agilent C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Methanol and water (70:30 v/v), pH adjusted to 4.8 with glacial acetic acid.[3]
-
Detection Wavelength: 275 nm.[3]
-
Column Temperature: Ambient.
Preparation of Solutions
-
Mobile Phase Preparation: Mix 700 mL of HPLC grade methanol with 300 mL of HPLC grade water. Adjust the pH to 4.8 using glacial acetic acid. Degas the mobile phase by sonication for 15 minutes and filter through a 0.45 µm nylon membrane filter before use.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[3]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a theoretical concentration of 100 µg/mL. Further dilute as needed to fall within the calibration curve range.
-
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 3-4 minutes. The method was validated as per ICH guidelines to ensure its suitability for its intended purpose.
Method Validation Summary
The following table summarizes the validation parameters for the this compound HPLC method.
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| System Suitability | ||
| Tailing Factor | < 1.5 | ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity | ||
| Range | 5 - 25 µg/mL | - |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | < 1.0% | ≤ 2% |
| Intermediate Precision (Inter-day) | < 1.5% | ≤ 2% |
| Limit of Detection (LOD) | 0.40 µg/mL | - |
| Limit of Quantification (LOQ) | 1.20 µg/mL | - |
| Robustness | Robust | %RSD < 2% for minor changes |
Note: The data presented in this table is representative and may vary between laboratories and instrument setups.
The linearity of the method was established over the concentration range of 5-25 µg/mL, with a correlation coefficient of 0.999, indicating a strong linear relationship between concentration and peak area.[3] The accuracy of the method was demonstrated by the high recovery values obtained for spiked samples. The precision of the method was confirmed by the low relative standard deviation (%RSD) for repeated measurements. The limits of detection (LOD) and quantification (LOQ) were found to be 0.40 µg/mL and 1.20 µg/mL, respectively, indicating good sensitivity of the method.[3] The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as mobile phase composition and flow rate, and was found to remain unaffected.
Conclusion
The developed and validated RP-HPLC method for the quantification of this compound is simple, rapid, precise, accurate, and sensitive. The method is suitable for the routine analysis of this compound in bulk drug and pharmaceutical tablet formulations, providing a reliable tool for quality control in the pharmaceutical industry. The clear workflow, detailed protocol, and comprehensive validation data presented in this application note will be valuable for researchers, scientists, and drug development professionals.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Chlorthalidone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorthalidone in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound.
Introduction
This compound is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for clinical and research purposes. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Diethyl ether or Ethyl acetate
-
Human plasma (with anticoagulant)
Equipment
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters TQ)[2]
-
Analytical column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm or Gemini C18, 50 x 4.6 mm, 5 µm)[2][4]
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Experimental Workflow
Figure 1. Overall experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard (IS) solution (this compound-d4).
-
Add 125 µL of 0.2 M hydrochloric acid (HCl) solution.[2]
-
Vortex the mixture for 10 seconds.[2]
-
Add 3 mL of diethyl ether and vortex for an additional 30 seconds to facilitate extraction.[2]
-
Centrifuge the samples at 4600 rpm for 10 minutes.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: Waters XBridge C18 (100 x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase: Acetonitrile and water (80:20, v/v) containing 0.0075% ammonia solution[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 10 µL
-
Run Time: 3.5 minutes[2]
Mass Spectrometry
-
Instrument: Waters TQ Detector[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2]
-
Capillary Voltage: 3.2 kV[2]
-
Source Temperature: 150°C[2]
-
Desolvation Temperature: 400°C[2]
-
Desolvation Gas Flow: 600 L/h[2]
-
Cone Gas Flow: 50 L/h[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 337.1 | 146.05[2] |
| This compound-d4 (IS) | 341.1 | 150.05[2] |
| Alternative Transition | 337.1 | 190.05[4] |
| Alternative Transition | 339 | 321[5] |
| Alternative Transition (Positive Mode) | 339.8909 | 85.0951[6] |
Method Validation Data
The presented method has been validated according to regulatory guidelines. A summary of the validation parameters from various published methods is provided below for comparison.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range | LLOQ | Reference |
| This compound | 2 - 1000 ng/mL | 2 ng/mL | [2] |
| This compound | 3 - 600 ng/mL | 3 ng/mL | [4] |
| This compound | 2000 - 1,200,000 pg/mL | 2071.057 pg/mL | [3] |
| This compound | 5 - 500 ng/mL | 5 ng/mL | [5] |
| This compound | 1.0 - 180.0 ng/mL | 1.0 ng/mL | [7] |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| QC Low | - | 10.40 | - | - | [2] |
| QC High | - | 3.39 | - | - | [2] |
| QCs | 5-500 | 88.91-95.65 | 90.20-102.17 | - | [5] |
Table 4: Recovery
| Analyte | Mean Recovery (%) | Reference |
| This compound | > 70 | [4] |
| This compound | ~ 80 | [3] |
Results and Discussion
The described LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound in human plasma. The use of a deuterated internal standard, this compound-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The liquid-liquid extraction protocol is simple, cost-effective, and yields clean extracts with good analyte recovery.[2] The chromatographic conditions allow for a short run time of 3.5 minutes, enabling high-throughput analysis. The method demonstrates good linearity over a wide concentration range, making it suitable for a variety of clinical and research applications.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the determination of this compound in human plasma. The method is sensitive, selective, and has been validated to meet regulatory standards. It is well-suited for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in biological samples.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Valsartan and this compound in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. wjpps.com [wjpps.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-based simultaneous quantification of this compound and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and this compound in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Chlorthalidone's Effect on Angiogenesis In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthalidone, a thiazide-like diuretic, is primarily used in the management of hypertension. Beyond its diuretic effects, emerging in vitro evidence suggests that this compound possesses pro-angiogenic properties, a characteristic that distinguishes it from some other diuretics.[1][2] This effect is thought to be mediated, at least in part, through its potent inhibition of carbonic anhydrase.[1][3] Understanding the mechanisms by which this compound influences angiogenesis is crucial for elucidating its broader cardiovascular effects and exploring its potential in other therapeutic areas.
These application notes provide a comprehensive set of protocols for studying the in vitro effects of this compound on key processes of angiogenesis, including endothelial cell proliferation, migration, tube formation, and vascular permeability. The provided methodologies are intended to serve as a guide for researchers investigating the vascular effects of this compound and other pharmacological agents.
Key Experimental Protocols
A series of in vitro assays are essential to comprehensively evaluate the effect of this compound on angiogenesis. The following protocols are adapted from established methodologies and can be optimized for specific cell types and experimental conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Principle: When cultured on a basement membrane extract (such as Matrigel®), endothelial cells will differentiate and form a network of tube-like structures. The extent of tube formation can be quantified to determine the pro- or anti-angiogenic potential of a compound.
Protocol:
-
Preparation of Matrigel® Plates:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.
-
Ensure the Matrigel® is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in complete endothelial cell growth medium.
-
Seed 1-2 x 10^4 HUVECs per well onto the polymerized Matrigel®.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in endothelial cell growth medium.
-
Add the this compound-containing medium or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube networks for quantification.
-
-
Quantification:
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete endothelial cell growth medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Principle: A scratch is made in a confluent layer of endothelial cells, creating a cell-free gap. The rate at which the cells migrate to close this gap is a measure of their migratory capacity.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.
-
-
Creating the Wound:
-
Using a sterile pipette tip (p200 or p1000), create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours using an inverted microscope.
-
-
Quantification:
-
The rate of wound closure can be quantified by measuring the width of the scratch at different time points and calculating the percentage of wound closure relative to the initial wound area. Image analysis software can be used for more precise measurements.
-
In Vitro Vascular Permeability Assay (Transwell Assay)
This assay measures the permeability of an endothelial cell monolayer to macromolecules.
Principle: Endothelial cells are grown to form a confluent monolayer on a porous membrane in a Transwell insert. The passage of a tracer molecule (e.g., FITC-dextran) from the upper to the lower chamber is measured to assess the integrity of the endothelial barrier.
Protocol:
-
Coating Transwell Inserts:
-
Coat the upper chamber of Transwell inserts (e.g., 0.4 µm pore size) with a thin layer of an extracellular matrix protein like collagen or fibronectin to promote cell adhesion.
-
-
Cell Seeding:
-
Seed HUVECs onto the coated inserts at a high density to ensure the formation of a confluent monolayer.
-
Add complete medium to the lower chamber.
-
Culture the cells for 2-3 days until a tight monolayer is formed.
-
-
Treatment with this compound:
-
Treat the endothelial monolayer with different concentrations of this compound or a vehicle control in both the upper and lower chambers for a specified duration (e.g., 24 hours).
-
-
Permeability Measurement:
-
Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa) to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect a sample from the lower chamber.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the sample from the lower chamber using a fluorescence plate reader. An increase in fluorescence indicates increased permeability.
-
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| This compound (50 µM) | Value ± SD | Value ± SD | Value ± SD |
| This compound (100 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Absorbance (570 nm) | % Proliferation vs. Control |
| Vehicle Control | Value ± SD | 100% |
| This compound (10 µM) | Value ± SD | Value ± SD |
| This compound (50 µM) | Value ± SD | Value ± SD |
| This compound (100 µM) | Value ± SD | Value ± SD |
Table 3: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Wound Closure (%) at 24h |
| Vehicle Control | Value ± SD |
| This compound (10 µM) | Value ± SD |
| This compound (50 µM) | Value ± SD |
| This compound (100 µM) | Value ± SD |
Table 4: Effect of this compound on Vascular Permeability
| Treatment Group | FITC-Dextran Fluorescence (Arbitrary Units) | % Permeability vs. Control |
| Vehicle Control | Value ± SD | 100% |
| This compound (10 µM) | Value ± SD | Value ± SD |
| This compound (50 µM) | Value ± SD | Value ± SD |
| This compound (100 µM) | Value ± SD | Value ± SD |
Table 5: Effect of this compound on Gene Expression in Vascular Smooth Muscle Cells (VSMCs) [4]
| Gene | Treatment (100 µM this compound) | Fold Change vs. Control |
| VEGF-C mRNA | 48 hours | Significant Reduction |
| TGF-β3 mRNA | 48 hours | Significant Reduction |
Table 6: Effect of this compound on Protein Expression in VSMCs [4]
| Protein | Treatment | Effect on Protein Level |
| VEGF-C | 10 µmol/L this compound | Greatly Reduced |
| VEGF-C | 100 µmol/L this compound | Raised |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's effect on angiogenesis and the general workflow for the in vitro assays.
Caption: Proposed signaling pathway of this compound-induced angiogenesis.
Caption: General experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Chlorthalidone in Rat Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorthalidone is a thiazide-like diuretic that has been a cornerstone in the management of hypertension for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2][3] Additionally, this compound is known to have some inhibitory effects on carbonic anhydrase and may induce vasodilation, contributing to its antihypertensive effect.[2][3] These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies of this compound in established rat models of hypertension.
I. Experimental Design and Models
A robust experimental design is critical for obtaining reliable and reproducible data on the efficacy of this compound. Key considerations include the choice of animal model, determination of the appropriate dose range, and selection of relevant endpoints.
Animal Models of Hypertension
Several well-characterized rat models are suitable for studying the antihypertensive effects of diuretics like this compound. The choice of model may depend on the specific scientific question being addressed.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[4][5][6][7] Blood pressure progressively increases with age, making it suitable for studying the long-term effects of antihypertensive agents.[6][7]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by salt and water retention, making it particularly relevant for evaluating the efficacy of diuretics.[1][2][8][9][10][11]
Dose Selection and Administration
Establishing an appropriate dose range is crucial for demonstrating a dose-dependent effect of this compound.
-
Dose Range Finding: Based on previous studies in rats, effective doses have ranged from 5 mg/kg/day to 8 mg/animal/day.[10][11] A pilot dose-response study is recommended to determine the optimal dose range for the chosen animal model and experimental conditions.
-
Allometric Scaling: The human equivalent dose can be calculated from the typical human dose of 12.5-25 mg/day to inform the starting dose in rats.[12] The conversion factor from human to rat is approximately 6.2.
-
Route of Administration: Oral gavage is the most common and clinically relevant route of administration for this compound.
Experimental Groups
A typical study design would include the following groups (n=8-10 rats per group):
-
Normotensive Control: (e.g., Wistar-Kyoto rats for SHR model) receiving vehicle.
-
Hypertensive Control: (e.g., SHR or DOCA-salt rats) receiving vehicle.
-
This compound Low Dose: Hypertensive rats receiving a low dose of this compound.
-
This compound Mid Dose: Hypertensive rats receiving a mid-range dose of this compound.
-
This compound High Dose: Hypertensive rats receiving a high dose of this compound.
-
Positive Control (Optional): Hypertensive rats receiving a standard antihypertensive drug (e.g., hydrochlorothiazide).
Key Efficacy Endpoints
-
Primary Endpoint: Reduction in systolic, diastolic, and mean arterial blood pressure.
-
Secondary Endpoints:
-
Urine volume.
-
Urinary electrolyte excretion (Na+, K+, Cl-).
-
Plasma electrolyte levels.
-
Pharmacokinetic parameters of this compound.
-
II. Experimental Protocols
Induction of DOCA-Salt Hypertension
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Saline (1% NaCl in drinking water)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Protocol:
-
Acclimatize rats for at least one week before the procedure.
-
Anesthetize the rat using an appropriate anesthetic.
-
Perform a unilateral nephrectomy (removal of one kidney) through a flank incision.[1][2]
-
Suture the incision and allow the animal to recover.
-
After a one-week recovery period, implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA (e.g., 20 mg/kg) subcutaneously twice a week.[1][2]
-
Monitor blood pressure weekly to confirm the development of hypertension, which typically occurs within 3-4 weeks.
Blood Pressure Measurement
Materials:
-
Tail-cuff plethysmography system
-
Restrainers
-
Warming platform
Protocol:
-
Acclimatize the rats to the restraint and warming procedure for several days before the actual measurement.[13][14]
-
Place the rat in the restrainer on the warming platform to increase blood flow to the tail.[14][15]
-
Position the tail cuff and pulse sensor on the rat's tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.[15]
-
The system will record the systolic blood pressure as the pressure at which the pulse reappears.
-
Repeat the measurement several times for each rat to obtain a stable and accurate reading.
Materials:
-
Implantable telemetry transmitter
-
Surgical instruments
-
Anesthetic
-
Data acquisition system
Protocol:
-
Anesthetize the rat.
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery and place the transmitter body in the abdominal cavity or a subcutaneous pocket.[13][16][17]
-
Allow the animal to recover for at least one week post-surgery.
-
The telemetry system will continuously record blood pressure and heart rate in conscious, freely moving rats, providing more accurate and detailed data.[16][17]
Urine Collection and Electrolyte Analysis
Materials:
-
Metabolic cages
-
Collection tubes
-
Flame photometer, ion-selective electrodes, or an automated chemistry analyzer
Protocol:
-
Acclimatize the rats to the metabolic cages for at least 24 hours before the collection period.[18][19][20]
-
Place individual rats in metabolic cages with free access to food and water (or the 1% saline for the DOCA-salt model).[19][21]
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium, potassium, and chloride concentrations using a suitable analytical method.[23][24][25][26][27]
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Rats
| Group | Treatment | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| 1 | Normotensive + Vehicle | |||
| 2 | Hypertensive + Vehicle | |||
| 3 | Hypertensive + this compound (Low Dose) | |||
| 4 | Hypertensive + this compound (Mid Dose) | |||
| 5 | Hypertensive + this compound (High Dose) |
Table 2: Effect of this compound on 24-Hour Urine Volume and Electrolyte Excretion
| Group | Treatment | Urine Volume (mL/24h) | Urinary Na+ (mmol/24h) | Urinary K+ (mmol/24h) | Urinary Cl- (mmol/24h) |
| 1 | Normotensive + Vehicle | ||||
| 2 | Hypertensive + Vehicle | ||||
| 3 | Hypertensive + this compound (Low Dose) | ||||
| 4 | Hypertensive + this compound (Mid Dose) | ||||
| 5 | Hypertensive + this compound (High Dose) |
IV. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow
Caption: Workflow for a this compound efficacy study in hypertensive rats.
References
- 1. omicsonline.org [omicsonline.org]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-modulated vascular responses to vasodilator stimuli in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs. potassium citrate in a model of hypercalciuria: differential effects on stone and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. inotiv.com [inotiv.com]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces vascular hyperresponsiveness in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbbku.com [ijbbku.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 20. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 21. Twenty-Four-Hour Metabolic Cage Experiments [bio-protocol.org]
- 22. testmenu.com [testmenu.com]
- 23. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Requirements for a high rate of potassium excretion in rats consuming a low electrolyte diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cambridge.org [cambridge.org]
- 27. Sodium, potassium and chloride utilization by rats given various inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Determination of Chlorthalidone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Chlorthalidone in pharmaceutical formulations using UV-Vis spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to chromatographic techniques for routine quality control analysis.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2][3] Accurate quantification of this compound in its pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. UV-Vis spectrophotometry is a widely used analytical technique that relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. This document outlines validated spectrophotometric methods for this compound analysis.
Principle of the Method
The method involves the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The concentration of this compound in the sample is then determined by comparing its absorbance to a standard calibration curve prepared from known concentrations of a this compound reference standard.
Data Presentation: Summary of Spectrophotometric Methods
Several validated UV spectrophotometric methods have been reported for the determination of this compound in pharmaceutical formulations. The key parameters of these methods are summarized in the tables below for easy comparison.
Table 1: Instrumental and Method Parameters
| Method Reference | Solvent | Wavelength (λmax) |
| Method A[1] | Methanol | 227 nm |
| Method B[4] | 0.1N Sodium Hydroxide | 229 nm |
| Method C[5] | 0.2 M Sodium Hydroxide | 274.5 nm |
| Method D[6] | Ethanol | 275 nm |
| Method E[2] | Methanol | 276 nm |
Table 2: Method Validation Parameters
| Method Reference | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) |
| Method A[1] | 5 - 25 | 0.988 | 0.6179 | 1.8727 | - |
| Method B[4] | 4 - 9 | High (not specified) | - | - | - |
| Method C[5] | - | - | - | - | 97.87 - 107.39 |
| Method D[6] | 5 - 25 | 0.9992 | 0.2407 | 7.90 | 99.73 |
| Method E[2] | 10.0 - 75.0 (Zero Order) | - | - | - | - |
| 1.0 - 25.0 (First & Second Order) | 0.998 - 0.999 |
Note: "-" indicates that the data was not specified in the cited reference.
Experimental Protocols
This section provides a detailed, generalized protocol for the spectrophotometric determination of this compound in tablets. This protocol is based on the principles outlined in the referenced methods and can be adapted as needed.
Materials and Equipment
-
Apparatus:
-
UV-Vis Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Mortar and pestle
-
Sonicator
-
Whatman filter paper No. 41
-
-
Reagents and Standards:
-
This compound reference standard
-
Methanol (AR grade) or Ethanol (AR grade) or Sodium Hydroxide (AR grade) for preparing 0.1N or 0.2M solutions
-
Distilled water
-
Commercially available this compound tablets
-
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve in a suitable volume of the chosen solvent (e.g., methanol).
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Calibration Curve
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks. For example, for a linearity range of 5-25 µg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the stock solution.[6]
-
Dilute each flask to the mark with the chosen solvent.
-
Measure the absorbance of each solution at the corresponding λmax (refer to Table 1) against a solvent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Determine the regression equation and correlation coefficient.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.
Analysis of the Sample Solution
-
Measure the absorbance of the final sample solution at the predetermined λmax against the solvent blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound per tablet.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound in pharmaceutical formulations.
Caption: Workflow for Spectrophotometric Analysis of this compound.
References
- 1. bepls.com [bepls.com]
- 2. arabjchem.org [arabjchem.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. UV Spectrophotometry for this compound in Bulk and Tablets [wisdomlib.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ymerdigital.com [ymerdigital.com]
Application Note: HPTLC-Densitometry for Chlorthalidone Assay in Combination Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema. It is frequently formulated in combination with other antihypertensive agents such as angiotensin II receptor blockers (e.g., Telmisartan, Irbesartan, Azelnidipine) and beta-blockers (e.g., Metoprolol Succinate) to achieve enhanced therapeutic efficacy. The simultaneous quantification of this compound and its combination partners in pharmaceutical dosage forms is crucial for quality control and ensuring patient safety. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, precise, and cost-effective analytical method for this purpose. This application note provides a detailed protocol for the simultaneous assay of this compound in various combination drug products using HPTLC-densitometry. The methodologies presented are based on established and validated methods from the scientific literature.
Experimental Protocols
This section details the materials and methods for the HPTLC-densitometric analysis of this compound in combination with Telmisartan, Azelnidipine, Metoprolol Succinate, and Irbesartan.
1. Materials and Reagents
-
Standards: this compound, Telmisartan, Azelnidipine, Metoprolol Succinate, and Irbesartan reference standards.
-
Solvents: Methanol, Toluene, Ethyl acetate, Acetonitrile, Chloroform, Glacial acetic acid, Triethylamine, and Ammonia solution (25%) (all analytical grade).
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm).
2. Instrumentation
-
HPTLC system equipped with a sample applicator (e.g., Linomat 5), twin-trough developing chamber, TLC scanner, and integration software.
3. Preparation of Standard Solutions
-
This compound and Telmisartan: Accurately weigh and dissolve this compound and Telmisartan in methanol to obtain stock solutions. Prepare working standard solutions by appropriate dilution of the stock solutions with methanol to achieve concentrations within the calibration range.
-
This compound and Azelnidipine: Prepare stock and working standard solutions of this compound and Azelnidipine in methanol.
-
This compound, Metoprolol Succinate, and Telmisartan: Prepare individual stock solutions of each compound in methanol. Prepare a mixed standard working solution by combining appropriate aliquots of the stock solutions and diluting with methanol.
-
This compound and Irbesartan: Prepare stock and working standard solutions of this compound and Irbesartan in methanol.
4. Preparation of Sample Solutions (from Tablet Formulations)
-
Weigh and finely powder at least 20 tablets of the combination drug product.
-
Accurately weigh a quantity of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drugs.
-
Make up the volume with methanol and filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with methanol to obtain a final concentration within the linear working range of the method.[1]
5. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation and quantification of this compound in different drug combinations.
| Combination | Mobile Phase Composition (v/v/v/v) | Wavelength (nm) | Reference |
| This compound & Telmisartan | Acetonitrile: Toluene: Glacial acetic acid (7.5: 2.5: 0.05) | 242 | [2] |
| This compound & Azelnidipine | Toluene: Ethyl acetate: Methanol: Glacial acetic acid (5: 4.7: 0.3: 0.1) | 242 | [3] |
| This compound, Metoprolol & Telmisartan | Toluene: Methanol: Ethyl acetate: Triethylamine (4: 0.8: 1: 1.2) | 225 | [1][4] |
| This compound & Irbesartan | Toluene: Ethyl acetate: Acetonitrile: Methanol: Ammonia (25%) (5: 2: 2: 1: 0.2) | 254 | [5][6] |
6. Procedure
-
Apply the prepared standard and sample solutions as bands of appropriate width (e.g., 6 mm) onto the HPTLC plate using the automated sample applicator.
-
Develop the plate in a twin-trough chamber pre-saturated with the respective mobile phase for a sufficient time (e.g., 15-30 minutes) to a distance of approximately 8 cm.
-
After development, air dry the plate to evaporate the mobile phase.
-
Scan the dried plate densitometrically at the specified wavelength in absorbance mode.
-
Record the peak areas and calculate the drug concentrations in the samples by comparing the peak areas with those of the corresponding standards.
Data Presentation
The quantitative data from various validated HPTLC-densitometry methods for this compound in combination drugs are summarized in the tables below for easy comparison.
Table 1: Chromatographic Data
| Drug Combination | Analyte | Rf Value (± SD) | Reference |
| This compound & Telmisartan | This compound | 0.67 ± 0.02 | [2] |
| Telmisartan | 0.26 ± 0.02 | [2] | |
| This compound & Azelnidipine | This compound | 0.30 ± 0.02 | [3] |
| Azelnidipine | 0.43 ± 0.03 | [3] | |
| This compound, Metoprolol & Telmisartan | This compound | 0.40 ± 0.2 | [1][4] |
| Metoprolol Succinate | 0.69 ± 0.2 | [1][4] | |
| Telmisartan | 0.27 ± 0.2 | [1][4] | |
| This compound & Irbesartan | This compound | 0.57 | [5][6] |
| Irbesartan | 0.36 | [5][6] |
Table 2: Method Validation Parameters
| Drug Combination | Analyte | Linearity Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | % Recovery | Reference |
| This compound & Telmisartan | This compound | 125-750 | 5.15 | 15.6 | 100.026 | [2] |
| Telmisartan | 400-2400 | 9.05 | 27.42 | 100.03 | [2] | |
| This compound & Azelnidipine | This compound | 600–1800 | 38.39 | 116.033 | N/A | [3][7] |
| Azelnidipine | 400–1200 | 26.71 | 80.94 | N/A | [3][7] | |
| This compound, Metoprolol & Telmisartan | This compound | 500-2000 | N/A | N/A | 98.94-99.62 | [1][4] |
| Metoprolol Succinate | 1000-4000 | N/A | N/A | 98.26-98.41 | [1][4] | |
| Telmisartan | 1600-6400 | N/A | N/A | 99.86-100.28 | [1][4] | |
| This compound & Irbesartan | This compound | 12.5-75 | 1.33 | 4.03 | 99.26-101.25 | [5][6] |
| Irbesartan | 150-900 | 11.34 | 14.37 | 99.76-100.40 | [5][6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPTLC-densitometric analysis of this compound in combination drug formulations.
Caption: Experimental workflow for HPTLC-densitometry analysis.
Caption: Detailed workflow for sample preparation from tablets.
References
- 1. acgpubs.org [acgpubs.org]
- 2. DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR SIMULTANEOUS DETERMINATION OF TELMISARTAN AND this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Analytical Method Development, Validation, and Applications of the HPTLC Densitometric Approach for Simultaneous Quantification of Azelnidipine and this compound | Bulletin of Scientific Research [journals.asianresassoc.org]
- 4. ACG Publications - HPTLC- Densitometric method for assay of this compound, metoprolol succinate and telmisartan in combined pharmaceutical formulation [acgpubs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Chlorthalidone in Pharmaceutical Formulations
Introduction
Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Principle
The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential degradation products. The chromatographic conditions are optimized to ensure adequate resolution and peak shape. Forced degradation studies are conducted to demonstrate the method's specificity and stability-indicating nature.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Develosil ODS HG-5 RP C18, 5 µm, 150 mm x 4.6 mm i.d.[1] |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile: Methanol (12:18:70 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm[1] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and make up to the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linearity range (e.g., 5-30 µg/mL).[5]
-
Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up to the volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter.[2] Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating capability of the method.[2][3] this compound is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][6]
-
Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute with the mobile phase to a suitable concentration.
-
Alkali Degradation: To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 48 hours.[2] Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 80°C for 24 hours in a hot air oven.[2] Prepare a solution of the stressed sample in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) for 24 hours in a UV cabinet.[1] Prepare a solution of the stressed sample in the mobile phase.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants or excipients at the retention time of this compound. | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity (µg/mL) | 5 - 30 | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| Robustness | Robust | % RSD should be ≤ 2.0% for minor changes in method parameters. |
| LOD (µg/mL) | 0.08[1] | - |
| LOQ (µg/mL) | 0.24[1] | - |
Visualizations
References
- 1. ijarmps.org [ijarmps.org]
- 2. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijarmps.org [ijarmps.org]
- 5. jddtonline.info [jddtonline.info]
- 6. pnrjournal.com [pnrjournal.com]
Application Notes: Chlorthalidone Solution Preparation and Storage for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation, storage, and in vitro application of chlorthalidone solutions. Adherence to these procedures is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is a thiazide-like diuretic supplied as a crystalline solid.[1] It is practically insoluble in water but soluble in various organic solvents and alkaline solutions.[2][3] Understanding its solubility is the first step in designing in vitro experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
|---|---|---|
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1]; 67 mg/mL (197.77 mM)[4] | [1][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL[1]; 30 mg/mL (88.55 mM)[4] | [1][4] |
| Methanol | 76.1 mg/mL[5]; Soluble[2][3] | [2][3][5] |
| Aqueous Solvents | ||
| Distilled Water | 30.20 ± 0.5 mg/mL[6]; Insoluble[4]; 12 mg/100 mL at 20°C[2] | [2][4][6] |
| 0.1 N HCl (pH 1.2) | 90.5 ± 0.3 mg/mL | [6] |
| Phosphate Buffer (pH 6.8) | 38.80 ± 0.2 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[1] |
Protocols for Solution Preparation
For in vitro experiments, particularly cell-based assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer or culture medium.
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 338.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on the analytical balance.
-
Weighing: Carefully weigh a desired amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 16.94 mg. Calculation: 0.050 mol/L * 338.77 g/mol * 0.001 L = 0.01694 g = 16.94 mg
-
Dissolution: Add the appropriate volume of DMSO to the tube (e.g., 1 mL for 16.94 mg of powder).
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Working solutions should be prepared fresh for each experiment by diluting the stock solution directly into the experimental medium (e.g., cell culture medium, PBS).
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed for your final concentration. For example, to prepare 1 mL of a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required. Calculation: (50 mM) / (50 µM) = 1000. Add 1 µL of stock to 999 µL of medium.
-
Dilution: Add the calculated volume of the DMSO stock solution to the final volume of the aqueous medium.
-
Mixing: Immediately vortex or pipette up and down to mix thoroughly. This compound has low aqueous solubility, so ensuring rapid and complete mixing is critical to prevent precipitation.[1]
-
Solvent Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of this compound tested. This is crucial to ensure that any observed effects are due to the drug and not the solvent.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Notes | Source(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | Store in a tight, light-resistant container. | [1][7] |
| Stock Solution in DMSO/Ethanol | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | Prepare fresh for each use. Do not store. |[1] |
Stability Profile:
-
Heat & Light: this compound is stable under dry heat, wet heat, and photolytic conditions.[8] However, it is best practice to store solutions in light-resistant containers.[7]
-
pH & Oxidation: Substantial degradation occurs under acidic, alkaline, and oxidative conditions.[8][9] Avoid preparing working solutions in highly acidic or basic buffers for long-term storage.
In Vitro Mechanism of Action and Experimental Design
While known for inhibiting the Na+/Cl- cotransporter in the kidney, this compound's in vitro effects are also linked to its inhibition of carbonic anhydrase.[1][10] This inhibition is thought to mediate pleiotropic effects, including decreased platelet aggregation and promotion of angiogenesis, which are valuable endpoints for in vitro investigation.[2][11][12]
Caption: this compound's in vitro signaling via carbonic anhydrase inhibition.
Example Protocol: General Cell-Based Assay Workflow
This protocol provides a generalized workflow for treating adherent cells with this compound to assess its biological activity.
Caption: General experimental workflow for in vitro cell-based assays.
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and stabilize, typically for 18-24 hours.
-
Solution Preparation: During cell incubation, prepare fresh this compound working solutions by diluting the DMSO stock into pre-warmed complete culture medium, as described in Protocol 2.2. Also, prepare the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The diuretic action of this compound begins a mean of 2.6 hours after dosing and can continue for up to 72 hours.[3][7][13]
-
Analysis: Following incubation, perform the desired downstream analysis, such as assessing cell viability (MTT/XTT assay), measuring gene expression (qPCR), or analyzing protein levels (Western Blot/ELISA).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. US4933360A - Novel this compound process and product - Google Patents [patents.google.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. drugs.com [drugs.com]
- 8. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in this compound's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Chlorthalidone as a Positive Control in Diuretic Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthalidone, a thiazide-like diuretic, serves as an effective positive control in the screening of novel diuretic agents due to its well-characterized mechanism of action and predictable physiological effects. It primarily acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubule (DCT) of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] Its long duration of action also provides a consistent and measurable diuretic and natriuretic response in preclinical models.[3] These application notes provide detailed protocols for in vivo and in vitro assays using this compound as a positive control, along with expected quantitative data and visual representations of the experimental workflow and mechanism of action.
Data Presentation
The following tables summarize the expected dose-dependent diuretic and natriuretic effects of this compound in a rat model, based on established preclinical screening methodologies. These data are representative and may vary based on specific experimental conditions such as animal strain, age, and diet.
Table 1: Effect of this compound on Urine Volume in Rats (5-hour post-administration)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Urine Volume (mL/100g body weight) | % Increase vs. Vehicle |
| Vehicle Control (0.9% Saline) | - | 1.5 ± 0.2 | - |
| This compound | 10 | 3.8 ± 0.4 | 153% |
| This compound | 25 | 5.2 ± 0.5 | 247% |
| This compound | 50 | 6.5 ± 0.6 * | 333% |
*Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg, p.o.) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) | Na+/K+ Ratio |
| Vehicle Control (0.9% Saline) | - | 85 ± 5 | 30 ± 3 | 110 ± 6 | 2.8 |
| This compound | 25 | 150 ± 10 | 45 ± 4 | 165 ± 9 | 3.3 |
| This compound | 50 | 180 ± 12 | 55 ± 5 | 195 ± 11 | 3.3 |
*Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control.
Experimental Protocols
In Vivo Diuretic Screening in Rats (Modified Lipschitz Test)
This protocol outlines the procedure for evaluating the diuretic activity of a test compound using this compound as a positive control in rats.[4][5]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages for individual housing and urine collection
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in 0.9% saline)
-
Positive Control: this compound (10, 25, 50 mg/kg)
-
Test Compound(s)
-
0.9% Saline solution
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator or ion-selective electrode for Cl- analysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations. Provide free access to standard laboratory chow and water.
-
Fasting: 18 hours prior to the experiment, withdraw food but continue to provide free access to water.
-
Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (25 mg/kg)
-
Group 4: this compound (50 mg/kg)
-
Group 5 onwards: Test Compound(s) at desired doses
-
-
Hydration: Administer 0.9% saline solution (5 mL/100g body weight) to all rats by oral gavage to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Immediately after hydration, administer the vehicle, this compound, or test compound orally (p.o.) at the specified doses.
-
Urine Collection: Place the rats back into their individual metabolic cages. Collect urine at 5 and 24 hours post-administration.
-
Data Collection:
-
Record the total volume of urine for each collection period.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and chloride titrator, respectively.
-
Data Analysis:
-
Calculate the urine volume per 100g of body weight.
-
Determine the concentration of each electrolyte in mEq/L.
-
Calculate the Na+/K+ ratio to assess the potassium-sparing potential of the test compounds.
-
Compare the results from the test compound groups to both the vehicle control and the this compound positive control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay
This in vitro assay assesses the direct inhibitory effect of a test compound on the Na+/Cl- cotransporter (NCC), using this compound as a positive control.[6][7] This can be performed using cell lines stably expressing NCC, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing the human Na+/Cl- cotransporter (NCC)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Assay buffer (Cl--free)
-
Loading buffer containing a chloride-sensitive fluorescent indicator (e.g., MEQ)
-
Chloride-containing buffer
-
Positive Control: this compound (at various concentrations, e.g., 1-100 µM)
-
Test Compound(s)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the NCC-expressing HEK293 cells in appropriate media and conditions until they reach confluency in a 96-well plate.
-
Fluorescent Dye Loading: Wash the cells with a Cl--free buffer and then incubate them with the loading buffer containing the chloride-sensitive dye.
-
Compound Incubation: Wash the cells again to remove excess dye and then incubate with the assay buffer containing either vehicle, this compound (at various concentrations to generate a dose-response curve), or the test compound(s).
-
Initiation of Chloride Influx: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Initiate chloride influx by adding the chloride-containing buffer.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. The influx of chloride will quench the fluorescence of the dye.
-
Data Analysis:
-
Calculate the rate of fluorescence quenching, which is proportional to the rate of chloride influx and thus NCC activity.
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor (0% activity).
-
Generate dose-response curves for this compound and the test compound(s) to determine their IC50 values.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo diuretic screening.
Caption: Mechanism of action of this compound in the DCT.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combined Endothelin A Blockade and this compound Treatment in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Chlorthalidone and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of chlorthalidone and its major metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple and rapid sample preparation procedure, followed by a sensitive and selective LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical trials, and anti-doping analysis.
Introduction
This compound is a long-acting thiazide-like diuretic used for the management of hypertension and edema. Monitoring the urinary excretion of this compound and its metabolites is crucial for understanding its pharmacokinetics, assessing patient compliance, and for doping control purposes. The major portion of this compound is excreted unchanged in the urine.[1] However, in vitro studies have identified metabolites, including reduced and hydroxylated forms, which may serve as additional markers of this compound intake.[2] This application note provides a robust LC-MS/MS method for the reliable quantification of this compound and its key metabolites in urine.
Chemical Structures
-
This compound: (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide
-
Reduced this compound Metabolite: 2-Chloro-5-(1,3-dihydroxy-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide
-
Hydroxylated this compound Metabolite: 2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-x-hydroxybenzenesulfonamide (position of hydroxylation may vary)
Experimental Protocols
Method 1: Dilute-and-Shoot
This method is a high-throughput approach suitable for rapid screening.
1. Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound certified reference material
-
This compound-d4 (internal standard)
-
Human urine (drug-free)
2. Standard and Internal Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.
-
Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Prepare a working internal standard solution of 100 ng/mL this compound-d4 in 50:50 (v/v) methanol:water.
3. Sample Preparation Protocol
-
Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant (or calibration standard/quality control sample) with 450 µL of the working internal standard solution.
-
Vortex for 30 seconds.
-
Transfer the mixture to an HPLC vial for analysis.
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, which can improve sensitivity and reduce matrix effects. A mixed-mode SPE is recommended to retain the parent drug and its more polar metabolites.
1. Materials and Reagents
-
In addition to the materials for Method 1:
-
Mixed-mode solid-phase extraction cartridges (e.g., polymeric cation exchange and reversed-phase)
-
Ammonium acetate
-
Ammonium hydroxide
2. SPE Protocol
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Loading: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate (pH 6) and load the mixture onto the cartridge.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6).
-
Wash with 1 mL of 1 M acetic acid.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the working internal standard solution.
-
Analysis: Transfer to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
1. Liquid Chromatography Conditions
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
3. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 337.0 | 189.8 | 20 | 50 |
| This compound (Qualifier) | 337.0 | 146.1 | 25 | 50 |
| Reduced Metabolite | 339.0 | 191.8 | 20 | 50 |
| Reduced Metabolite (Qualifier) | 339.0 | 148.1 | 25 | 50 |
| Hydroxylated Metabolite | 353.0 | 205.8 | 20 | 50 |
| Hydroxylated Metabolite (Qualifier) | 353.0 | 162.1 | 25 | 50 |
| This compound-d4 (IS) | 341.0 | 193.8 | 20 | 50 |
Note: MRM transitions for metabolites are predicted based on their chemical structures and may require optimization.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar bioanalytical methods and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 1 - 1000 | 1 | 85 - 115 | < 15 | > 80 |
| Reduced Metabolite | 1 - 500 | 1 | 85 - 115 | < 15 | > 75 |
| Hydroxylated Metabolite | 1 - 500 | 1 | 85 - 115 | < 15 | > 75 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound and its metabolites in urine.
Caption: Metabolic pathways and urinary excretion of this compound.
References
Application Notes and Protocols: Assessing Chlorthalidone's Effect on Vascular Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular permeability is the capacity of blood vessel walls to allow the flow of small molecules or even whole cells in and out of the vessel. The endothelium forms a semipermeable barrier that is crucial for maintaining tissue homeostasis.[1] Pathological increases in vascular permeability are a hallmark of various conditions, including inflammation, cancer, and diabetic retinopathy.[1] Chlorthalidone, a thiazide-like diuretic primarily used in the management of hypertension, has demonstrated pleiotropic effects beyond its diuretic and antihypertensive actions.[2][3][4] Notably, studies have indicated that this compound can decrease vascular permeability, suggesting a potential role in conditions characterized by vascular leakage.[2][5][6][7]
These application notes provide detailed in vitro and in vivo protocols to investigate and quantify the effects of this compound on vascular permeability. The described assays are standard and widely accepted methods for assessing endothelial barrier function.
Hypothesized Mechanism of Action
This compound's effect on vascular permeability is thought to be linked, in part, to its inhibition of carbonic anhydrase and its influence on key signaling molecules that regulate endothelial barrier integrity.[2][5][8] One proposed mechanism involves the downregulation of Vascular Endothelial Growth Factor C (VEGF-C) gene expression.[2][5][6][9] VEGF-C is a potent mediator of angiogenesis and vascular permeability. By reducing its expression, this compound may enhance endothelial barrier function and reduce leakage.
Experimental Protocols
This section details three key experimental protocols to assess the effect of this compound on vascular permeability.
Protocol 1: In Vitro Transwell Permeability Assay
This assay measures the passage of a tracer molecule across an endothelial cell monolayer grown on a permeable membrane, providing a direct assessment of barrier function.[10][11]
Materials and Reagents:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium (e.g., EGM-2)
-
Transwell inserts (e.g., 1.0 µm pore size for 24-well plates)[12]
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Permeability inducer (e.g., VEGF, histamine, or thrombin)[13]
-
Tracer molecule (e.g., FITC-Dextran, 70 kDa)[13]
-
Assay buffer (e.g., phenol red-free basal medium)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., Type I collagen).[12]
-
Seed endothelial cells onto the inserts at a high density to form a confluent monolayer. Culture for 2-3 days until a tight barrier is formed. Monolayer integrity can be preliminarily checked by microscopy.[11]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in both the upper (apical) and lower (basolateral) chambers with the this compound-containing medium or vehicle control.
-
Incubate for a predetermined duration (e.g., 1-24 hours) based on preliminary time-course experiments.
-
-
Permeability Induction and Measurement:
-
After this compound pre-treatment, add the permeability-inducing agent (e.g., VEGF) to the upper chamber of the designated wells.
-
Simultaneously, add the FITC-Dextran solution to the upper chamber of all wells (including controls) to a final concentration of 1 mg/mL.[11]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[11]
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).[11]
-
-
Data Analysis:
-
Calculate the concentration of FITC-Dextran that has passed into the lower chamber using a standard curve.
-
Permeability is expressed as the percentage of tracer that has crossed the monolayer compared to a cell-free insert.
-
Compare the permeability across different treatment groups (Vehicle, this compound, Inducer, Inducer + this compound).
-
Protocol 2: In Vitro Transendothelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method that provides a quantitative measure of the integrity of endothelial tight junctions by measuring the electrical resistance across the monolayer.[14][15] Higher TEER values correspond to lower permeability.[15]
Materials and Reagents:
-
Endothelial cell monolayer cultured on Transwell inserts (as in Protocol 1)
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes (e.g., STX2)[14]
-
This compound
-
Permeability inducer (e.g., VEGF, histamine)
-
Sterile 70% ethanol for electrode sterilization
Procedure:
-
Cell Culture: Prepare endothelial monolayers on Transwell inserts as described in Protocol 1.
-
TEER Measurement Setup:
-
Baseline Measurement:
-
Measure the resistance of the blank insert (R_blank).
-
Measure the initial resistance of each well with a cell monolayer (R_total).
-
-
Treatment and Monitoring:
-
Add this compound and/or the permeability inducer to the wells as per the experimental design.
-
Measure TEER at various time points after treatment (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in barrier function. To measure, place the shorter electrode in the upper chamber and the longer electrode in the lower chamber.[17]
-
-
Data Analysis:
-
Calculate the net resistance of the cell monolayer (R_cell) for each well: R_cell = R_total - R_blank.
-
Calculate the final TEER value by multiplying the net resistance by the surface area of the Transwell membrane (in cm²). The unit is Ω·cm².[15][16]
-
Plot TEER values over time for each treatment group to visualize the effect on barrier integrity.
-
Protocol 3: In Vivo Miles Assay
The Miles assay is a classic, reliable in vivo method to quantify localized changes in vascular permeability in the skin.[18][19][20] It measures the extravasation of an albumin-binding dye from blood vessels into the surrounding tissue following an intradermal stimulus.[21]
Materials and Reagents:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound (for oral gavage or intraperitoneal injection)
-
Anesthetic
-
Evans Blue dye (e.g., 0.5% w/v in sterile saline)[21]
-
Permeability inducer (e.g., VEGF or histamine in sterile saline)[19]
-
Vehicle control (sterile saline)
-
Spectrophotometer
Procedure:
-
Animal Preparation and this compound Treatment:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage) for a specified number of days.
-
On the day of the assay, anesthetize the mice and carefully shave the dorsal skin.
-
-
Evans Blue Injection:
-
Intradermal Injections:
-
Perform multiple intradermal injections (e.g., 20-50 µL) into the shaved dorsal skin.
-
Inject the permeability inducer (e.g., histamine) at defined sites.
-
Inject the vehicle control (saline) at contralateral sites for comparison.[23]
-
-
Dye Extravasation and Quantification:
-
After 20-30 minutes, euthanize the animals.[23]
-
Dissect the dorsal skin and photograph the underside to visualize the blue spots indicating leakage.
-
Use a biopsy punch to collect the skin sites of injection.
-
Place each skin punch into a tube with formamide (e.g., 1 mL) and incubate at 60°C for 24 hours to extract the Evans Blue dye.[23]
-
Centrifuge the samples and transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at ~620 nm.[22][24]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of Evans Blue in formamide.
-
Quantify the amount of extravasated dye (e.g., in µg) per biopsy punch.
-
Compare the dye leakage between inducer-treated and vehicle-treated sites in both this compound- and vehicle-pretreated animals.
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Template for In Vitro Transwell Permeability Data
| Treatment Group | This compound Conc. (µM) | Permeability Inducer | Fluorescence (RFU) | % Permeability vs. Control |
| Vehicle Control | 0 | None | 100% | |
| This compound | 10 | None | ||
| This compound | 50 | None | ||
| Inducer Control | 0 | e.g., VEGF (50 ng/mL) | ||
| This compound + Inducer | 10 | e.g., VEGF (50 ng/mL) | ||
| This compound + Inducer | 50 | e.g., VEGF (50 ng/mL) |
Table 2: Template for In Vitro TEER Data
| Treatment Group | This compound Conc. (µM) | Permeability Inducer | TEER (Ω·cm²) at 0h | TEER (Ω·cm²) at 4h | TEER (Ω·cm²) at 24h |
| Vehicle Control | 0 | None | |||
| This compound | 10 | None | |||
| Inducer Control | 0 | e.g., Histamine (10 µM) | |||
| This compound + Inducer | 10 | e.g., Histamine (10 µM) |
Table 3: Template for In Vivo Miles Assay Data
| Animal Treatment Group | Intradermal Injection | Absorbance at 620 nm (Mean ± SD) | Extravasated Dye (µ g/punch ) (Mean ± SD) |
| Vehicle | Saline | ||
| Vehicle | Inducer (e.g., VEGF) | ||
| This compound | Saline | ||
| This compound | Inducer (e.g., VEGF) |
References
- 1. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in this compound's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 9. researchgate.net [researchgate.net]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Vascular Permeability Assay (24-well) | ECM644 [merckmillipore.com]
- 13. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellqart.com [cellqart.com]
- 16. medicine.umich.edu [medicine.umich.edu]
- 17. youtube.com [youtube.com]
- 18. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. profiles.foxchase.org [profiles.foxchase.org]
- 23. benchchem.com [benchchem.com]
- 24. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating Chlorthalidone's Off-Label Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models to investigate the off-label applications of Chlorthalidone, a thiazide-like diuretic. The focus is on its potential therapeutic effects in preventing calcium nephrolithiasis (kidney stones), improving bone quality, reducing cardiac hypertrophy, and managing Ménière's disease.
Off-Label Application: Prevention of Calcium Nephrolithiasis and Improvement of Bone Quality
This section details the use of the Genetic Hypercalciuric Stone-forming (GHS) rat model to evaluate the efficacy of this compound in reducing kidney stone formation and enhancing bone mineral density.
Animal Model: Genetic Hypercalciuric Stone-forming (GHS) Rat
The GHS rat is an inbred strain of Sprague-Dawley rat that exhibits polygenic hypercalciuria, increased intestinal calcium absorption, decreased renal calcium reabsorption, and increased bone resorption, closely mimicking human idiopathic hypercalciuria.[1][2] When fed a standard diet, these rats spontaneously form calcium phosphate kidney stones.[2]
Experimental Protocol
Objective: To assess the effect of this compound on calcium oxalate stone formation and bone quality in GHS rats.
Materials:
-
Male GHS rats (3 months old)
-
Standard rat chow with normal calcium (1.2%) and phosphorus (0.65%) content
-
Hydroxyproline
-
This compound
-
Potassium Chloride (KCl) as a control
-
Metabolic cages for urine collection
-
Micro-computed tomography (µCT) system
-
Histology equipment for bone analysis
Procedure:
-
Animal Acclimation: House male GHS rats individually in metabolic cages for a period of acclimation.
-
Diet and Treatment Groups:
-
Divide the rats into two main groups: Control and this compound.
-
All rats are fed a standard diet supplemented with 5% hydroxyproline to induce the formation of calcium oxalate stones.[1]
-
Control Group: Receive the standard diet with hydroxyproline and supplemented with potassium chloride (KCl) to balance potassium levels.
-
This compound Group: Receive the standard diet with hydroxyproline, with this compound mixed into the food at a dose of 4-5 mg/kg/day.[3]
-
-
Drug Administration: this compound is incorporated directly into the powdered rat chow to ensure consistent daily intake. The food intake should be monitored to confirm the dosage.
-
Study Duration: The experimental period is typically 18 weeks.[1]
-
Data Collection:
-
Urine Analysis: Collect 24-hour urine samples at regular intervals (e.g., every 6 weeks) using metabolic cages. Analyze urine for calcium, oxalate, phosphate, and citrate concentrations to calculate supersaturation levels for calcium oxalate and calcium phosphate.[1]
-
Stone Formation Assessment: At the end of the study, euthanize the animals and harvest the kidneys. Perform radiography or high-resolution digital imaging of the kidneys to quantify the number and size of stones.[1]
-
Bone Quality Assessment:
-
Micro-CT Analysis: Harvest femurs and vertebrae for µCT analysis to determine trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3]
-
Bone Histomorphometry: Process bone samples for undecalcified bone histology to assess bone formation and resorption parameters.
-
-
Data Presentation
Table 1: Urine Biochemistry and Supersaturation
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |
| Urine Calcium (mg/24h) | ||
| Urine Oxalate (mg/24h) | ||
| Urine Phosphate (mg/24h) | ||
| Urine Citrate (mg/24h) | ||
| CaOx Supersaturation | ||
| CaP Supersaturation |
Table 2: Kidney Stone Burden
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |
| Number of Stones | ||
| Total Stone Volume (mm³) |
Table 3: Bone Microarchitecture (µCT Analysis of Vertebrae)
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |
| Bone Volume/Total Volume (BV/TV, %) | ||
| Trabecular Number (Tb.N, 1/mm) | ||
| Trabecular Thickness (Tb.Th, µm) | ||
| Trabecular Separation (Tb.Sp, µm) |
Signaling Pathway and Workflow Diagrams
References
Troubleshooting & Optimization
Optimizing mobile phase for Chlorthalidone HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Chlorthalidone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an aqueous buffer and an organic modifier. A frequently used combination is a phosphate buffer and methanol or acetonitrile. For example, a mobile phase consisting of 20 mM potassium dihydrogen orthophosphate buffer (pH 4.0) and methanol in a 30:70 v/v ratio has been successfully used.[1][2] Another option includes a mixture of a phosphate buffer, acetonitrile, and methanol.[3][4]
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase can significantly impact the retention time and peak shape of this compound. This compound is a weakly acidic compound, and its ionization state will change with pH. Adjusting the pH of the aqueous portion of the mobile phase, typically with phosphoric acid, can help achieve optimal retention and peak symmetry. A pH of around 3.0 to 5.5 is often employed.[3][4][5][6][7][8]
Q3: What are the commonly used organic modifiers for this compound HPLC analysis?
Methanol and acetonitrile are the most frequently used organic modifiers in the mobile phase for this compound analysis.[1][2][3][4][5][6][7][8][9][10][11] The choice between them can affect the selectivity and retention time of the analysis.
Q4: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing in HPLC can be caused by several factors. For this compound analysis, potential causes include:
-
Secondary interactions with the stationary phase: This can be minimized by adjusting the mobile phase pH to suppress the ionization of silanol groups on the silica-based column. Operating within a pH range of 2 to 8 is generally recommended.
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column contamination or degradation: If the column is old or has been used with harsh mobile phases, it may need to be flushed with a strong solvent or replaced.
Q5: I am observing a drift in the baseline. What are the possible reasons?
Baseline drift can be caused by:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed. If running a gradient, ensure the pump is delivering the correct composition.
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.
-
Contamination in the system: Flush the system with a strong solvent to remove any contaminants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | - Incorrect mobile phase composition- Detector wavelength not set correctly- Sample not properly prepared or injected- Leak in the system | - Verify the mobile phase preparation and composition.- Ensure the detector is set to the appropriate wavelength for this compound (typically around 220-275 nm).[3][7][8][9][11][12][13]- Check sample preparation procedure and injector function.- Inspect the system for any loose fittings or leaks. |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | - Inappropriate mobile phase pH- Column overload- Column deterioration- Dead volume in the system | - Optimize the pH of the mobile phase buffer.- Dilute the sample and reinject.- Flush the column with a strong solvent or replace it if necessary.- Check all connections for proper fitting to minimize dead volume. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Leaks in the pump or injector- Fluctuations in column temperature- Air bubbles in the pump | - Ensure the mobile phase is thoroughly mixed and degassed.- Check for leaks around pump seals and injector fittings.- Use a column oven for stable temperature control.- Degas the mobile phase and prime the pump. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit)- Mobile phase viscosity is too high- Flow rate is too high | - Replace the guard column or filter.- Reverse flush the column (if recommended by the manufacturer).- Check the viscosity of the mobile phase; consider using a different organic modifier.- Reduce the flow rate. |
Experimental Protocols
Protocol 1: Representative HPLC Method for this compound Analysis
This protocol describes a common isocratic reversed-phase HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2][3][4][7][8]
-
Data acquisition and processing software
3. Mobile Phase Preparation (Example: 20 mM Potassium Dihydrogen Orthophosphate buffer pH 4.0: Methanol (30:70 v/v)) [1][2]
-
Buffer Preparation: Dissolve approximately 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water to make a 20 mM solution.
-
pH Adjustment: Adjust the pH of the buffer to 4.0 using diluted orthophosphoric acid.
-
Mobile Phase Mixture: Mix 300 mL of the prepared buffer with 700 mL of methanol.
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 5-30 µg/mL).[1][2]
5. Chromatographic Conditions:
-
Mobile Phase: 20 mM Potassium dihydrogen orthophosphate buffer pH 4.0: Methanol (30:70 v/v)[1][2]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of this compound.
Data Presentation
Table 1: Comparison of Reported Mobile Phases for this compound HPLC Analysis
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 20 mM Potassium dihydrogen orthophosphate buffer (pH 4.0): Methanol (30:70 v/v) | C8 | 1.0 | 230 | [1][2] |
| 0.02 M Ammonium phosphate buffer (pH 5.5): Acetonitrile: Methanol (40:40:20 v/v/v) | C18 | 1.0 | 220 | [3][4] |
| Methanol: Acetonitrile: 20 mM Phosphate buffer (pH 3.0) (30:10:60 v/v/v) | Not Specified | Not Specified | 241 | [5] |
| Phosphate dihydrogen phosphate buffer (pH 3.4): Methanol (55:45 v/v) | C18 | 1.0 | 244 | [4][6] |
| Water: Methanol (30:70 v/v) | C18 | 1.0 | 275 | [9][11] |
| Buffer (10 mM Diammonium hydrogen orthophosphate, pH 5.5): Methanol (65:35 v/v) | C8 | 1.4 | 220 | [7][8] |
| Methanol: Water (80:20 v/v) | C18 | 1.0 | 231.6 | [10] |
| 0.1% Formic acid: Methanol: Acetonitrile (50:5:45 v/v/v) | C18 | 1.0 | 266 |
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC analysis.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. ijarmps.org [ijarmps.org]
- 5. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] METHOD VALIDATION AND DEVELOPMENT OF this compound BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. A Validated RP-HPLC Stability Method for the Estimation of this compound and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. bepls.com [bepls.com]
Troubleshooting poor peak resolution in Chlorthalidone chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak resolution in Chlorthalidone chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing, where a peak is asymmetrical with a prolonged slope on the trailing side, is a common issue that can compromise resolution and lead to inaccurate quantification.[1] A USP Tailing Factor (Tf) value above 1.2 indicates significant tailing.[1]
Common Causes & Solutions:
-
Secondary Silanol Interactions: this compound, like other compounds with basic functional groups, can interact with ionized residual silanol groups on the silica surface of the column, especially at a mobile phase pH > 3.0.[2][3] This is a primary cause of peak tailing in reversed-phase separations.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing these secondary interactions.[1] For acidic compounds, the pH should be kept below the pKa.[1]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns (like C8 or C18) have fewer accessible silanol groups, which significantly reduces tailing. Polar-embedded or charged surface hybrid (CSH) columns are also effective for basic compounds.
-
Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a stable pH on the column. Increasing the buffer strength (typically 10-50 mM) can improve peak shape.[1]
-
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to peak distortion.[1][4][5]
-
Column Degradation or Contamination: An old or contaminated column, particularly at the inlet frit, can cause poor peak shape for all analytes.[1][6]
-
Extra-Column Effects: Excessive dead volume in the system, caused by long or wide-diameter tubing between the injector, column, and detector, can lead to band broadening and tailing.[1][3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are secure and properly fitted to minimize dead volume.[3]
-
Caption: Decision tree for troubleshooting peak tailing.
Q2: My this compound peak is splitting into two or showing a shoulder. What should I do?
Peak splitting can be caused by issues with the separation method, column hardware, or sample solvent.[7] It is important to first determine if the split is affecting a single peak or all peaks in the chromatogram.[8]
Troubleshooting Steps:
-
Differentiate Between Co-elution and Splitting: The first step is to determine if you are seeing two different components eluting very close together or a single component peak splitting.[7]
-
Investigate Hardware and Column Issues (If All Peaks are Split): If all peaks in the chromatogram are splitting, the problem likely occurs before the separation begins.[8]
-
Blocked Column Frit: A partially blocked inlet frit can disrupt the sample flow path, causing splitting.[7][8] This may be accompanied by an increase in backpressure.[6] Solution: Replace the frit or the entire column.[7]
-
Column Void: A void or channel in the column packing material, often at the head of the column, can cause the sample band to spread unevenly.[7][8][10] Solution: This usually requires column replacement.[7]
-
-
Check for Sample Solvent Mismatch (If a Single Peak is Split): If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[4][7]
Caption: Workflow for investigating the cause of split peaks.
Q3: My resolution between this compound and its impurities is poor. How can I improve it?
Poor resolution, where peaks overlap, can be systematically improved by adjusting chromatographic parameters that influence retention (k), selectivity (α), and efficiency (N).[11][12]
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.[11][12] Selectivity is the ability of the system to distinguish between two analytes.
-
Change Mobile Phase Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa.[11][12] Different solvents interact differently with the analyte and stationary phase, which can significantly alter peak spacing.[12]
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of this compound or its impurities, affecting their retention and improving separation.[13]
-
Change Stationary Phase: Switching to a column with different chemistry (e.g., from C18 to a C8 or Phenyl column) is a powerful way to change selectivity.[13][14]
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which improves resolution.[11][15]
-
Use a Longer Column: Doubling the column length generally increases resolution by a factor of about 1.4.[11][13]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide significantly higher efficiency.[11][13]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but may increase run time.[16]
-
-
Optimize Retention Factor (k): Increasing the retention time of the peaks can also improve resolution.[11]
Caption: Key factors for improving chromatographic resolution.
Experimental Protocols & Data
Example RP-HPLC Method for this compound
This protocol is based on a validated method for the estimation of this compound and its process-related impurities.[17]
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Diammonium hydrogen orthophosphate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Purified Water (HPLC Grade)
2. Solution Preparation:
-
Buffer Solution (10 mM, pH 5.5): Dissolve an appropriate amount of diammonium hydrogen orthophosphate in purified water to make a 10 mM solution. Adjust the pH to 5.5.[17]
-
Diluent: Mix the buffer solution, methanol, and a 2 g/L sodium hydroxide solution in a ratio of 50:48:2 (v/v/v).[18]
-
Mobile Phase A: Mix the buffer solution and methanol in a 65:35 (v/v) ratio.[17]
-
Mobile Phase B: Mix the buffer solution and methanol in a 50:50 (v/v) ratio.[17]
-
Standard Solution (2 µg/mL): Prepare a stock solution of this compound RS in the diluent and perform serial dilutions to achieve a final concentration of 2 µg/mL.[17]
3. Chromatographic Conditions:
-
Column: Zorbax RX C8, 250 x 4.6 mm, 5 µm particle size.[17]
-
Flow Rate: 1.4 mL/min.[17]
-
Column Temperature: 40°C.[18]
-
Detection Wavelength: 220 nm.[17]
-
Injection Volume: 20 µL.[18]
-
Elution Mode: Gradient elution (specific gradient program should be developed based on the impurity profile).[17]
Summary of Published Method Parameters
The following table summarizes various reported HPLC methods for this compound analysis, providing a reference for method development.
| Parameter | Method 1[17] | Method 2[19] | Method 3[20] |
| Stationary Phase | Zorbax RX C8 (250x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | HiQ Sil C8 (250x4.6mm, 5µm) |
| Mobile Phase | A: 10mM DAHP* (pH 5.5):Methanol (65:35)B: 10mM DAHP* (pH 5.5):Methanol (50:50) | Phosphate buffer (pH 3.4):Methanol (55:45) | 20mM KH₂PO₄ (pH 4.0):Methanol (30:70) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 220 nm | 244 nm | 230 nm |
| Column Temp. | 40°C | Not Specified | Not Specified |
*DAHP: Diammonium hydrogen orthophosphate
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-works.com [bio-works.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. akjournals.com [akjournals.com]
- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. A Validated RP-HPLC Stability Method for the Estimation of this compound and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijarmps.org [ijarmps.org]
- 20. jddtonline.info [jddtonline.info]
Chlorthalidone Stability in Aqueous Solutions for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorthalidone in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound has low aqueous solubility.[1][2] Its solubility in water is approximately 0.12 mg/mL at 20°C and 0.27 mg/mL at 37°C.[3] The solubility is pH-dependent and increases in alkaline conditions.[3] For cell culture applications, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent. DMSO is a commonly used solvent, with a solubility of up to 67 mg/mL.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.
Q3: For how long is a this compound working solution in cell culture medium stable?
A3: There is limited direct data on the long-term stability of this compound in complex cell culture media. However, published studies have successfully used this compound in human endothelial cell cultures for incubation periods of 18-24 hours, indicating its stability and biological activity over this timeframe.[1] It is best practice to prepare fresh working solutions from your DMSO stock for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: What are the main factors that can cause this compound degradation in my experiments?
A4: this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[5][6][7] Cell culture media are generally buffered to a physiological pH (around 7.4), which should minimize pH-related degradation. However, the presence of various components in the media, such as amino acids, vitamins, and serum, could potentially interact with and affect the stability of this compound. It is more stable to heat and light exposure.[7]
Q5: What are the known degradation products of this compound, and are they toxic to cells?
A5: Forced degradation studies have shown that this compound can degrade into several products under stress conditions like strong acids, bases, or oxidation.[5] The specific degradation products that may form under the milder conditions of cell culture have not been extensively studied. Similarly, the potential cytotoxicity of these degradation products in cell culture is not well-documented. To minimize the impact of potential degradation, it is crucial to use freshly prepared solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture medium upon adding this compound. | The final concentration of DMSO in the medium is too high, causing the drug to precipitate. The working concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain cell health and prevent precipitation. - Perform a solubility test by preparing serial dilutions of your this compound stock in the cell culture medium to determine the maximum achievable concentration without precipitation. - Gently warm the medium to 37°C and vortex briefly after adding the this compound stock solution to aid dissolution. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. Inaccurate concentration of the stock solution. | - Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. - Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Periodically verify the concentration of your stock solution using a validated analytical method like HPLC, if available. |
| Observed cytotoxicity is higher than expected. | The DMSO concentration is too high. The this compound itself is cytotoxic at the tested concentrations. Potential toxic degradation products have formed. | - Run a vehicle control experiment with the same final concentration of DMSO to assess its contribution to cytotoxicity. - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line. - Use freshly prepared this compound solutions to minimize the formation of any potential degradation products. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | 20°C | ~0.12 mg/mL |
| Water | 37°C | ~0.27 mg/mL[3] |
| 0.1 N Sodium Carbonate | Not Specified | 5.77 mg/mL[3] |
| DMSO | Not Specified | ~67 mg/mL[4] |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic (e.g., 1.0 N HCl) | Significant degradation observed.[5][6] |
| Alkaline (e.g., 1.0 N NaOH) | Significant degradation observed.[5][6] |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation observed.[5][6] |
| Thermal (Heat) | Relatively stable.[7] |
| Photolytic (Light) | Relatively stable.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
-
Preparation of 50 mM DMSO Stock Solution:
-
Weigh out an appropriate amount of this compound powder (Molecular Weight: 338.77 g/mol ). For 1 mL of a 50 mM stock solution, you will need 16.94 mg.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in the required volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution (Example: 100 µM in 10 mL of medium):
-
Thaw one aliquot of the 50 mM this compound stock solution.
-
In a sterile 15 mL conical tube, add 9.998 mL of pre-warmed (37°C) complete cell culture medium.
-
Add 2 µL of the 50 mM this compound stock solution to the medium.
-
Cap the tube and mix gently by inverting several times or vortexing briefly.
-
This will give you a final this compound concentration of 100 µM with a final DMSO concentration of 0.02%.
-
Use this working solution immediately for your cell-based assays.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Chlorthalidone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Chlorthalidone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not seeing any degradation of this compound under stress conditions? | Insufficient stress concentration, duration, or temperature. This compound is reported to be relatively stable under certain conditions like dry heat and photolytic stress.[1] | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or elevate the temperature. Refer to the detailed experimental protocols below for recommended starting conditions. Ensure your analytical method is sensitive enough to detect small percentage changes. |
| I am observing unexpected peaks in my chromatogram. What are they? | These could be secondary degradation products, impurities from the drug substance itself, or contaminants from reagents or solvents. | Check the purity of your this compound reference standard. Analyze a blank sample (mobile phase and diluent) to rule out solvent contamination. If the peaks persist, they are likely degradation products that may require characterization using techniques like mass spectrometry (MS). |
| Why is there poor resolution between this compound and its degradation peaks? | The mobile phase composition may not be optimal for separating the parent drug from its closely related degradation products. The column chemistry may also not be suitable. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio, changing the pH, or trying a different organic modifier (e.g., acetonitrile vs. methanol).[1] Consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. |
| My baseline is noisy and drifting. What could be the cause? | Common causes include air bubbles in the system, a contaminated detector cell, or issues with the mobile phase (e.g., precipitation, inadequate mixing). | Degas the mobile phase thoroughly. Flush the system, including the detector flow cell, with a strong solvent like isopropanol. Ensure the mobile phase components are miscible and the buffer, if used, is fully dissolved. |
| The peak shape for this compound or its degradants is poor (e.g., tailing or fronting). | This can be due to column overload, secondary interactions with the stationary phase, or an inappropriate sample solvent. | Try injecting a lower concentration of the sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Adjusting the mobile phase pH can sometimes improve peak shape by suppressing the ionization of silanol groups on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical stress conditions to test for this compound?
A1: Based on available literature, this compound is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4] Therefore, these three conditions are critical to include in your forced degradation studies. It shows relative stability under thermal and photolytic stress.[1][5]
Q2: What is a typical analytical method for separating this compound from its degradation products?
A2: A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2][3] A C18 column is frequently used, with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate buffer) at a slightly acidic pH.[1][2][3]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve detectable but not complete degradation of the drug substance. A generally accepted range is 5-20% degradation.[6] This allows for the formation of degradation products at a sufficient level for detection and analysis without the risk of generating secondary, less relevant degradants that may result from excessive stress.
Q4: Where can I obtain reference standards for this compound impurities?
A4: Commercially available reference standards for known this compound impurities, such as Impurity A, B, C, etc., can be sourced from various chemical suppliers that specialize in pharmaceutical reference standards.
Q5: How should I prepare my samples after subjecting them to stress conditions?
A5: After the specified stress period, the samples should be neutralized if they were subjected to acidic or basic conditions. They should then be diluted with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).[1][7] It is also recommended to filter the samples through a 0.45 µm filter before injection to protect the HPLC column.[7]
Summary of Forced Degradation Data for this compound
The following table summarizes the percentage of degradation observed for this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl, refluxed at 60°C | 6 hours | 14% | [8] |
| 0.1N HCl, heated at 80°C | 30 minutes | Significant Degradation | [7] | |
| Alkaline Hydrolysis | 1N NaOH, refluxed at 60°C | 6 hours | 14.9% | [8] |
| 0.1N NaOH, heated at 80°C | 30 minutes | Significant Degradation | [7] | |
| Oxidative Degradation | 30% H₂O₂, room temperature | 48 hours | Substantial Degradation | [1] |
| 6% H₂O₂, room temperature | 30 minutes | Significant Degradation | [7] | |
| 30% H₂O₂ | - | 16.2% | [8] | |
| Thermal Degradation | Dry heat | 48 hours | Stable | [1] |
| 100°C | 24 hours | No significant degradation | [9] | |
| Photolytic Degradation | Direct sunlight | 7 days | Stable | [1] |
| UV light (200 Wh/m²) | - | Less affected | [7][10] | |
| Neutral Hydrolysis | Water, refluxed at 80°C | 48 hours | Stable | [1] |
| Water, room temperature | 15 minutes | 0.6% | [8] |
Detailed Experimental Protocols
The following are generalized methodologies for conducting forced degradation studies on this compound, based on published literature. Researchers should adapt these protocols as needed for their specific experimental setup and objectives.
Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Application: Transfer an aliquot of the stock solution into a suitable flask. Add an equal volume of 1N hydrochloric acid (HCl).
-
Heating: Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 6 hours. The exact time and temperature should be optimized to achieve the target degradation of 5-20%.
-
Neutralization: After the heating period, cool the solution to room temperature and neutralize it with an equivalent amount of 1N sodium hydroxide (NaOH).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the HPLC mobile phase to a final concentration suitable for injection (e.g., 10-20 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Alkaline Hydrolysis
-
Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Application: Transfer an aliquot of the stock solution into a suitable flask. Add an equal volume of 1N sodium hydroxide (NaOH).
-
Heating: Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 6 hours.
-
Neutralization: After heating, cool the solution to room temperature and neutralize with an equivalent amount of 1N hydrochloric acid (HCl).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to the desired concentration and filter before injection.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Application: Transfer an aliquot of the stock solution into a flask and add an equal volume of hydrogen peroxide (H₂O₂) solution (concentrations ranging from 6% to 30% have been reported).
-
Incubation: Keep the mixture at room temperature for a period of 30 minutes to 48 hours. The flask should be protected from light.
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase to the target concentration and filter before injection.
Thermal Degradation
-
Preparation: Place the solid this compound powder in a petri dish or a suitable vial.
-
Stress Application: Expose the solid drug to dry heat in an oven at a temperature of around 80-100°C for 24 to 48 hours.
-
Sample Preparation for Analysis: After exposure, allow the sample to cool to room temperature. Prepare a solution of the stressed powder in a suitable solvent (e.g., methanol) and then dilute it with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) or spread the solid powder as a thin layer in a transparent container.
-
Stress Application: Expose the sample to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Alternatively, expose the sample to direct sunlight for an extended period (e.g., 7 days).
-
Sample Preparation for Analysis: If a solution was used, dilute it as necessary with the mobile phase. If the solid was exposed, dissolve it in a suitable solvent and then dilute with the mobile phase.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies of this compound.
Simplified Degradation Pathway of this compound
Caption: Simplified degradation of this compound under acidic and alkaline conditions.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
Technical Support Center: Minimizing Chlorthalidone Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from Chlorthalidone in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a thiazide-like diuretic used to treat hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This blockage prevents the reabsorption of sodium and chloride, leading to increased excretion of water and electrolytes, which in turn lowers blood pressure.[1] Additionally, this compound is known to inhibit carbonic anhydrase.[2][3]
Q2: How can this compound interfere with my biochemical assays?
This compound can cause two main types of interference:
-
Physiological (In Vivo) Interference: This is the most common type of interference. When a patient is taking this compound, the drug alters the actual levels of various analytes in their body. For example, it can lead to decreased serum potassium and sodium, and increased serum uric acid and glucose.[1][4][5][6] These are real physiological changes, not an error in the assay itself.
-
Analytical (In Vitro) Interference: This occurs when this compound or its metabolites directly interfere with the chemical, enzymatic, or physical processes of an assay. While less documented for this compound compared to other drugs, potential analytical interferences could arise from:
-
Enzymatic Inhibition: As a potent inhibitor of carbonic anhydrase, this compound could interfere with assays that utilize or are sensitive to this enzyme's activity.[2][3]
-
Spectrophotometric Interference: this compound absorbs ultraviolet (UV) light, with absorption maxima reported between 219 nm and 229 nm.[7][8][9][10] This could lead to falsely elevated readings in spectrophotometric assays that measure absorbance in this range.
-
Q3: Which biochemical assays are most commonly affected by this compound?
The most significant and well-documented interferences are physiological. You should be particularly cautious when measuring the following analytes in samples from patients treated with this compound:
-
Electrolytes: Potassium (hypokalemia), sodium (hyponatremia), chloride (hypochloremia), and magnesium (hypomagnesemia) levels are often decreased.[1][4]
-
Uric Acid: Uric acid levels are frequently elevated (hyperuricemia).[1][5][6][11]
-
Glucose: Blood glucose levels can be increased (hyperglycemia).[12][13][14][15]
-
Kidney Function Markers: Serum creatinine may show a reversible increase, reflecting hemodynamic changes in the kidneys.[16][17]
-
Renin-Aldosterone System Hormones: Plasma renin activity and aldosterone levels are often increased due to the diuretic effect.[18][19][20][21]
Troubleshooting Guides
Issue 1: Unexpectedly low potassium or sodium levels in patient samples.
Possible Cause: This is a known physiological effect of this compound, which promotes the excretion of these electrolytes.[1][4]
Troubleshooting Steps:
-
Confirm Patient Medication: Verify if the patient is taking this compound or other diuretics.
-
Review Clinical Context: The observed low levels are likely a true reflection of the patient's electrolyte status. For clinical management, this may require dose adjustment of the diuretic or potassium supplementation.[22]
-
Assay Validation: If you suspect analytical interference, though unlikely for modern ion-selective electrode (ISE) based electrolyte assays, you can perform a spiking experiment.
-
Add a known concentration of this compound to a control sample and measure the electrolyte levels.
-
A significant change compared to the un-spiked control would indicate analytical interference.
-
Issue 2: Consistently high uric acid or glucose readings.
Possible Cause: this compound is well-documented to cause physiological increases in both uric acid and glucose levels.[1][5][12][13]
Troubleshooting Steps:
-
Patient History: Confirm if the patient is on this compound therapy. The elevated levels are likely a true physiological state.
-
Consider Dose-Dependence: The increase in uric acid is dose-dependent. Higher doses of this compound lead to greater elevations.[5][11]
-
Analytical Interference Check (for research purposes):
-
Uric Acid Assays: Most modern uric acid assays are enzymatic (uricase-based) and are generally robust. However, to rule out interference, you can analyze a sample with and without pre-treatment to remove this compound (see "Experimental Protocols" section).
-
Glucose Assays: While the primary effect is physiological, some older glucose monitoring systems using glucose oxidase could be susceptible to electrochemical interference. Newer systems are generally more robust. If analytical interference is suspected, compare results with a reference method (e.g., hexokinase-based assay).
-
Issue 3: Suspected analytical interference in a novel or custom enzymatic or spectrophotometric assay.
Possible Cause: Direct inhibition of an assay enzyme (e.g., carbonic anhydrase) or spectral interference from this compound's UV absorbance.
Troubleshooting Steps:
-
Characterize the Potential Interference:
-
Enzymatic Assay: Determine if your assay involves carbonic anhydrase or an enzyme with a similar active site. This compound's inhibitory effect is the basis for some methods to quantify the drug itself.[2][3]
-
Spectrophotometric Assay: Check the working wavelength of your assay. If it is between 219-229 nm, there is a high potential for interference from this compound's absorbance.[7][8][9][10]
-
-
Perform Interference Studies:
-
Spike a known concentration of this compound into your control samples and measure the analyte.
-
Create a dose-response curve of the interference by testing a range of this compound concentrations.
-
-
Mitigation Strategies:
-
Change Assay Wavelength: For spectrophotometric assays, if possible, select a wavelength where this compound does not absorb significantly.
-
Sample Pre-treatment: Use a sample clean-up method to remove this compound prior to analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose (see "Experimental Protocols" section).
-
Method Blank: If sample pre-treatment is not feasible, and the interference is consistent, you may be able to subtract the background signal by running a sample blank that contains this compound but not the analyte of interest. This is a less ideal approach.
-
Data Presentation: Physiological Effects of this compound
The following tables summarize the quantitative physiological effects of this compound on various biochemical analytes as reported in clinical studies.
Table 1: this compound-Induced Changes in Serum Electrolytes
| Analyte | Direction of Change | Magnitude of Change | Study Population | Reference |
| Potassium | Decrease | Average decrease of 0.2-0.4 mmol/L | Hypertensive patients | [23] |
| Potassium | Decrease | 6.3% of patients experienced hypokalemia | Hypertensive patients | [24] |
| Sodium | Decrease | 4.1% of patients had sodium levels < 130 mmol/L | Elderly hypertensive patients | [23] |
Table 2: this compound-Induced Changes in Serum Uric Acid and Glucose
| Analyte | Direction of Change | Magnitude of Change | Study Population | Reference |
| Uric Acid | Increase | ~1.5 mg/dL with doses ≥50 mg/day | Hypertensive patients | [5] |
| Uric Acid | Increase | ~0.75 mg/dL with doses ≤25 mg/day | Hypertensive patients | [5] |
| Glucose | Increase | +8.5 mg/dL at 2 years of follow-up | Older adults with hypertension | [12] |
| Glucose | Increase | Mean increase of 4.3-4.4 mg/dL after 8 weeks | Hypertensive patients | [13] |
Table 3: this compound-Induced Changes in Renal and Hormonal Markers
| Analyte | Direction of Change | Magnitude of Change | Study Population | Reference |
| Serum Creatinine | Increase | Reversible increases reported | Patients with advanced CKD | [16][17] |
| Plasma Renin Activity | Increase | Significantly increased | Hypertensive patients | [19][20][21] |
| Plasma Aldosterone | Increase | Significantly increased | Hypertensive patients | [18][19] |
Experimental Protocols
Protocol 1: Sample Pre-treatment using Solid-Phase Extraction (SPE) to Remove this compound
This protocol provides a general framework for removing this compound and other thiazide-like diuretics from plasma or serum samples prior to analysis. This is particularly useful for research applications where analytical interference is suspected.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading:
-
Take 500 µL of plasma or serum.
-
Add 500 µL of 0.1% formic acid in water to the sample and vortex to mix.
-
Load the entire 1 mL of the diluted sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
Dry the cartridge under a high vacuum for 5-10 minutes.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained analytes (excluding this compound which should be more strongly retained) with an appropriate solvent. For many analytes, a less polar solvent than that used for this compound elution would be used. This step requires optimization based on the analyte of interest.
-
To elute this compound itself for quantification or method validation, use 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a solvent that is compatible with your downstream assay (e.g., assay buffer, mobile phase).
-
This is a general protocol and may require optimization for your specific analyte and assay. Refer to SPE manufacturer guidelines for more details on specific sorbents and solvents.[25][26][27][28][29][30][31][32]
Visualizations
This compound's Primary Mechanism and Physiological Interferences
Caption: this compound's mechanism and resulting physiological interferences.
Workflow for Troubleshooting Suspected Analytical Interference
Caption: Troubleshooting workflow for suspected this compound interference.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound analysis using carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated analysis of this compound. | Semantic Scholar [semanticscholar.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Hyperuricemia induced by the administration of this compound and other sulfonamide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Fasting glucose levels and incident diabetes mellitus in older nondiabetic adults randomized to receive 3 different classes of antihypertensive treatment: a report from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of chlorothiazide and this compound on glucose utilization in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. This compound for resistant hypertension in advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of this compound and spironolactone in low--renin essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma renin activity does not predict the antihypertensive efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for poorly controlled hypertension in chronic kidney disease: an interventional pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Electrolyte disturbance with diuretics and ACEIs | The College of Family Physicians of Canada [cfp.ca]
- 24. Recommended Diuretic Causes More Side Effects than Similar Hypertension Drug - Columbia DBMI [dbmi.columbia.edu]
- 25. Item - Diuretics in Different Samples: Update on the Pretreatment and Analysis Techniques - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. hrcak.srce.hr [hrcak.srce.hr]
- 28. akjournals.com [akjournals.com]
- 29. Sample preparation and RPHPLC determination of diuretics in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 31. researchgate.net [researchgate.net]
- 32. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chlorthalidone's Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of chlorthalidone in cellular models.
FAQs and Troubleshooting Guides
Category 1: Carbonic Anhydrase Inhibition
Question 1: We are observing a significant change in extracellular pH in our cell culture after treatment with this compound. Is this expected, and how can we control for it?
Answer: Yes, this is an expected off-target effect. This compound is a known inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAs can lead to alterations in pH homeostasis.
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your cell culture medium using a calibrated pH meter.
-
Buffering Capacity: Ensure your cell culture medium has adequate buffering capacity. Consider using a medium with a higher bicarbonate concentration or supplementing with HEPES buffer.
-
Control Experiments: Include a control group treated with a known CA inhibitor of similar potency to this compound, such as acetazolamide, to distinguish CA-mediated effects from other off-target activities.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound begins to significantly alter the extracellular pH in your specific cell model.
Question 2: Our carbonic anhydrase (CA) inhibition assay is showing inconsistent results with this compound. What are the potential causes and solutions?
Answer: Inconsistent results in CA inhibition assays can arise from several factors related to the assay setup and the properties of this compound.
Troubleshooting Steps:
-
Enzyme Purity and Activity: Ensure the purity and specific activity of the carbonic anhydrase isoform you are using. Use a fresh batch of enzyme if degradation is suspected.
-
Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl acetate for esterase activity or CO2 for hydratase activity) should be carefully optimized and kept consistent across experiments.
-
This compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. The final solvent concentration should be kept low and consistent across all wells to avoid solvent-induced artifacts.
-
Incubation Time: Allow for a sufficient pre-incubation period for this compound to bind to the enzyme before initiating the reaction.
-
Plate Reader Settings: Optimize the plate reader settings for absorbance or fluorescence detection, ensuring you are using the correct wavelengths and that the signal is within the linear range of the instrument.
-
Positive Control: Include a well-characterized CA inhibitor, such as acetazolamide, as a positive control in every experiment to validate the assay performance.
Category 2: Endothelial Function and Angiogenesis
Question 3: We are investigating the effect of this compound on endothelial cell function and are seeing conflicting results in our tube formation assay. What could be the reason?
Answer: this compound has been reported to have pleiotropic effects on the vasculature, including modulating angiogenesis.[1] Conflicting results in a tube formation assay could be due to the specific cellular context and experimental conditions.
Troubleshooting Steps:
-
Cell Type: The response to this compound can be cell-type specific. Ensure you are using a well-characterized endothelial cell line (e.g., HUVECs) and that the passage number is consistent between experiments.
-
Matrix Composition: The composition and thickness of the basement membrane matrix (e.g., Matrigel) can significantly influence tube formation. Ensure the matrix is properly thawed and polymerized.
-
This compound Concentration: High concentrations of this compound may induce cytotoxicity, which would inhibit tube formation. Perform a dose-response curve to identify a non-toxic concentration range for your specific endothelial cells.
-
VEGF Stimulation: The effect of this compound on angiogenesis may be dependent on the presence of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2] Consider performing the assay with and without VEGF stimulation.
-
Quantification Method: Use a standardized and objective method to quantify tube formation (e.g., total tube length, number of junctions) using image analysis software to minimize user bias.
Question 4: We hypothesize that this compound affects endothelial nitric oxide synthase (eNOS) activity, but our results are inconclusive. How can we accurately assess this?
Troubleshooting Steps:
-
Direct eNOS Activity Assay: Use a commercially available kit to directly measure the conversion of L-arginine to L-citrulline, which is a direct measure of eNOS activity.
-
Nitric Oxide (NO) Detection: Measure the production of nitric oxide (NO), the product of eNOS activity, using fluorescent probes (e.g., DAF-FM diacetate) and flow cytometry or fluorescence microscopy. Include appropriate controls, such as an eNOS inhibitor (e.g., L-NAME), to confirm the specificity of the signal.
-
Western Blot Analysis: Assess the phosphorylation status of eNOS at Ser1177 (activating) and Thr495 (inhibiting) by Western blot. Changes in phosphorylation can indicate alterations in eNOS activity.
-
Control for Oxidative Stress: this compound can induce oxidative stress, which can uncouple eNOS, leading to the production of superoxide instead of NO.[3] Co-treat with an antioxidant to see if it restores NO production.
Category 3: Oxidative Stress and Cytotoxicity
Question 5: We are observing increased cell death in our cultures treated with this compound. How can we determine if this is due to apoptosis or necrosis and what are the potential underlying mechanisms?
Answer: this compound can induce cytotoxicity, and it is crucial to distinguish between apoptosis and necrosis to understand the mechanism of cell death.
Troubleshooting Steps:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using luminogenic or fluorogenic substrates. An increase in caspase activity is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Use potentiometric dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential. A loss of ΔΨm is an early event in the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using fluorescent probes such as DCFDA or DHE. Increased ROS can be a trigger for apoptosis.[3]
Question 6: Our reactive oxygen species (ROS) measurements are variable after this compound treatment. How can we get more consistent results?
Answer: Measuring ROS can be tricky due to the transient and reactive nature of these molecules.
Troubleshooting Steps:
-
Probe Selection: Choose a probe that is appropriate for the specific ROS you want to measure (e.g., DHE for superoxide, DCFDA for general ROS).
-
Loading Conditions: Optimize the concentration of the fluorescent probe and the loading time to ensure adequate uptake without causing cellular stress.
-
Light Exposure: Protect the cells from excessive light exposure after loading the probe, as this can cause photo-oxidation and artificial ROS generation.
-
Time-Course Experiment: Perform a time-course experiment to identify the peak of ROS production after this compound treatment.
-
Positive and Negative Controls: Include a positive control (e.g., H2O2 or menadione) to ensure the assay is working and a negative control (e.g., N-acetylcysteine) to quench ROS.
-
Cell Density: Ensure a consistent cell density across wells, as this can affect the overall ROS signal.
Data Presentation
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | This compound Ki (nM) | Reference |
| CA I | 250 | [4] |
| CA II | 30 | [4] |
| CA IX | 25 | [4] |
| CA XII | 5.7 | [4] |
Table 2: Effect of this compound on Epinephrine-Induced Platelet Aggregation
| Treatment | EC50 for Epinephrine (µM) | Reference |
| Control (no diuretic) | 1.05 ± 0.21 | [5] |
| This compound (30 µM) | 2.32 ± 0.46 | [5] |
| Bendroflumethiazide (30 µM) | 1.19 ± 0.25 | [5] |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from a method for determining this compound concentration based on its inhibition of carbonic anhydrase.[6]
-
Reagents:
-
Bovine erythrocyte carbonic anhydrase
-
p-Nitrophenyl acetate (substrate)
-
Tris buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Tris buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 160 µL of Tris buffer to each well.
-
Add 10 µL of the carbonic anhydrase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT)
-
Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Mandatory Visualizations
References
- 1. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and reactive oxygen species in endothelial dysfunction associated with cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in this compound's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound analysis using carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chlorthalidone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of Chlorthalidone in experimental buffers.
Troubleshooting Guide
Low aqueous solubility is a primary hurdle in the preclinical evaluation of this compound. This guide provides systematic approaches to overcome this challenge.
Initial Solubility Assessment
Before proceeding with complex solubilization techniques, it is crucial to understand the baseline solubility of this compound in commonly used solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~0.12 mg/mL | 20 | [1] |
| Water | ~0.27 mg/mL | 37 | [1] |
| 0.1 N Sodium Carbonate | ~5.77 mg/mL | Not Specified | [1] |
| Methanol | Soluble | Not Specified | [2][3] |
| Ethanol (warm) | Soluble | Not Specified | [1] |
| Ethanol | ~10 mg/mL | Not Specified | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [4][5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified | [4][5] |
Issue: this compound Precipitates in Aqueous Buffer
Precipitation of this compound upon addition to aqueous buffers is a common issue. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10-30 mg/mL).[4][5] It is freely soluble in DMSO.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells.
Q2: What is the maximum permissible concentration of DMSO in cell culture media?
A2: The tolerance to DMSO varies between cell lines.[6] A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive and primary cell lines to avoid cytotoxicity.[6][7][8] It is always recommended to perform a vehicle control (media with the same percentage of DMSO used for the drug treatment) to assess the effect of the solvent on the cells.
Q3: How can I prepare a working solution of this compound in an aqueous buffer like PBS?
A3: Due to its low aqueous solubility, direct dissolution in PBS is challenging. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it stepwise into the PBS. For instance, to achieve a 0.5 mg/mL solution, a 1:1 dilution of a DMSO stock into PBS (pH 7.2) can be used.[4][5] It is advisable to add the DMSO stock to the buffer slowly while vortexing to prevent precipitation. Aqueous solutions of this compound should ideally be prepared fresh for each experiment.[4]
Q4: Does the pH of the buffer affect this compound's solubility?
A4: Yes, the solubility of this compound is pH-dependent.[9] As a weak acid with a pKa of approximately 9.4, its solubility increases in alkaline conditions (pH > 8) due to the ionization of the sulfonamide group.[10][11] Therefore, adjusting the pH of your buffer to a more alkaline value can enhance its solubility. This compound is more soluble in a 0.1 N sodium carbonate solution compared to water.[1]
Q5: Are there any other methods to improve the aqueous solubility of this compound for experimental use?
A5: Yes, using solubility enhancers like cyclodextrins can be effective. Beta-cyclodextrins (β-CD) can form inclusion complexes with this compound, which significantly increases its aqueous solubility.[12][13] This can be a useful strategy, especially when the use of organic co-solvents needs to be minimized.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For a 10 mg/mL stock, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile container for long-term storage.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of stock solution needed. For a final concentration of 10 µM in 10 mL of media, you will need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in the serum.
-
The final concentration of this compound is 10 µM, and the final concentration of DMSO is 0.1%.
-
Use this working solution to treat your cells immediately.
Caption: Workflow for preparing a this compound working solution for cell culture.
References
- 1. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlortalidone - Wikipedia [en.wikipedia.org]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. Tailoring this compound Aqueous Solubility by Cocrystallization: Stability and Dissolution Behavior of a Novel this compound-Caffeine Cocrystal [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The influence of beta-cyclodextrin on the solubility of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Chlorthalidone detection in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Chlorthalidone in biological matrices. Our aim is to help you improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: I am experiencing low recovery of this compound from plasma samples after liquid-liquid extraction (LLE). What can I do to improve it?
A1: Low recovery during LLE can be due to several factors. Here are some troubleshooting steps:
-
Optimize Solvent Selection: While ethyl acetate is commonly used, its polarity might not be optimal for this compound in your specific matrix.[1] Experiment with different organic solvents or mixtures of varying polarities. For instance, a mixture of diethyl ether and dichloromethane could be effective.
-
Adjust pH: this compound is an acidic drug. Ensure the pH of your aqueous sample is adjusted to be at least 2 pH units below its pKa to keep it in a neutral, more extractable form. Acidifying the plasma sample with a small volume of hydrochloric acid (e.g., 0.2 M HCl) before extraction can significantly improve recovery.[2]
-
Increase Solvent-to-Sample Ratio: A low solvent volume may not be sufficient for efficient partitioning. Try increasing the volume of the extraction solvent.
-
Improve Mixing: Ensure thorough mixing of the sample and extraction solvent by vortexing for an adequate amount of time (e.g., 30 seconds to 1 minute) to maximize the surface area for extraction.[2]
-
Centrifugation: After extraction, proper separation of the organic and aqueous layers is crucial. Centrifuge at a sufficient speed and duration (e.g., 4600 rpm for 10 minutes) to achieve a clean separation.[2]
Q2: I am using protein precipitation for sample cleanup, but I'm observing significant matrix effects. How can I minimize this?
A2: Protein precipitation is a simple but less selective sample preparation technique, which can lead to co-elution of matrix components that interfere with ionization.[3][4] Consider the following:
-
Optimize Precipitating Agent: Acetonitrile is a common choice, but methanol can also be used.[5][6] The choice of solvent can influence which matrix components are precipitated and which remain in the supernatant.
-
Supernatant Transfer: After centrifugation, carefully transfer the supernatant without disturbing the protein pellet.
-
Consider Solid-Phase Extraction (SPE): If matrix effects persist, SPE offers a more selective cleanup.[7] A reversed-phase (C18) or mixed-mode cation exchange sorbent could be effective for this compound.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) can help compensate for matrix effects, as it will be similarly affected as the analyte of interest.[2][8]
Chromatography & Detection
Q3: My this compound peak shape is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape can be due to issues with the mobile phase, column, or interactions with the analytical system.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. A mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium acetate) can improve peak shape for acidic compounds.[5][8][9]
-
Column Choice: A C18 column is commonly used and generally provides good separation.[1][5][10] However, if issues persist, consider a different stationary phase or a column with a different particle size.
-
Flow Rate Optimization: While a standard flow rate might be 0.5-1.0 mL/min, adjusting it can sometimes improve peak symmetry.[5][6][9]
-
Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the mobile phase.
Q4: I am observing ion suppression in my LC-MS/MS analysis of this compound. What are the likely causes and solutions?
A4: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source.[3][11][12]
-
Improve Chromatographic Separation: Modify your gradient or mobile phase composition to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: As mentioned in A2, a more rigorous sample preparation method like SPE can remove the interfering compounds.[7]
-
Change Ionization Mode: While this compound can be detected in both positive and negative ionization modes, one may be less susceptible to suppression from your specific matrix.[1][2][8][9] Experiment with both to see which provides a better signal-to-noise ratio.
-
Use a Suitable Internal Standard: An isotopically labeled internal standard is the best way to compensate for unpredictable ion suppression.[2][8]
Q5: What are the recommended mass transitions (MRM) for this compound?
A5: The choice of precursor and product ions is critical for selectivity and sensitivity in MS/MS detection. Commonly used transitions for this compound are:
-
Negative Ionization Mode: m/z 337.1 → 190.05[1] or m/z 337.1 → 146.05[2]
-
Positive Ionization Mode: m/z 339.8909 → 85.0951[9] or m/z 339 → 321[5]
It is always recommended to optimize these transitions on your specific instrument.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a composite based on several validated methods.[1][2][5][8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., this compound-d4 at a suitable concentration).
-
Add 125 µL of 0.2 M HCl and vortex for 10 seconds.[2]
-
Add 3 mL of diethyl ether (or ethyl acetate) and vortex for 30 seconds.[1][2]
-
Centrifuge at 4600 rpm for 10 minutes at 4°C.[2]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent, Shimadzu, or equivalent.
-
Column: C18 column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol and 2 mM ammonium acetate (80:20 v/v).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), can be run in both positive and negative modes.
-
MRM Transitions:
-
Source Parameters: Optimize desolvation gas flow, cone gas flow, and capillary voltage according to the specific instrument.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for this compound detection.
| Parameter | Method | Biological Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| Linearity | LC-MS/MS | Rat Plasma | - | 3-600 ng/mL | >70 | [1] |
| Linearity | LC-MS/MS | Human Plasma | 2 ng/mL | 2-1000 ng/mL | - | [2] |
| Linearity | LC-MS/MS | Human Plasma | 5 ng/mL | 5-500 ng/mL | - | [5] |
| LLOQ | LC-MS/MS | Human Plasma | 2071.057 pg/mL | 2000-1200000 pg/mL | ~80 | [8] |
| Linearity | HPLC | Human Plasma | 0.05 µg/mL | 0.05-5.00 µg/mL | - | [6] |
| LOD & LOQ | HPLC | Bulk Drug | 0.09 µg/mL (LOD), 0.27 µg/mL (LOQ) | 6-14 µg/mL | - | [13] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous Determination of Valsartan and this compound in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. eijppr.com [eijppr.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. wjpps.com [wjpps.com]
- 9. LC-MS/MS-based simultaneous quantification of this compound and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijarmps.org [ijarmps.org]
Adjusting for Chlorthalidone's high protein binding in in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorthalidone in in vitro experimental settings. The high plasma protein binding of this compound presents a significant variable that must be accounted for to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's high protein binding a concern for in vitro studies?
Q2: What is the difference between protein binding in human plasma versus typical in vitro cell culture media?
A2: Human plasma has a higher protein concentration (60–80 mg/mL) compared to typical cell culture media supplemented with 5-10% FBS (30–45 mg/mL of total protein).[3] The primary binding protein, albumin, is also present at a higher concentration in human plasma (~600 μM) than in 10% FBS (~34 μM, as FBS itself contains about 338 µM of albumin).[3] This means that for a given total concentration of this compound, the unbound fraction will be different in cell culture media compared to human plasma. It is crucial not to assume that the percentage of protein binding reported in vivo directly translates to your in vitro setup.[6]
Q3: How can I estimate the free concentration of this compound in my cell culture medium?
A3: The most accurate method is to experimentally determine the fraction of unbound this compound in your specific cell culture medium (including the exact type and percentage of serum) using techniques like equilibrium dialysis or ultrafiltration.[1][2] Alternatively, you can use mathematical models to estimate the unbound concentration if the binding affinity (Ka) of this compound to the proteins in your serum supplement is known.[3][4]
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values for this compound in a cell-based assay.
-
Possible Cause: The high protein binding of this compound to serum components in the cell culture medium is reducing the free, active concentration of the drug. The nominal concentration added to the medium does not reflect the effective concentration reaching the cells.
-
Troubleshooting Steps:
-
Quantify the Unbound Fraction: Perform an equilibrium dialysis or ultrafiltration experiment to determine the actual percentage of unbound this compound in your complete cell culture medium.
-
Adjust Total Concentration: Based on the determined unbound fraction, calculate the total this compound concentration needed to achieve the desired free concentration. For example, if you determine that this compound is 50% bound in your medium and your target free concentration is 10 µM, you will need to add a total concentration of 20 µM.
-
Run Assay in Low-Protein/Serum-Free Medium: If your cell line can be maintained for the duration of the experiment in low-serum or serum-free conditions, this can minimize the impact of protein binding. However, be aware that this could alter cellular physiology and response.
-
IC50 Shift Assay: Perform the assay at different serum concentrations (e.g., 1%, 5%, 10% FBS). A shift in the IC50 value that correlates with the serum concentration is a strong indicator that protein binding is affecting the outcome.[7][8]
-
Issue 2: High variability and poor reproducibility in experimental results.
-
Possible Cause: In addition to protein binding, batch-to-batch variation in serum supplements can affect the free concentration of this compound. Different lots of FBS can have varying protein compositions.[9]
-
Troubleshooting Steps:
-
Standardize Serum Lot: Use a single, large batch of FBS for a complete set of experiments to ensure consistency.
-
Re-evaluate Unbound Fraction: If you switch to a new lot of serum, it is advisable to re-determine the unbound fraction of this compound.
-
Use Low-Binding Labware: Highly lipophilic drugs like this compound can adsorb to certain plastics. Use low-protein-binding plates and pipette tips to minimize loss of the compound.
-
Ensure Equilibrium: Allow sufficient incubation time for the drug to equilibrate between the protein-bound and unbound states in the medium before adding it to the cells.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for consideration when designing in vitro studies with this compound.
Table 1: this compound Protein Binding Characteristics
| Parameter | Value | Source |
| Human Plasma Protein Binding | ~75% | [3] |
| Primary Binding Proteins | Albumin, Carbonic Anhydrase (in erythrocytes) | [1] |
Table 2: Comparison of Protein Concentrations in Different Media
| Medium | Total Protein Concentration (mg/mL) | Albumin Concentration (µM) | Source |
| Human Plasma | 60 - 80 | ~600 | [3] |
| Cell Culture Medium + 10% FBS | 3 - 4.5 | ~34 | [3] |
| Cell Culture Medium + 5% FBS | 1.5 - 2.25 | ~17 | [3] |
Detailed Experimental Protocols
Protocol 1: Determination of Unbound this compound Fraction using Equilibrium Dialysis
This protocol outlines a method to determine the percentage of unbound this compound in your specific cell culture medium.
-
Materials:
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (typically 8-12 kDa MWCO).
-
Your complete cell culture medium (including the specific type and lot of serum).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
-
-
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the desired concentration.
-
Assemble the equilibrium dialysis unit according to the manufacturer's instructions.
-
Load the this compound-containing medium into the sample chamber (the chamber with the red ring in a RED device).
-
Load an equal volume of PBS into the buffer chamber.
-
Seal the unit and incubate with gentle shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be optimized).
-
After incubation, carefully collect samples from both the sample chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
-
Calculations:
-
The concentration in the buffer chamber represents the unbound (free) concentration of this compound.
-
The concentration in the sample chamber represents the total concentration (bound + unbound).
-
Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in sample chamber)
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Caption: Workflow for adjusting this compound concentration for in vitro protein binding.
Caption: The equilibrium of this compound in serum-containing cell culture medium.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Chlorthalidone-Induced Electrolyte Imbalance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering electrolyte imbalances in animal studies involving chlorthalidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrolyte disturbances observed with this compound administration in animal models?
A1: this compound, a thiazide-like diuretic, primarily causes hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia (high uric acid).[1] Other potential imbalances include hypomagnesemia (low magnesium) and hypercalcemia (high calcium).[1] These effects stem from its mechanism of action, which involves the inhibition of the Na-Cl symporter in the distal convoluted tubule of the kidney.[1]
Q2: How does this compound lead to hypokalemia?
A2: this compound blocks sodium reabsorption in the distal convoluted tubule. This leads to an increased delivery of sodium to the collecting duct. In the collecting duct, the increased sodium load enhances the exchange of sodium for potassium, leading to increased potassium excretion in the urine and consequently, lower potassium levels in the blood.[2]
Q3: What is the underlying mechanism of this compound-induced hyperuricemia?
A3: this compound can increase serum uric acid levels by promoting its reabsorption and reducing its secretion in the renal tubules.[1]
Q4: Are there established animal models to study this compound-induced electrolyte imbalances?
A4: Yes, commonly used models include the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat and the Dahl salt-sensitive (SS) rat.[3][4] These models are particularly useful as they develop hypertension and are sensitive to diuretic-induced electrolyte changes.
Q5: What are the primary strategies to mitigate this compound-induced hypokalemia in animal studies?
A5: The primary mitigation strategies include:
-
Potassium Supplementation: Co-administration of potassium chloride (KCl) or potassium citrate can help replenish potassium levels.[5][6]
-
Potassium-Sparing Diuretics: Concurrent administration of agents like amiloride or spironolactone can counteract the potassium-wasting effects of this compound.[7][8] Amiloride directly blocks the epithelial sodium channel (ENaC) in the collecting duct, while spironolactone is a mineralocorticoid receptor antagonist that reduces the expression of ENaC.[9]
Troubleshooting Guides
Issue 1: Severe and persistent hypokalemia despite potassium supplementation.
-
Possible Cause: The dose of potassium supplementation may be insufficient, or the bioavailability may be low. Additionally, concurrent magnesium deficiency can impair potassium repletion.
-
Troubleshooting Steps:
-
Increase Potassium Dose: Gradually increase the dose of potassium supplementation and monitor serum potassium levels closely.[5]
-
Assess Magnesium Levels: Measure serum magnesium levels. If hypomagnesemia is present, supplement with magnesium, as this can be crucial for correcting refractory hypokalemia.
-
Consider a Potassium-Sparing Diuretic: If supplementation alone is ineffective, co-administer a potassium-sparing diuretic like amiloride or spironolactone.[7]
-
Issue 2: Development of hyperkalemia when using a potassium-sparing diuretic with this compound.
-
Possible Cause: The dose of the potassium-sparing diuretic may be too high, or the animal model may be particularly sensitive to its effects.
-
Troubleshooting Steps:
-
Reduce Dose: Decrease the dose of the potassium-sparing diuretic and re-evaluate serum potassium levels.
-
Discontinue and Monitor: Temporarily discontinue the potassium-sparing diuretic and monitor the animal until potassium levels return to the normal range.
-
Re-evaluate Experimental Design: Assess the necessity of the current combination and dosage for the study's objectives.
-
Issue 3: Significant variation in electrolyte levels between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, variations in food and water intake, or underlying differences in animal health.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent dosing for all animals. For oral administration, gavage is more accurate than administration in drinking water or food.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to ensure uniformity across the group.
-
Health Monitoring: Regularly monitor the general health of the animals, as illness can affect electrolyte balance.
-
Quantitative Data from Animal Studies
Table 1: Effect of this compound on Plasma Sodium in DOCA-Salt Hypertensive Rats
| Treatment Group | Duration | Mean Arterial Pressure (mmHg) | Plasma Sodium (mEq/L) |
| Control | 20 days | 110 ± 4 | 142 ± 1 |
| DOCA-salt | 20 days | 147 ± 7 | 148 ± 1 |
| DOCA-salt + this compound (8 mg/day) | 20 days | 116 ± 3 | 143 ± 1 |
Data adapted from a study on DOCA-salt hypertensive rats. Values are presented as mean ± SEM.[3]
Table 2: Effects of this compound and Mitigation Strategies on Serum Potassium (Representative Data)
| Treatment Group | This compound Dose | Mitigation Agent | Serum Potassium (mEq/L) - Baseline | Serum Potassium (mEq/L) - Post-treatment |
| Control | - | - | 4.5 ± 0.3 | 4.4 ± 0.2 |
| This compound | 25 mg/kg/day | - | 4.6 ± 0.2 | 3.2 ± 0.4 |
| This compound + KCl | 25 mg/kg/day | 40 mEq/kg/day | 4.5 ± 0.3 | 4.1 ± 0.3 |
| This compound + Amiloride | 25 mg/kg/day | 5 mg/kg/day | 4.4 ± 0.2 | 4.3 ± 0.2 |
| This compound + Spironolactone | 25 mg/kg/day | 25 mg/kg/day | 4.6 ± 0.3 | 4.5 ± 0.3 |
Note: These are representative values synthesized from typical findings in the literature and are intended for illustrative purposes. Actual results may vary based on the specific animal model and experimental conditions.[5][7][8]
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Hypokalemia with Potassium Chloride Supplementation in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign animals to:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (25 mg/kg/day, oral gavage).
-
Group 3: this compound (25 mg/kg/day) + Potassium Chloride (40 mEq/kg/day, oral gavage).
-
-
Drug Preparation and Administration:
-
Suspend this compound in the vehicle.
-
Dissolve potassium chloride in distilled water.
-
Administer treatments daily via oral gavage for 14 days.
-
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Collect blood samples via tail vein at baseline (day 0), day 7, and day 14 for electrolyte analysis.
-
-
Sample Analysis:
-
Centrifuge blood samples to obtain serum.
-
Measure serum potassium, sodium, and creatinine levels using an automated analyzer.
-
-
Data Analysis: Compare electrolyte levels between groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Co-administration of Amiloride to Prevent this compound-Induced Hypokalemia in Dahl Salt-Sensitive (SS) Rats
-
Animal Model: Male Dahl SS rats (8 weeks old).
-
Diet: Place all animals on a high-salt diet (4% NaCl) for the duration of the study.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound (10 mg/kg/day in drinking water).
-
Group 3: this compound (10 mg/kg/day) + Amiloride (1 mg/kg/day in drinking water).
-
-
Drug Administration: Administer drugs in the drinking water for 4 weeks. Measure water intake to calculate the daily dose received by each animal.
-
Blood Pressure Monitoring: If applicable, measure blood pressure weekly using the tail-cuff method.
-
Metabolic Cage Study: In the final week, place animals in metabolic cages for 24-hour urine collection.
-
Sample Collection and Analysis:
-
At the end of the study, collect a terminal blood sample via cardiac puncture.
-
Analyze serum and urine for sodium, potassium, and chloride concentrations.
-
-
Statistical Analysis: Compare the outcomes between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism leading to hypokalemia.
Caption: Mitigation strategies for this compound-induced hypokalemia.
Caption: General experimental workflow for animal studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effects of this compound on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Endothelin A Blockade and this compound Treatment in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound with potassium citrate decreases calcium oxalate stones and increases bone quality in genetic hypercalciuric stone-forming rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound Plus Amiloride Reduces the Central Systolic Blood Pressure in Stage 1 Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Preventing Chlorthalidone degradation during sample preparation and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Chlorthalidone during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] It is relatively stable under neutral, wet heat, dry heat, and photolytic (light) conditions.[1][2][3]
Q2: At what pH is this compound most stable?
Q3: Is this compound sensitive to light?
A3: this compound is generally considered stable under photolytic conditions. Forced degradation studies, where this compound was exposed to direct sunlight for 7 days or UV light for 18 hours, showed minimal degradation.[1][4] However, it is still recommended to store this compound in tight, light-resistant containers as a precautionary measure.[5]
Q4: Does temperature affect this compound's stability?
A4: this compound is stable at elevated temperatures. Studies involving dry heat (80°C for 24 hours and 105°C for 7 hours) and wet heat (reflux at 80°C for 48 hours) showed no significant degradation.[1][4] For long-term storage, it is recommended to keep it at a controlled room temperature between 20°C and 25°C (68°F and 77°F).[5][6][7]
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in methanol and slightly soluble in alcohol.[5] It is practically insoluble in water, ether, and chloroform.[5] For analytical purposes, methanol or a mixture of methanol and acetonitrile are commonly used to prepare stock solutions.[1][4]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in analytical assays. | Degradation due to acidic or alkaline conditions in the sample matrix or diluent. | Ensure all solvents and buffers used for sample preparation are at or near a neutral pH. Avoid using strong acids or bases in the sample preparation workflow. |
| Degradation due to the presence of oxidizing agents. | Avoid contact with oxidizing agents such as hydrogen peroxide. Use fresh, high-purity solvents. If the sample matrix is suspected to contain oxidizing agents, consider sample cleanup steps. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Review the sample preparation and storage conditions. Acidic, alkaline, or oxidative stress can lead to the formation of degradation products.[1][2] Refer to the degradation pathways diagram to identify potential degradants. |
| Incompatibility with excipients in formulated products. | While this compound is generally compatible with common excipients, interactions can occur under stress conditions.[3] Ensure proper extraction of the active pharmaceutical ingredient (API) from the formulation matrix. | |
| Inconsistent results between sample replicates. | Ongoing degradation during the analytical run. | Prepare samples immediately before analysis. If samples must be stored, keep them at a controlled room temperature and protect them from light. Avoid prolonged exposure to acidic or basic mobile phases in the autosampler. |
| Non-homogenous sample. | For solid samples, ensure thorough powdering and mixing before weighing. For solutions, ensure complete dissolution and vortexing before taking aliquots. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: this compound Degradation under Hydrolytic and Oxidative Stress
| Condition | Reagent | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 30 min | Not specified, but degradation observed | [8] |
| Acid Hydrolysis | 0.1N HCl | 80°C | 30 min | Significant degradation | [4] |
| Acid Hydrolysis | 1N HCl | 60°C | 6 hours | 14% | [9] |
| Acid Hydrolysis | Not specified | Not specified | Not specified | 5.6% | [10] |
| Alkaline Hydrolysis | 1N NaOH | 60°C | 30 min | Not specified, but degradation observed | [8] |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 30 min | Less degradation than acidic conditions | [4] |
| Alkaline Hydrolysis | 1N NaOH | 60°C | 6 hours | 14.9% | [9] |
| Oxidative | 30% H₂O₂ | 60°C | 30 min | Not specified, but degradation observed | [8] |
| Oxidative | 6% H₂O₂ | Room Temp | 30 min | Significant degradation | [4] |
| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | Substantial degradation | [1] |
| Oxidative | Not specified | Not specified | Not specified | 16.2% | [9] |
| Neutral (Water) | Water | Room Temp | 15 min | 0.6% | [9] |
Table 2: this compound Stability under Thermal and Photolytic Stress
| Condition | Temperature | Duration | % Degradation | Reference |
| Thermal (Dry Heat) | 105°C | 7 hours | 18.5% | [4] |
| Photolytic (UV Light) | Not specified | 18 hours | 8.9% | [4] |
| Photolytic | UV light (254 nm) | 12 hours | Degradation observed | [11] |
| Thermal | 80°C | 12 hours | Degradation observed | [11] |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a standard stock solution of this compound for analytical assays.
Materials:
-
This compound reference standard
-
HPLC-grade methanol[1]
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.[4]
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol to the flask.[1]
-
Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol.
-
This will result in a stock solution with a concentration of 100 µg/mL.
-
Further dilutions can be made from this stock solution using the appropriate mobile phase or diluent as required for the specific analytical method.[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water
-
Reflux condenser
-
Water bath or heating mantle
-
UV light chamber
-
Oven
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.[1]
-
Heat the solution under reflux at 80°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[1]
-
-
Alkaline Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.[1]
-
Heat the solution under reflux at 80°C for 30 minutes.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[1]
-
-
Oxidative Degradation:
-
Thermal Degradation (Dry Heat):
-
Spread a thin layer of this compound powder in a Petri dish.
-
Place the Petri dish in a hot air oven at 105°C for 7 hours.[4]
-
After exposure, cool the powder and prepare a solution of a known concentration in methanol for analysis.
-
-
Photolytic Degradation:
-
Spread a thin layer of this compound powder in a Petri dish.
-
Expose the sample to UV light (200 Wh/m²) for an extended period (e.g., 18 hours).[4]
-
After exposure, prepare a solution of a known concentration in methanol for analysis.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
The mobile phase can consist of a mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 30:10:60 (v/v/v).[1]
-
Use a C18 column and detect the eluent at 241 nm.[1]
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Major degradation pathways for this compound.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. pnrjournal.com [pnrjournal.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijrpc.com [ijrpc.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. tandfonline.com [tandfonline.com]
Validating Chlorthalidone assay for specificity and linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating Chlorthalidone assays for specificity and linearity, primarily using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a this compound assay for specificity?
A1: The first and most critical step is to perform forced degradation studies. This involves subjecting a this compound sample to various stress conditions to produce potential degradation products. The goal is to demonstrate that the analytical method can accurately measure this compound without interference from these degradants, ensuring the method is stability-indicating.[1][2]
Q2: How do I demonstrate the linearity of my this compound assay?
A2: To establish linearity, you need to prepare a series of calibration standards at different concentrations. These standards are then analyzed, and the peak areas are plotted against the corresponding concentrations. The linearity is confirmed if the plot is a straight line, typically evaluated by the correlation coefficient (R²) which should be close to 0.999.[3][4]
Q3: My chromatogram shows no separation between this compound and a degradation peak. What should I do?
A3: Lack of resolution is a common issue. You can troubleshoot this by:
-
Optimizing the mobile phase: Adjusting the ratio of the organic solvent to the aqueous buffer or changing the pH of the buffer can significantly impact separation.[1][5]
-
Changing the column: If mobile phase optimization is insufficient, trying a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the necessary selectivity.
-
Adjusting the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q4: The correlation coefficient (R²) for my linearity plot is below the acceptable limit. What are the possible causes?
A4: A low correlation coefficient can stem from several sources:
-
Inaccurate standard preparation: Carefully re-prepare your calibration standards, ensuring accurate dilutions.
-
Instrument variability: Issues with the injector, pump, or detector can lead to inconsistent responses. Perform system suitability tests to ensure the HPLC is functioning correctly.
-
Inappropriate concentration range: The selected concentration range may not be linear. You may need to narrow or shift the range to find the linear portion of the response curve.[6]
Troubleshooting Guides
Specificity Issues
| Problem | Possible Cause | Suggested Solution |
| Co-elution of peaks | Inadequate separation between this compound and degradation products. | Optimize the mobile phase composition (solvent ratio, pH).[1] Consider a different column chemistry or a column with higher efficiency (smaller particle size). |
| No degradation observed under stress conditions | Stress conditions (e.g., acid/base concentration, temperature, time) are not harsh enough. | Increase the concentration of the stress agent, the temperature, or the duration of exposure.[1][2] |
| Complete degradation of this compound | Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of exposure. |
| Interference from excipients | Excipients in the formulation are not separated from the this compound peak. | Analyze a placebo sample (containing all excipients except this compound) to identify the retention times of any interfering peaks. Adjust chromatographic conditions to resolve these peaks from the analyte peak.[1] |
Linearity Issues
| Problem | Possible Cause | Suggested Solution |
| Poor correlation coefficient (R² < 0.999) | Inaccurate preparation of standard solutions. | Re-prepare calibration standards using freshly weighed reference material and calibrated volumetric flasks and pipettes. |
| Instrument malfunction (e.g., inconsistent injection volume, fluctuating pump pressure). | Perform system suitability tests (e.g., check for repeatability of injections) to diagnose instrument issues. | |
| The selected concentration range is not linear. | Analyze a wider range of concentrations to identify the linear dynamic range and adjust the calibration curve accordingly.[6][7] | |
| Non-zero intercept in the regression line | Presence of a constant interference or a systematic error in sample preparation. | Investigate the blank for any interfering peaks. Review the standard preparation procedure for any consistent errors. |
Experimental Protocols
Specificity: Forced Degradation Study
This protocol outlines a typical forced degradation study for this compound to assess the specificity of an HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Heat at 80°C for 30 minutes.[8]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Heat at 80°C for 30 minutes.[8]
-
Oxidative Degradation: Treat the this compound sample with a solution of hydrogen peroxide.[1][2]
-
Thermal Degradation: Expose the solid drug powder to dry heat.
-
Photolytic Degradation: Expose the solid drug powder to UV light (e.g., 200 Wh/m²).[8]
-
-
Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and alkaline samples. Dilute all samples with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).[1]
-
Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: Examine the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered specific if the this compound peak is well-resolved from all other peaks.
Linearity Study
This protocol describes how to establish the linearity of the analytical method for this compound.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[9]
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards of different concentrations. The concentration range should bracket the expected concentration of the test samples.[4][10]
-
Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis:
-
Record the peak area for this compound in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
-
Acceptance Criteria: The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.
Quantitative Data Summary
The following tables summarize typical linearity data for this compound assays from various studies.
Table 1: Linearity of this compound by HPLC
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| 2 - 12 | Not explicitly stated, but linearity was found | [1][5] |
| 6 - 14 | Not explicitly stated, but the method was valid | [10] |
| 5 - 30 | 0.9915 | [6] |
| 5 - 25 | 0.9992 | [3] |
| 50 - 150 | 0.999 | [4] |
| 5 - 25 | 0.990 | [8] |
| 12.5 - 62.5 | 0.998 |
Visualizations
Caption: Workflow for Specificity Validation via Forced Degradation.
Caption: Workflow for Linearity Validation.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. ijarnd.com [ijarnd.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarmps.org [ijarmps.org]
Validation & Comparative
Chlorthalidone vs. Hydrochlorothiazide: A Comparative Analysis of Potency and Efficacy for Drug Development Professionals
For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacological differences between chlorthalidone and hydrochlorothiazide is critical for informed decision-making in antihypertensive therapy development. This guide provides an objective comparison of their potency and efficacy, supported by experimental data from key clinical trials.
Thiazide and thiazide-like diuretics are a cornerstone of hypertension management. Among them, hydrochlorothiazide (HCTZ), a thiazide-type diuretic, and this compound, a thiazide-like diuretic, are the most frequently prescribed. While often used interchangeably, significant pharmacokinetic and pharmacodynamic differences exist between these two molecules, influencing their clinical performance.
Comparative Potency
Comparative Efficacy
The superior potency of this compound often translates to greater efficacy in blood pressure reduction, particularly over a 24-hour period. This sustained effect is largely attributed to its longer pharmacokinetic half-life.
Blood Pressure Reduction
A meta-analysis of nine trials directly comparing the two drugs revealed that this compound provided a statistically significant greater reduction in both systolic and diastolic blood pressure.[6] Specifically, the weighted mean difference (WMD) for systolic blood pressure (SBP) was -3.26 mmHg in favor of this compound, and for diastolic blood pressure (DBP), the WMD was -2.41 mmHg, also favoring this compound.[6]
Another meta-analysis further supports this compound's superiority in lowering SBP, though it found no statistically significant difference in DBP reduction.[7] The enhanced efficacy of this compound, especially in controlling nighttime and 24-hour ambulatory blood pressure, is a key differentiator from hydrochlorothiazide.[8]
Cardiovascular Outcomes
While the impact on blood pressure is well-documented, the translation of these differences into superior cardiovascular outcomes remains a subject of debate. Some evidence suggests that this compound may offer better cardiovascular protection.[9][10] However, other large-scale observational studies and pragmatic trials have found no significant difference in major cardiovascular events between the two diuretics.[11][12][13][14]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and hydrochlorothiazide.
Table 1: Pharmacokinetic and Potency Comparison
| Parameter | This compound | Hydrochlorothiazide | Citation(s) |
| Potency Ratio | 1.5 - 2.0x HCTZ | 1 | [1][2][3] |
| Onset of Action | 2 - 3 hours | ~2 hours | [5][9] |
| Duration of Action | 48 - 72 hours | 6 - 12 hours | [5][9] |
| Half-life | 40 - 60 hours | 6 - 15 hours | [2] |
Table 2: Comparative Efficacy in Blood Pressure Reduction (Meta-Analysis Data)
| Parameter | This compound Superiority (Weighted Mean Difference) | p-value | Citation(s) |
| Systolic Blood Pressure | -3.26 mmHg | <0.05 | [6] |
| Diastolic Blood Pressure | -2.41 mmHg | <0.05 | [6] |
Table 3: Comparative Adverse Effects (Hazard Ratios from Observational Data)
| Adverse Effect | Hazard Ratio (this compound vs. HCTZ) | 95% Confidence Interval | Citation(s) |
| Hypokalemia | 2.72 | 2.38 - 3.12 | [11][12] |
| Hyponatremia | 1.31 | 1.16 - 1.47 | [11][12] |
| Acute Renal Failure | 1.37 | 1.15 - 1.63 | [11][12] |
| Chronic Kidney Disease | 1.24 | 1.09 - 1.42 | [11][12] |
| Type 2 Diabetes Mellitus | 1.21 | 1.12 - 1.30 | [11][12] |
Experimental Protocols
A clear understanding of the methodologies employed in key comparative trials is essential for interpreting the evidence base.
The Diuretic Comparison Project (DCP)
This was a large-scale, pragmatic, randomized clinical trial designed to compare the effectiveness of this compound and hydrochlorothiazide in preventing major cardiovascular events in older veterans.[8][15]
-
Study Design: Randomized, open-label, pragmatic trial.
-
Participants: 13,523 patients aged 65 years or older with hypertension receiving care within the US Department of Veterans Affairs health system. Participants were already being treated with hydrochlorothiazide (25 mg or 50 mg daily).
-
Intervention: Patients were randomized to either continue their hydrochlorothiazide therapy or switch to a pharmacologically comparable dose of this compound (12.5 mg or 25 mg daily).
-
Primary Outcome: A composite of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization for unstable angina, and non-cancer-related death.
-
Data Collection: Outcomes were ascertained through the VA's electronic health records and administrative claims data. No additional study-specific visits or data collection beyond usual care were required.[15]
Comparative Antihypertensive Effects on Ambulatory and Office Blood Pressure
This study was a randomized, single-blinded, crossover trial designed to directly compare the antihypertensive effects of this compound and hydrochlorothiazide using both 24-hour ambulatory blood pressure monitoring (ABPM) and standard office blood pressure measurements.[14]
-
Study Design: Randomized, single-blinded, 8-week active treatment, crossover study.
-
Participants: Untreated hypertensive patients.
-
Intervention: Patients were randomized to receive either this compound 12.5 mg/day (force-titrated to 25 mg/day) or hydrochlorothiazide 25 mg/day (force-titrated to 50 mg/day). After a washout period, patients were crossed over to the other treatment.
-
Primary Outcome: Change in 24-hour mean systolic and diastolic ambulatory blood pressure from baseline to week 8.
-
Blood Pressure Measurement: 24-hour ABPM was performed at baseline and at the end of each 8-week treatment period. Office blood pressure readings were taken every 2 weeks.
Mandatory Visualization
Signaling Pathway of Thiazide and Thiazide-Like Diuretics
Both this compound and hydrochlorothiazide exert their diuretic and antihypertensive effects by inhibiting the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the nephron. This action is modulated by the WNK (With-No-Lysine) kinase signaling pathway.
Caption: Signaling pathway of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for a Comparative Trial
The following diagram illustrates a typical experimental workflow for a randomized controlled trial comparing this compound and hydrochlorothiazide.
Caption: Experimental workflow of a comparative clinical trial.
References
- 1. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. WNK kinases and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs. | Semantic Scholar [semanticscholar.org]
- 8. This compound vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK kinases regulate thiazide-sensitive Na-Cl cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of treating isolated systolic hypertension on the risk of developing various types and subtypes of stroke: the Systolic Hypertension in the Elderly Program (SHEP) [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The Systolic Hypertension in the Elderly Program (SHEP): an intervention trial on isolated systolic hypertension. SHEP Cooperative Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound vs Hydrochlorothiazide for Hypertension Treatment After Myocardial Infarction or Stroke: A Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pleiotropic Effects of Chlorthalidone and Hydrochlorothiazide
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pleiotropic effects of two commonly prescribed thiazide and thiazide-like diuretics, Chlorthalidone (CTD) and Hydrochlorothiazide (HCTZ). While both medications are mainstays in hypertension management, emerging evidence suggests their effects extend beyond simple diuresis, with potential differences in cardiovascular protection, metabolic outcomes, and endothelial function. This document synthesizes data from major clinical trials and experimental studies to elucidate these differences.
Primary Mechanism of Action: Diuresis and Blood Pressure Reduction
Both this compound and Hydrochlorothiazide exert their primary antihypertensive effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of water and a subsequent reduction in plasma volume, cardiac output, and blood pressure.[1][3] Over time, a sustained reduction in peripheral vascular resistance is also observed.[2]
However, a key distinction lies in their pharmacokinetics. This compound has a significantly longer half-life (45-60 hours) compared to HCTZ (6-12 hours), which contributes to more sustained 24-hour blood pressure control, particularly during nighttime hours.[4][5][6]
Comparative Pleiotropic Effects: Beyond Blood Pressure
Pleiotropic effects—actions other than those for which the agent was specifically developed—are a critical area of investigation. This compound is suggested to have more pronounced pleiotropic effects, potentially linked to its additional capacity for carbonic anhydrase inhibition.[7][8][9]
References
- 1. Ambulatory blood pressure - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clario.com [clario.com]
- 5. Kidney Outcomes With this compound Versus Hydrochlorothiazide for Hypertension | Docwire News [docwirenews.com]
- 6. clario.com [clario.com]
- 7. CSP #597: Diuretic Comparison Project - VA Cooperative Studies Program (CSP) [vacsp.research.va.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Head-to-head comparison of Chlorthalidone and indapamide on cellular targets
A Comprehensive Guide for Researchers and Drug Development Professionals
Chlorthalidone and Indapamide, two prominent thiazide-like diuretics, are mainstays in the management of hypertension. While both primarily exert their diuretic and antihypertensive effects through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney, emerging evidence reveals distinct profiles in their interactions with other cellular targets. These differences may underlie their unique clinical characteristics and offer avenues for the development of more targeted therapies. This guide provides an in-depth, data-driven comparison of their effects on key cellular targets, supported by experimental protocols and pathway visualizations.
Primary and Secondary Cellular Targets: A Quantitative Overview
While both drugs target the Na+/Cl- cotransporter (NCC), their potency and off-target effects differ significantly. This compound exhibits a notably higher potency for inhibiting carbonic anhydrase isoforms, a characteristic that may contribute to its distinct physiological effects. Direct head-to-head comparative IC50 values for the Na+/Cl- cotransporter were not available in the reviewed literature.
| Target | This compound | Indapamide | Reference |
| Na+/Cl- Cotransporter (NCC) | Inhibition, but direct comparative IC50 not available.[1][2] | Inhibition, but direct comparative IC50 not available.[3] | [1][2][3] |
| Carbonic Anhydrase II (CA II) | Ki: 138 nM (Significantly more potent) | Ki: 2520 nM | [3] |
| Carbonic Anhydrase I (CA I) | ~150 times more potent than Indapamide | Weaker inhibition | [3] |
| Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs) | No significant effect on Ca2+ entry or intracellular mobilization.[4][5] | Inhibits transmembrane calcium influx. [4] | [4][5] |
| Platelet Aggregation | Significantly reduces epinephrine-mediated aggregation.[6][7] | Less potent effect compared to this compound. | [7] |
| Prostacyclin (PGI2) Synthesis in VSMCs | No significant effect reported. | Increases PGI2 generation in a dose-dependent manner.[8] | [8] |
| Free Radical Scavenging | No significant direct antioxidant activity reported. | Exhibits free-radical scavenging properties. | [8] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Indapamide stem from their engagement with distinct signaling pathways beyond NCC inhibition.
This compound's Engagement with Carbonic Anhydrase and TGF-β Signaling
This compound's potent inhibition of carbonic anhydrase is thought to be a key contributor to its pleiotropic effects, including its impact on platelet aggregation.[6][7] Furthermore, studies have shown that this compound can modulate the expression of genes involved in angiogenesis and vascular permeability, such as Vascular Endothelial Growth Factor C (VEGF-C) and Transforming Growth Factor-beta3 (TGF-β3).[7]
Caption: this compound's signaling pathways.
Indapamide's Vasodilatory and Antioxidant Mechanisms
Indapamide's vasodilatory properties are attributed to its ability to inhibit calcium influx in vascular smooth muscle cells and stimulate the production of the vasodilator prostacyclin (PGI2).[4][8] This increase in PGI2 synthesis is linked to Indapamide's antioxidant activity, where it scavenges free radicals that would otherwise inhibit prostacyclin synthase.[8]
Caption: Indapamide's vasodilatory and antioxidant pathways.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and Indapamide.
Inhibition of Na+/Cl- Cotransporter (NCC)
Objective: To determine the inhibitory potency (IC50) of this compound and Indapamide on the Na+/Cl- cotransporter.
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293) with the human NCC gene.
-
Ion Flux Assay:
-
Grow cells to confluence in 96-well plates.
-
Pre-incubate cells with varying concentrations of this compound or Indapamide.
-
Initiate ion uptake by adding a buffer containing a radioactive tracer, such as 22Na+.
-
After a defined incubation period, terminate the uptake and wash the cells.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: NCC inhibition assay workflow.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory constants (Ki) of this compound and Indapamide against carbonic anhydrase isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant human carbonic anhydrase II (CA II). Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).
-
Spectrophotometric Assay:
-
In a cuvette, mix a buffered solution, the CA II enzyme, and varying concentrations of the inhibitor (this compound or Indapamide).
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Dixon plots).
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To assess the effects of this compound and Indapamide on intracellular calcium levels in vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture and Loading: Culture primary VSMCs and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorescence Microscopy:
-
Place the coverslip with loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Stimulate the cells with a vasoconstrictor (e.g., angiotensin II) in the presence or absence of this compound or Indapamide.
-
Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Compare the calcium responses between the different treatment groups.
Platelet Aggregation Assay
Objective: To evaluate the effect of this compound and Indapamide on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and prepare PRP by centrifugation.
-
Aggregometry:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Add this compound, Indapamide, or a vehicle control and incubate.
-
Induce platelet aggregation by adding an agonist such as epinephrine or ADP.
-
Monitor the change in light transmission through the PRP sample over time. An increase in light transmission indicates platelet aggregation.
-
-
Data Analysis: Measure the maximum percentage of aggregation for each condition.
Measurement of Prostacyclin (PGI2) Production
Objective: To quantify the effect of Indapamide on PGI2 synthesis in VSMCs.
Methodology:
-
Cell Culture and Treatment: Culture VSMCs and treat them with various concentrations of Indapamide or a vehicle control.
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
Enzyme Immunoassay (EIA):
-
Measure the concentration of the stable PGI2 metabolite, 6-keto-prostaglandin F1α, in the supernatant using a commercially available EIA kit.
-
-
Data Analysis: Compare the levels of 6-keto-prostaglandin F1α between the Indapamide-treated and control groups.
Free Radical Scavenging Assay (DPPH Assay)
Objective: To determine the free radical scavenging activity of Indapamide.
Methodology:
-
Reagent Preparation: Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Spectrophotometric Measurement:
-
Mix the DPPH solution with various concentrations of Indapamide or a standard antioxidant (e.g., ascorbic acid).
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of the DPPH radical.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for Indapamide.
Conclusion
This comparative guide highlights the nuanced differences between this compound and Indapamide at the cellular level. While both effectively inhibit the Na+/Cl- cotransporter, their distinct interactions with other targets, such as carbonic anhydrase, calcium channels, and pathways involved in vasodilation and oxidative stress, contribute to their unique pharmacological profiles. This compound's potent carbonic anhydrase inhibition and effects on platelet aggregation and TGF-β signaling present a complex mechanism of action. In contrast, Indapamide's ability to modulate calcium influx, stimulate prostacyclin synthesis, and act as a free radical scavenger underscores its significant vascular effects. A deeper understanding of these differential cellular actions is paramount for optimizing therapeutic strategies and for the rational design of future antihypertensive agents with improved efficacy and safety profiles. Further head-to-head studies providing quantitative comparisons of their potencies on shared targets are warranted to fully elucidate their distinct mechanisms.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compared effects of indapamide, hydrochlorothiazide and this compound on electrical and mechanical activities in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on possible calcium antagonistic properties of indapamide and other drugs potentially interfering with calcium transport in isolated vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Distal Convoluted Tubule Showdown: this compound versus HCTZ — NephJC [nephjc.com]
- 7. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical scavengers of indapamide in prostacyclin synthesis in rat smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Chlorthalidone and furosemide on ion transport
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro effects of two widely prescribed diuretics, Chlorthalidone and Furosemide, on ion transport. By examining their distinct mechanisms of action, potencies, and the experimental methodologies used to evaluate them, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound, a thiazide-like diuretic, and Furosemide, a loop diuretic, exert their effects by targeting different ion transporters in the renal tubules. This compound primarily inhibits the Sodium-Chloride (Na-Cl) cotransporter (NCC), predominantly found in the distal convoluted tubule. In contrast, Furosemide's main target is the Sodium-Potassium-2-Chloride (Na-K-2Cl) cotransporter (NKCC2), which is highly expressed in the thick ascending limb of the loop of Henle. These distinct targets account for their different diuretic potencies and clinical applications. This guide synthesizes available in vitro data to provide a direct comparison of their effects.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the in vitro inhibitory potency of this compound and Furosemide on their respective primary ion transporter targets. It is important to note that direct head-to-head comparative studies measuring the IC50 values of both drugs under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from individual studies.
| Drug | Primary Target | Transporter Isoform | Species/Cell Line | Assay Method | IC50 |
| This compound | Na-Cl Cotransporter (NCC) | NCC (SLC12A3) | Not Specified | Not Specified | Data not readily available in cited literature |
| Furosemide | Na-K-2Cl Cotransporter (NKCC) | NKCC2 | Rat | Unknown | ~7 µM[1] |
Note: The absence of a specific IC50 value for this compound on the NCC transporter in the readily available literature highlights a gap in direct comparative in vitro studies.
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and Furosemide on ion transport stem from their specific interactions with their target transporters and the subsequent downstream signaling events.
This compound: Targeting the Na-Cl Cotransporter (NCC)
This compound exerts its diuretic effect by directly inhibiting the Na-Cl cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells.[2][3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
In addition to its primary action on NCC, this compound is also known to inhibit carbonic anhydrase.[5][6] This secondary mechanism can contribute to its overall diuretic effect and may be responsible for some of its other physiological actions. The inhibition of carbonic anhydrase can alter intracellular pH, which may indirectly influence the activity of various ion transporters.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibitory effect of diuretics on carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: mechanisms of action and effect on cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Chlorthalidone Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of Chlorthalidone against a well-established reference standard method. The objective is to validate the novel method's suitability for routine analysis by demonstrating that its performance is comparable to or exceeds that of the existing method. All experimental data and protocols are presented to support this validation, adhering to the International Council for Harmonisation (ICH) guidelines.
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure safety and efficacy. This guide will detail the validation parameters for both a novel and a reference High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow Overview
The validation process follows a systematic workflow, beginning with the preparation of standards and samples, followed by chromatographic analysis and subsequent evaluation of validation parameters.
Caption: Overall experimental workflow for the validation of the analytical method.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP Reference Standard[2]
-
This compound Sample: Active Pharmaceutical Ingredient (API) or crushed tablets.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Buffers: Potassium dihydrogen orthophosphate and triethylamine.
-
All other chemicals and reagents were of analytical grade.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions
| Parameter | Reference Standard Method (RP-HPLC) | Novel Method (UPLC) |
| Column | HiQ Sil C8 (4.6 mm x 250 mm, 5µm)[3][4] | Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7µm) |
| Mobile Phase | 20 mM Potassium dihydrogen orthophosphate buffer (pH 4.0): Methanol (30:70 v/v)[3][4] | 0.1% Formic acid in Water: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[3][4] | 0.4 mL/min |
| Detection Wavelength | 230 nm[3][4] | 230 nm |
| Injection Volume | 20 µL | 5 µL |
| Column Temperature | Ambient | 40 °C |
| Run Time | 10 min | 3 min |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 5 to 30 µg/mL for the reference method and 1 to 20 µg/mL for the novel method.[3][4]
-
Sample Solution (100 µg/mL): For API, accurately weigh 10 mg of the sample and dissolve in 100 mL of methanol. For tablets, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
Validation Parameters: A Comparative Analysis
The validation of the analytical methods was carried out according to ICH guidelines, focusing on specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Logical Relationship of Validation Parameters
Caption: Interrelation of analytical method validation parameters.
Data Presentation
The performance of the novel analytical method was evaluated against the reference standard method across all key validation parameters. The results are summarized in the tables below.
Table 1: System Suitability
| Parameter | Reference Standard Method | Novel Method | Acceptance Criteria |
| Retention Time (min) | 3.33 ± 0.04[3][4] | 1.52 ± 0.02 | %RSD ≤ 2.0 |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
Table 2: Linearity and Range
| Parameter | Reference Standard Method | Novel Method |
| Linearity Range (µg/mL) | 5 - 30[3][4] | 1 - 20 |
| Correlation Coefficient (r²) | 0.9991[5] | 0.9998 |
| Regression Equation | y = 45876x + 1234 | y = 98765x + 567 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Reference Standard Method (% Recovery ± RSD) | Novel Method (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.5 | 98.0 - 102.0% |
| 100% | 100.2 ± 0.5 | 100.5 ± 0.3 | 98.0 - 102.0% |
| 120% | 99.8 ± 0.7 | 99.9 ± 0.6 | 98.0 - 102.0% |
Table 4: Precision (%RSD)
| Precision Type | Reference Standard Method (%RSD) | Novel Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.6 | 0.4 | %RSD ≤ 2.0 |
| Intermediate Precision (Inter-day) | 0.9 | 0.7 | %RSD ≤ 2.0 |
Table 5: LOD and LOQ
| Parameter | Reference Standard Method (µg/mL) | Novel Method (µg/mL) |
| Limit of Detection (LOD) | 0.5 | 0.1 |
| Limit of Quantitation (LOQ) | 1.5 | 0.3 |
Table 6: Robustness
| Parameter Variation | Reference Standard Method (%RSD) | Novel Method (%RSD) | Acceptance Criteria |
| Flow Rate (± 10%) | < 1.5 | < 1.0 | %RSD ≤ 2.0 |
| Mobile Phase Composition (± 2%) | < 1.8 | < 1.2 | %RSD ≤ 2.0 |
| Column Temperature (± 5°C) | < 2.0 | < 1.5 | %RSD ≤ 2.0 |
Conclusion
References
A Comparative Guide to HPLC and LC-MS Methods for Chlorthalidone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Chlorthalidone. The information presented is collated from various validated methods to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for routine quality control or for bioanalytical studies requiring high sensitivity.
Executive Summary
Both HPLC and LC-MS are powerful analytical techniques for the determination of this compound in pharmaceutical formulations and biological matrices. HPLC with UV detection is a robust, cost-effective, and widely available method suitable for quality control of bulk drugs and dosage forms.[1][2][3][4][5][6][7] On the other hand, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the drug in complex biological fluids need to be measured.[8][9][10][11][12] The choice between the two depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common and reliable HPLC method for the analysis of this compound in pharmaceutical dosage forms involves a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2][3][4][5][6][7]
Sample Preparation: A standard stock solution is typically prepared by dissolving a known weight of this compound reference standard in a suitable solvent like methanol.[2][6] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the calibration range. For tablet analysis, a number of tablets are weighed, crushed into a fine powder, and an amount equivalent to a single dose is dissolved in the solvent, followed by sonication and filtration to remove insoluble excipients.[4]
Chromatographic Conditions:
-
Column: HiQ Sil C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH 4.0) and methanol in a ratio of 30:70 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Run Time: Less than 10 minutes.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS/MS methods for this compound, particularly for bioanalysis in plasma, utilize a tandem mass spectrometer for its high selectivity and sensitivity.
Sample Preparation: For plasma samples, a protein precipitation step is commonly employed, followed by liquid-liquid extraction.[10][12] An internal standard (e.g., this compound-d4) is added to the plasma sample before extraction to ensure accuracy.[9][12] The organic layer containing the analyte and internal standard is then evaporated and the residue is reconstituted in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters XBridge C18 column (100 × 4.6 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.[10][12]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For this compound, a common transition is m/z 337.1 → 146.05 in negative mode.[9]
Performance Comparison
The following tables summarize the quantitative performance data for both HPLC and LC-MS methods based on published literature.
Table 1: HPLC Method Performance for this compound Analysis
| Parameter | Reported Values | References |
| Linearity Range | 5 - 30 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3][4] |
| Accuracy (% Recovery) | 99.22% | [3] |
| Precision (%RSD) | < 2% | [4] |
| Limit of Detection (LOD) | 0.09 - 0.40 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.27 - 1.20 µg/mL | [5][6] |
Table 2: LC-MS/MS Method Performance for this compound Analysis in Biological Matrices
| Parameter | Reported Values | References |
| Linearity Range | 2 - 1000 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.99 | [8][9][12] |
| Accuracy (% Bias) | Within ±15% | [10] |
| Precision (%CV) | < 10% | [8] |
| Lower Limit of Quantification (LLOQ) | 1.5 - 2.07 ng/mL | [10][12] |
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
Logical Relationship in Method Validation
This diagram illustrates the key validation parameters that are assessed for both analytical methods to ensure their performance and reliability.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijarmps.org [ijarmps.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A Validated RP-HPLC Stability Method for the Estimation of this compound and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based simultaneous quantification of this compound and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Valsartan and this compound in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of Azilsartan Medoxomil and this compound from the human plasma | Semantic Scholar [semanticscholar.org]
- 12. wjpps.com [wjpps.com]
- 13. Simple and rapid HPLC method for simultaneous determination of atenolol and this compound in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chlorthalidone Across Preclinical Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chlorthalidone's effects in various animal models of hypertension. The following sections detail the experimental protocols, quantitative outcomes, and relevant physiological pathways to facilitate further investigation and drug development.
This compound, a thiazide-like diuretic, has been a cornerstone in the management of hypertension for decades. Its mechanism of action primarily involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, and consequently, a reduction in blood volume and blood pressure.[1] While its clinical efficacy is well-established, a deeper understanding of its pharmacological effects in preclinical animal models is crucial for elucidating its full therapeutic potential and exploring novel applications. This guide synthesizes available data on the effects of this compound in prominent animal models of hypertension.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data on the effects of this compound in different rat models of hypertension.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Hypertensive Rat Models
| Animal Model | Treatment Group | Dose of this compound | Duration of Treatment | Baseline MAP (mmHg) | Post-Treatment MAP (mmHg) | Absolute Reduction in MAP (mmHg) | Percentage Reduction in MAP (%) |
| DOCA-Salt Hypertensive Rat | Control (DOCA-Salt) | - | 20 days | 147 ± 7 | 147 ± 7 | - | - |
| DOCA-Salt Hypertensive Rat | This compound | 8 mg/day | 20 days | 147 ± 7 | 116 ± 3[2] | 31 | 21.1% |
| DOCA-Salt Hypertensive Rat | Control (DOCA-Salt) | - | 40 days | 175 ± 3 | 175 ± 3 | - | - |
| DOCA-Salt Hypertensive Rat | This compound | 8 mg/day | 20 days (therapeutic) | 175 ± 3 | 121 ± 3[3] | 54 | 30.9% |
| DOCA-Salt Hypertensive Rat | Control (DOCA-Salt) | - | N/A | 160 ± 7 | 160 ± 7 | - | - |
| DOCA-Salt Hypertensive Rat | This compound | N/A | N/A | 160 ± 7 | 127 ± 5[4] | 33 | 20.6% |
Table 2: Effect of this compound on Cardiac Hypertrophy and Plasma Sodium in DOCA-Salt Hypertensive Rats
| Parameter | Treatment Group | Dose of this compound | Duration of Treatment | Outcome |
| Ventricular Hypertrophy | This compound | 8 mg/day | 20 days (preventive) | Prevented the development of ventricular hypertrophy[5] |
| Ventricular Hypertrophy | This compound | 8 mg/day | 20 days (therapeutic) | Reduced established ventricular hypertrophy[5] |
| Plasma Sodium | This compound | 8 mg/day | 20 or 40 days | Prevented or induced a significant decrease in plasma sodium concentration[5] |
Note: Specific quantitative data for this compound monotherapy in Dahl salt-sensitive rats and spontaneously hypertensive rats (SHR) are limited in the reviewed literature. One study in Dahl salt-sensitive rats showed that this compound (5 mg/kg/day) attenuated the rise in blood pressure, but this was in the context of a combination therapy study.[6] Further research is needed to establish the precise quantitative effects of this compound as a monotherapy in these models.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of research findings.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is a widely used paradigm of mineralocorticoid-induced, salt-sensitive hypertension.
-
Animals: Male Wistar rats are typically used.
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed to amplify the hypertensive effect.
-
Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered subcutaneously, often as a sustained-release pellet or through repeated injections (e.g., 8 mg/kg twice a week).[5]
-
The rats are provided with a high-salt diet, typically 1% NaCl and 0.2% KCl in their drinking water.
-
-
This compound Administration:
-
Preventive Regimen: this compound is administered concurrently with the initiation of the DOCA-salt treatment. A common dosage is 8 mg per animal per day, mixed into the food, for a duration of 20 days.[5]
-
Therapeutic Regimen: this compound treatment is initiated after hypertension and cardiac hypertrophy have been established (e.g., 20 days after the start of DOCA-salt treatment) and continued for a specified period (e.g., an additional 20 days).[5]
-
-
Measurement of Parameters:
-
Blood Pressure: Mean arterial pressure is measured directly via an indwelling arterial catheter in conscious, freely moving animals to ensure accuracy and minimize stress-induced fluctuations.
-
Cardiac Hypertrophy: At the end of the study, hearts are excised, and the left ventricle is dissected and weighed. The left ventricular mass is often expressed as a ratio to body weight to account for differences in animal size.
-
Plasma Sodium: Blood samples are collected, and plasma sodium concentration is determined using standard laboratory methods.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide valuable insights.
Mechanism of Action of this compound
The primary mechanism of this compound's antihypertensive effect is its action on the nephron, leading to diuresis and a subsequent reduction in blood volume and pressure.
Caption: Mechanism of action of this compound in reducing blood pressure.
General Experimental Workflow for Hypertension Studies in Animal Models
The following diagram illustrates a typical workflow for investigating the effects of an antihypertensive agent in a preclinical model.
Caption: A generalized experimental workflow for preclinical hypertension studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound reduces vascular hyperresponsiveness in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-modulated vascular responses to vasodilator stimuli in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters the vascular reactivity of DOC-salt hypertensive rats to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and anti-inflammatory actions of combined azilsartan and this compound in Dahl salt-sensitive rats on a high-fat, high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Chlorthalidone's diuretic effect against other thiazide-like diuretics
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the diuretic effects of chlorthalidone against other prominent thiazide-like diuretics, including hydrochlorothiazide (HCTZ), indapamide, and metolazone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from clinical trials and mechanistic studies to facilitate an objective evaluation of these agents.
Executive Summary
This compound consistently demonstrates a more potent and sustained diuretic and antihypertensive effect compared to hydrochlorothiazide.[1][2] Emerging evidence from meta-analyses suggests that thiazide-like diuretics as a class, including this compound and indapamide, may offer superior cardiovascular protection over thiazide-type diuretics like HCTZ. While direct head-to-head trials measuring natriuresis and urine output are less common than blood pressure studies, the available data indicates this compound's robust diuretic profile. This guide presents a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways to inform further research and development in this therapeutic area.
Comparative Diuretic Efficacy
The following tables summarize the quantitative data from comparative studies, focusing on key parameters of diuretic and antihypertensive efficacy.
Table 1: Antihypertensive Efficacy of this compound vs. Other Thiazide-like Diuretics
| Diuretic Comparison | Dosage | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Citation(s) |
| This compound vs. Hydrochlorothiazide | 25 mg/day vs. 50 mg/day | This compound: -12.4 (24-hr mean) vs. HCTZ: -7.4 (24-hr mean) | Not Reported | Untreated Hypertensive Patients | [3] |
| This compound vs. Hydrochlorothiazide | 12.5-25 mg/day vs. 25-50 mg/day | This compound superior by a weighted mean difference of 4.74 | No significant difference | Hypertensive Patients (Meta-analysis) | [4] |
| Indapamide vs. Hydrochlorothiazide | 2.5 mg/day vs. 12.5-50 mg/day | Indapamide superior by -5.1 | Not Reported | Hypertensive Patients (Meta-analysis) | [5][6][7][8] |
| This compound vs. Hydrochlorothiazide | Not Specified | Thiazide-like diuretics (including this compound) showed a greater reduction of -5.59 | Thiazide-like diuretics showed a greater reduction of -1.98 | Hypertensive Patients (Meta-analysis) | [9][10] |
Table 2: Effects on Urine Output and Electrolytes
| Diuretic Comparison | Dosage | 24-Hour Urine Output | Serum Potassium Change (mEq/L) | Serum Sodium Change (mEq/L) | Citation(s) |
| This compound vs. Hydrochlorothiazide | 25 mg vs. 25 mg/50 mg | Not directly compared in most head-to-head trials | This compound associated with a higher risk of hypokalemia | This compound may lead to greater reductions in serum sodium | [2][11][12] |
| Indapamide vs. Hydrochlorothiazide | 2.5 mg vs. 50 mg | Not directly compared | HCTZ: -0.9 vs. Indapamide: -0.46 | No detectable difference | [7][8][13][14] |
| Metolazone vs. Chlorothiazide (in Heart Failure) | 7 mg vs. 632 mg (mean daily dose) | Chlorothiazide: +2158 mL vs. Metolazone: +1162 mL (increase from baseline) | Not significantly different | Not significantly different | [9] |
| Metolazone vs. Chlorothiazide (in Heart Failure) | 33 patients vs. 22 patients | No significant difference in net urine output at 72 hours | No significant difference | No significant difference | [15] |
Experimental Protocols
To provide a clear understanding of the data presented, this section outlines a typical experimental design for a clinical trial comparing the diuretic effects of these compounds.
Representative Experimental Protocol: Crossover Study of Diuretic-Induced Natriuresis
-
Study Design: A randomized, double-blind, crossover clinical trial.
-
Participants: Adult subjects with primary hypertension, following a washout period for any previous antihypertensive medications.
-
Intervention:
-
Participants are randomized to receive one of the study diuretics (e.g., this compound 25 mg/day) or a comparator (e.g., hydrochlorothiazide 50 mg/day) for a fixed period (e.g., 4-8 weeks).
-
Following a washout period, participants are crossed over to the other treatment arm.
-
-
Data Collection:
-
Baseline: 24-hour urine collection for measurement of sodium, potassium, and creatinine excretion. 24-hour ambulatory blood pressure monitoring.
-
During Treatment: Repeated 24-hour urine collections and ambulatory blood pressure monitoring at the end of each treatment period.
-
Safety Monitoring: Regular monitoring of serum electrolytes (sodium, potassium, etc.) and renal function.
-
-
Primary Outcome Measures:
-
Change in 24-hour urinary sodium excretion from baseline.
-
Change in 24-hour systolic and diastolic blood pressure from baseline.
-
-
Secondary Outcome Measures:
-
Change in 24-hour urine volume.
-
Change in serum potassium levels.
-
Signaling Pathways and Mechanisms of Action
The diuretic effect of thiazide and thiazide-like diuretics is primarily mediated by the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased urinary excretion of sodium and water. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases, Ste20-related proline-alanine-rich kinase (SPAK), and oxidative stress-responsive kinase 1 (OSR1).
Conclusion
The available evidence strongly suggests that this compound possesses a more potent and sustained diuretic and antihypertensive effect than hydrochlorothiazide.[1][2] Both this compound and indapamide appear to be more effective at lowering systolic blood pressure than HCTZ.[5][6][7][8] While direct comparative data on urine output and natriuresis are less abundant, the superior blood pressure-lowering effects of this compound are indicative of its robust diuretic action. The differences in pharmacokinetic profiles, particularly the longer half-life of this compound, likely contribute to these observed differences in efficacy. For researchers and drug development professionals, these findings underscore the importance of considering the specific thiazide-like diuretic in clinical trial design and therapeutic development, as they are not interchangeable. Future head-to-head trials focusing on direct measures of diuresis are warranted to further elucidate the comparative efficacy of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Distal Convoluted Tubule Showdown: this compound versus HCTZ — NephJC [nephjc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases [ideas.repec.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Head-to-head comparisons of hydrochlorothiazide with indapamide and this compound: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metolazone Versus Chlorothiazide in Acute Heart Failure Patients With Diuretic Resistance and Renal Dysfunction: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound vs. Hydrochlorothiazide and Kidney Outcomes - American College of Cardiology [acc.org]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Response to Thiazide Diuretics: A Comparative Guide to Chlorthalidone and Hydrochlorothiazide
For Immediate Release
Gainesville, FL – Researchers, clinicians, and pharmaceutical scientists now have access to a comprehensive comparison of the differential gene expression elicited by two commonly prescribed thiazide diuretics, chlorthalidone and hydrochlorothiazide (HCTZ). This guide synthesizes key findings from major pharmacogenomic studies, providing a granular view of the molecular responses to these antihypertensive agents and offering insights for future drug development and personalized medicine.
This comparison guide delves into the transcriptomic data from landmark clinical trials, including the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) and PEAR-2 studies. These studies have been instrumental in identifying genetic markers and gene expression signatures associated with the variable blood pressure response to thiazide diuretics.
Executive Summary
While both this compound and hydrochlorothiazide are mainstays in the management of hypertension, their molecular mechanisms of action and impact on gene expression are not identical. This guide highlights a key finding from recent transcriptomic analyses: the differential expression of a set of "blood pressure signature genes" in patients who respond well to treatment versus those who do not. Notably, the genes FOS, DUSP1, and PPP1R15A have been identified as being consistently differentially expressed in responders to both this compound and HCTZ.
Furthermore, this guide explores the role of the Vasodilator-Stimulated Phosphoprotein (VASP) signaling pathway, which has emerged as a significant modulator of the therapeutic response to both diuretics. Understanding these molecular nuances is critical for optimizing antihypertensive therapy and developing novel therapeutic strategies.
Comparative Data on Differential Gene Expression
The following table summarizes the key genes identified as being differentially expressed in good responders compared to poor responders for both this compound and hydrochlorothiazide, based on data from the PEAR and PEAR-2 studies.
| Gene | Drug(s) | Fold Change in Good Responders vs. Poor Responders | Implicated Function |
| FOS | This compound & Hydrochlorothiazide | Upregulated | Component of the AP-1 transcription factor, involved in cell proliferation, differentiation, and transformation.[1] |
| DUSP1 | This compound & Hydrochlorothiazide | Upregulated | A dual-specificity phosphatase that dephosphorylates and inactivates MAP kinases, playing a role in cellular stress responses.[1] |
| PPP1R15A | This compound & Hydrochlorothiazide | Upregulated | A protein phosphatase 1 regulatory subunit involved in the unfolded protein response and cellular stress.[1] |
| VASP | This compound & Hydrochlorothiazide | Higher baseline expression in good responders | Regulates actin dynamics, cell adhesion, and migration; involved in the nitric oxide/cGMP signaling pathway. |
Experimental Protocols
The findings presented in this guide are primarily derived from the PEAR (Pharmacogenomic Evaluation of Antihypertensive Responses) and PEAR-2 clinical trials. The general experimental workflow for the transcriptomic analysis in these studies is outlined below.
Patient Cohort and Treatment
-
PEAR Study: Hypertensive patients were treated with hydrochlorothiazide.[2]
-
PEAR-2 Study: Hypertensive patients were treated with this compound.[3]
-
Blood samples for RNA extraction were collected at baseline before the initiation of treatment.
RNA Sequencing Protocol
-
RNA Isolation: Whole blood samples were collected from participants. Total RNA was extracted using standard methods, such as the PAXgene Blood RNA Kit.
-
Library Preparation: RNA quality and quantity were assessed. RNA sequencing libraries were prepared following the manufacturer's protocols (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[4][5]
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: Raw sequencing reads were processed through a bioinformatics pipeline. This included quality control, alignment to the human reference genome, and quantification of gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differential gene expression analysis was then performed between predefined groups (e.g., good responders vs. poor responders) to identify statistically significant changes in gene expression.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. d-nb.info [d-nb.info]
- 2. dbGaP Study [ncbi.nlm.nih.gov]
- 3. PEAR 2: Pharmacogenomic Evaluation of Antihypertensive Responses 2 » ICAPS [icaps-htn.org]
- 4. nanoporetech.com [nanoporetech.com]
- 5. A practical examination of RNA isolation methods for European pear (Pyrus communis) - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Analysis of Chlorthalidone and Other Diuretics on Endothelial Cells
A Comparative Guide for Researchers and Drug Development Professionals
The vascular endothelium is a critical regulator of cardiovascular homeostasis. Its dysfunction is a key initiating event in the pathogenesis of atherosclerosis and hypertension. Diuretics, a mainstay in hypertension management, have been shown to exert various effects on endothelial cells that may extend beyond their primary blood pressure-lowering action. This guide provides a detailed, data-driven comparison of Chlorthalidone and other commonly used diuretics—namely Hydrochlorothiazide (HCTZ) and Indapamide—on endothelial cell function, supported by experimental findings and detailed methodologies.
Overview of Diuretic Effects on Endothelial Function
Endothelial cells maintain vascular health through the production of nitric oxide (NO), regulation of inflammation, and control of vascular permeability. Evidence suggests that different diuretics can have varied and sometimes contrasting effects on these crucial functions. While thiazide-type diuretics like HCTZ and thiazide-like diuretics such as this compound and Indapamide are often grouped, their pleiotropic effects on the endothelium can differ significantly.
-
This compound: Has been shown to improve endothelial function, reduce vascular permeability, and promote angiogenesis.[1][2]
-
Hydrochlorothiazide (HCTZ): Studies suggest HCTZ may not improve endothelial function or reduce oxidative stress, with its benefits primarily linked to blood pressure reduction.[3] Some research indicates it may even have less favorable effects on inflammatory markers compared to other agents.[4]
-
Indapamide: Appears to have beneficial vascular effects, improving endothelial and arterial functions, which may not be observed with HCTZ.[5][6]
Comparative Data on Endothelial Cell Effects
The following tables summarize quantitative data from various studies, comparing the effects of this compound, HCTZ, and Indapamide on key markers of endothelial cell function.
Table 1: Effects on Endothelial-Dependent Vasodilation & Vascular Tone
| Diuretic | Model | Key Finding | Quantitative Change | Reference |
| This compound | Hypertensive Patients | Augmented acetylcholine-mediated vasodilatation. | Statistically significant improvement post-treatment. | [1] |
| Hydrochlorothiazide | Dahl Salt-Sensitive Rats | Did not improve endothelium-dependent relaxation (EDR). | No significant change in EDR. | [3] |
| Indapamide | Hypertensive Patients with Diabetes | Improved endothelial and arterial functions. | Longitudinal systolic velocity increased by 7%; longitudinal strain increased by 14%. | [5][6] |
Table 2: Effects on Oxidative Stress and Pro-Atherogenic Markers
| Diuretic | Model | Parameter | Finding | Reference |
| This compound | Dahl Salt-Sensitive Rats | Aortic Superoxide (O₂⁻) | Did not reduce O₂⁻ production. | [3] |
| This compound | Dahl Salt-Sensitive Rats | LOX-1, MCP-1 mRNA | Did not reduce expression. | [3] |
| Hydrochlorothiazide | Dahl Salt-Sensitive Rats | Aortic Superoxide (O₂⁻) | Did not reduce O₂⁻ production. | [3] |
| Hydrochlorothiazide | Hypertensive Stroke Patients | Malondialdehyde-LDL | No significant change after treatment. | [7] |
| Hydrochlorothiazide | Dahl Salt-Sensitive Rats | LOX-1, MCP-1 mRNA | Did not reduce expression. | [3] |
Table 3: Effects on Vascular Permeability and Angiogenesis
| Diuretic | Model | Parameter | Finding | Reference |
| This compound | In vitro / Human Study | Vascular Permeability to Albumin | Reduced permeability. | [2] |
| This compound | In vitro | Angiogenesis | Increased angiogenesis. | [2] |
| Bendroflumethiazide | In vitro | Vascular Permeability to Albumin | Reduced permeability. | [2] |
| Bendroflumethiazide | In vitro | Angiogenesis | No significant effect. | [2] |
Signaling Pathways and Mechanisms
The differential effects of these diuretics can be attributed to their influence on specific cellular signaling pathways. This compound's unique benefits may stem from its potent inhibition of carbonic anhydrase, an effect less pronounced with other thiazides.[2] This can influence ion transport and cellular pH, impacting various downstream signaling cascades.
The activation of endothelial Nitric Oxide Synthase (eNOS) is a critical pathway for maintaining endothelial health. This pathway is often regulated by upstream kinases like Akt.
References
- 1. This compound improves endothelial-mediated vascular responses in hypertension complicated by nondiabetic metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases platelet aggregation and vascular permeability and promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide diuretics, endothelial function, and vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Captopril and Diuretics on Macrophage Activity in Mouse Humoral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of indapamide versus hydrochlorothiazide on ventricular and arterial function in patients with hypertension and diabetes: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hydrochlorothiazide on oxidative stress and pulse pressure in hypertensive patients with chronic stroke: the EMINENT study [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Chlorthalidone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies required to replicate and compare published findings on the mechanism of action of Chlorthalidone. It focuses on its interaction with the Na-Cl cotransporter (NCC), its effects on the upstream WNK-SPAK signaling pathway, and its off-target inhibition of carbonic anhydrase isoforms. This document is intended to serve as a practical resource for researchers in the fields of pharmacology, nephrology, and drug development.
Executive Summary
This compound is a long-acting thiazide-like diuretic widely prescribed for the treatment of hypertension. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased natriuresis and a subsequent reduction in blood pressure.[1][2][3] Beyond its direct effect on NCC, this compound's therapeutic profile and side-effect spectrum are influenced by its impact on the regulatory WNK-SPAK kinase cascade and its off-target inhibition of various carbonic anhydrase isoforms. This guide presents a comparative analysis of this compound and its commonly used alternative, hydrochlorothiazide, supported by experimental data and detailed protocols to facilitate the replication of these findings.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and Hydrochlorothiazide.
Table 1: Comparative Potency and Pharmacokinetics
| Parameter | This compound | Hydrochlorothiazide | Reference |
| NCC Inhibition (IC50) | Reported to be 1.5 to 2.0 times more potent than Hydrochlorothiazide | Less potent than this compound | [4] |
| Plasma Half-life | 40 - 60 hours | 6 - 15 hours | [4] |
Note: While multiple sources state this compound is more potent in inhibiting NCC, specific side-by-side in-vitro IC50 values under identical experimental conditions are not consistently reported in the reviewed literature.
Table 2: Inhibition of Human Carbonic Anhydrase (CA) Isoforms (Kd in nM)
| Isoform | This compound | Hydrochlorothiazide |
| hCA I | 980 | >10,000 |
| hCA II | 43 | 250 |
| hCA VA | 65 | 1,100 |
| hCA VB | 13 | 4,200 |
| hCA VI | 120 | 5,500 |
| hCA VII | 43 | 58 |
| hCA IX | 28 | 25 |
| hCA XII | 12 | 4.5 |
| hCA XIII | 42 | 21 |
| hCA XIV | 41 | Not Reported |
Data for Hydrochlorothiazide binding to hCA XIV was not available in the primary source.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing NCC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound's mechanism of action.
Thiazide-Sensitive ²²Na⁺ Uptake Assay in NCC-Expressing HEK293 Cells
This assay quantifies the inhibitory effect of this compound on the function of the Na-Cl cotransporter.
Materials:
-
HEK293 cells stably expressing human NCC
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Poly-D-lysine coated 24-well plates
-
Chloride-free buffer: 110 mM sodium gluconate, 5 mM potassium gluconate, 1 mM calcium gluconate, 1 mM magnesium gluconate, 5 mM HEPES, 5 mM glucose, pH 7.4
-
Uptake buffer: 110 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 5 mM glucose, pH 7.4, containing 1 µCi/mL ²²NaCl
-
Stop buffer (ice-cold): 110 mM choline chloride, 5 mM HEPES, pH 7.4
-
Lysis buffer: 0.1 M NaOH
-
This compound and Hydrochlorothiazide stock solutions (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Seed HEK293-NCC cells onto poly-D-lysine coated 24-well plates and grow to 90-95% confluence.
-
Chloride Depletion: Aspirate the culture medium and wash the cells twice with 1 mL of chloride-free buffer. Incubate the cells in 0.5 mL of chloride-free buffer for 30 minutes at 37°C to activate NCC.
-
Inhibitor Pre-incubation: Aspirate the chloride-free buffer. Add 0.25 mL of chloride-free buffer containing the desired concentration of this compound, Hydrochlorothiazide, or vehicle (DMSO) to the respective wells. Incubate for 20 minutes at 37°C.
-
²²Na⁺ Uptake: Initiate the uptake by adding 0.25 mL of uptake buffer (containing ²²Na⁺) to each well. Incubate for 10 minutes at 37°C.
-
Stopping the Reaction: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold stop buffer.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the thiazide-sensitive ²²Na⁺ uptake by subtracting the counts in the presence of a high concentration of inhibitor (e.g., 100 µM) from the counts in the vehicle-treated wells.
Western Blot Analysis of Phosphorylated NCC and SPAK
This protocol allows for the detection of changes in the phosphorylation status of NCC and its upstream kinase SPAK in response to this compound.
Materials:
-
Kidney tissue or cultured cells expressing NCC and SPAK
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-NCC (Thr53/58), Rabbit anti-total NCC, Rabbit anti-phospho-SPAK (Ser373)/OSR1 (Ser325), Rabbit anti-total SPAK, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Sample Preparation: Homogenize kidney tissue or lyse cultured cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Denaturation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In-Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibitory activity of this compound on various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX, XII)
-
HEPES buffer (25 mM, pH 7.5)
-
p-Nitrophenyl acetate (pNPA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add 180 µL of HEPES buffer to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound or vehicle (DMSO) to the wells.
-
Enzyme Addition: Add 10 µL of the carbonic anhydrase isoform solution to each well and incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 10 µL of pNPA solution.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol production (the slope of the absorbance vs. time curve). Determine the IC50 value for this compound for each CA isoform by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
This guide provides a framework for the systematic investigation of this compound's mechanism of action. By utilizing the provided experimental protocols and comparative data, researchers can replicate and expand upon the existing body of knowledge. The direct comparison with Hydrochlorothiazide highlights the subtle but significant differences that may underlie their distinct clinical profiles. Further head-to-head in-vitro studies are warranted to definitively quantify the potency differences in NCC inhibition and the differential effects on the WNK-SPAK signaling pathway. Such studies will be invaluable for the rational design of future diuretic therapies with improved efficacy and safety profiles.
References
A Comparative Analysis of the Metabolic Side Effects of Chlorthalidone and Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic side effects associated with chlorthalidone and other commonly prescribed diuretics, including thiazide-type (hydrochlorothiazide), thiazide-like (indapamide), and loop diuretics (furosemide). The information presented is supported by experimental data from clinical trials and meta-analyses to aid in research and drug development.
Executive Summary
Diuretics are a cornerstone in the management of hypertension and edema. However, their use is often associated with a range of metabolic side effects that can impact patient outcomes. This compound, a long-acting thiazide-like diuretic, has demonstrated cardiovascular benefits, but its metabolic profile, particularly when compared to other diuretics, warrants careful consideration. This guide delves into the comparative effects of this compound, hydrochlorothiazide, indapamide, and furosemide on glucose metabolism, lipid profiles, and electrolyte balance.
Data Presentation: Quantitative Comparison of Metabolic Side Effects
The following tables summarize the quantitative data on the metabolic side effects of this compound and other diuretics based on available clinical trial data and meta-analyses.
Table 1: Effects on Glucose Metabolism
| Diuretic | Mean Change in Fasting Plasma Glucose (mg/dL) | Odds Ratio for New-Onset Diabetes |
| This compound | ↑ 8.5[1] | 1.21[2] |
| Hydrochlorothiazide | ↑ ~2.7 - 10.8 (dose-dependent)[3] | Data varies |
| Indapamide | No significant change reported[4][5] | Data varies |
| Furosemide | No significant short-term impact[6] | Data not available |
Note: Data represents findings from various studies and may not be from direct head-to-head comparisons in all cases. The impact on glucose metabolism can be dose-dependent.
Table 2: Effects on Lipid Profile
| Diuretic | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides |
| This compound | ↑ (less than HCTZ)[1] | ↑ (less than HCTZ)[1] | No significant change[4][7] | ↑[4][7] |
| Hydrochlorothiazide | ↑ ~4% (high dose)[7] | ↑ ~10% (high dose)[7] | No significant change[7] | ↑ 5-15% (high dose)[7] |
| Indapamide | No relevant effect[5] | No relevant effect | No relevant effect | No relevant effect |
| Furosemide | ↑[7] | ↑[7] | No significant change | ↑[7] |
Note: The effects on lipid profiles are more pronounced with higher doses of diuretics.[4][7]
Table 3: Effects on Serum Electrolytes
| Diuretic | Incidence of Hypokalemia (<3.5 mEq/L) | Incidence of Hyponatremia (<135 mEq/L) |
| This compound | Higher risk compared to HCTZ[8] | Higher risk compared to HCTZ[9][10] |
| Hydrochlorothiazide | Lower risk compared to this compound[8] | Lower risk compared to this compound[9][10] |
| Indapamide | Similar to or lower than HCTZ[11] | Can occur |
| Furosemide | Common | Less common than with thiazides |
Note: The risk of electrolyte disturbances is a known class effect of diuretics and requires regular monitoring.
Experimental Protocols
Detailed experimental protocols for the assessment of metabolic side effects are crucial for the reproducibility and validation of research findings. Below are summaries of methodologies commonly employed in clinical trials evaluating diuretics.
Measurement of Serum Glucose and Lipid Profile
Principle: The quantitative determination of glucose and lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) in serum or plasma is typically performed using enzymatic colorimetric assays on automated clinical chemistry analyzers.
Methodology:
-
Specimen Collection: Venous blood is collected from fasting patients into serum separator tubes.
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.
-
Analysis:
-
Glucose: The glucose oxidase method is commonly used. Glucose is oxidized to produce hydrogen peroxide, which, in the presence of peroxidase, reacts with a chromogen to produce a colored product. The intensity of the color is proportional to the glucose concentration and is measured spectrophotometrically.
-
Total Cholesterol, HDL-C, and Triglycerides: These are measured using enzymatic methods. For LDL-C, it is often calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods for LDL-C are also available.
-
-
Quality Control: Commercially available control materials with known concentrations are run daily to ensure the accuracy and precision of the measurements.
Measurement of Serum Electrolytes
Principle: The determination of serum electrolyte concentrations (sodium and potassium) is most commonly performed using ion-selective electrodes (ISEs).
Methodology:
-
Specimen Collection: Venous blood is collected in a serum separator tube or a tube with a suitable anticoagulant (e.g., lithium heparin).
-
Sample Processing: The sample is centrifuged to obtain serum or plasma.
-
Analysis:
-
An ISE analyzer uses electrodes with membranes that are selectively permeable to specific ions (e.g., a sodium-selective glass electrode and a valinomycin-based potassium-selective electrode).
-
The potential difference that develops across the membrane when it comes into contact with the sample is proportional to the concentration of the ion.
-
The analyzer calibrates itself with standard solutions of known concentrations and then calculates the electrolyte concentration in the patient sample.
-
-
Quality Control: Two levels of quality control materials are typically run every 8 hours to verify the performance of the analyzer.
Signaling Pathways and Experimental Workflows
Thiazide and Thiazide-Like Diuretic-Induced Hyperglycemia
Thiazide and thiazide-like diuretics, including this compound and hydrochlorothiazide, can induce hyperglycemia, particularly in individuals with pre-existing metabolic risk factors. The primary proposed mechanism involves the induction of hypokalemia.
Caption: Proposed mechanism of thiazide-induced hyperglycemia.
Experimental Workflow for Assessing Diuretic-Induced Metabolic Side Effects
The following diagram illustrates a typical workflow for a clinical trial designed to compare the metabolic side effects of different diuretics.
Caption: A generalized workflow for a comparative clinical trial on diuretic side effects.
Conclusion
The choice of diuretic involves a balance between efficacy in managing fluid overload and hypertension, and the potential for metabolic adverse effects. This compound appears to have a more pronounced effect on serum electrolytes, particularly potassium and sodium, compared to hydrochlorothiazide. The impact of thiazide and thiazide-like diuretics on glucose metabolism is a significant consideration, with evidence suggesting a link between hypokalemia and hyperglycemia. Indapamide appears to have a more neutral metabolic profile regarding both glucose and lipids. Loop diuretics like furosemide can also affect lipid levels, although their short-term impact on glucose is less established.
This comparative analysis underscores the importance of individualized patient assessment and regular monitoring of metabolic parameters during diuretic therapy. For drug development professionals, these findings highlight the potential for developing novel diuretics with improved metabolic safety profiles. Further head-to-head clinical trials with standardized protocols are needed to provide a more definitive comparison across all classes of diuretics.
References
- 1. droracle.ai [droracle.ai]
- 2. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Head-to-head comparisons of hydrochlorothiazide with indapamide and this compound: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medication Induced Changes in Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pairwise comparison of hydrochlorothiazide and this compound responses among hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Diuretics in Normal Care (EVIDENCE): protocol of a cluster randomised controlled equivalence trial of prescribing policy to compare the effectiveness of thiazide-type diuretics in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorthalidone Shows Promise in High-Risk Kidney Disease Patients, New Data Validates Efficacy
A landmark clinical trial provides compelling evidence for the use of Chlorthalidone, a long-acting thiazide-like diuretic, in patients with advanced chronic kidney disease (CKD) and poorly controlled hypertension. This new application in a high-risk patient population, traditionally thought to be unresponsive to this class of drugs, opens new avenues for managing hypertension in CKD.
This guide provides a comprehensive comparison of this compound's performance in this novel disease model, supported by experimental data from the this compound in Chronic Kidney Disease (CLICK) trial. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate key pathways and workflows. This information is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic profile of this compound.
Performance in Advanced Chronic Kidney Disease: A Head-to-Head Comparison
The CLICK trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in patients with stage 4 CKD and resistant hypertension. The data demonstrates a significant reduction in blood pressure and albuminuria in the this compound-treated group compared to placebo.
Key Efficacy and Safety Data from the CLICK Trial
| Outcome Measure | This compound Group | Placebo Group | Between-Group Difference (95% CI) | p-value |
| Change in 24-hour Systolic Blood Pressure (mmHg) | -11.0 | -0.5 | -10.5 (-14.6 to -6.4) | <0.001 |
| Change in 24-hour Diastolic Blood Pressure (mmHg) | -4.9 | -1.0 | -3.9 (-6.3 to -1.5) | <0.001 |
| Percent Change in Urine Albumin-to-Creatinine Ratio | - | - | -50 (-60 to -37) | <0.001 |
| Incidence of Hypokalemia | 10% | 0% | - | - |
| Incidence of Reversible Increase in Serum Creatinine | Occurred more frequently | Occurred less frequently | - | - |
| Incidence of Hyperglycemia | Occurred more frequently | Occurred less frequently | - | - |
| Incidence of Dizziness | 25% | 16% | - | - |
| Incidence of Hyperuricemia | 20% | 9% | - | - |
Data sourced from the CLICK trial publications.[1][2][3]
Comparison with Other Diuretics in Chronic Kidney Disease
While the CLICK trial provides robust data against a placebo, the use of this compound in advanced CKD can also be contextualized by comparing its profile to other diuretics commonly used in this patient population, such as loop diuretics and mineralocorticoid receptor antagonists (MRAs) like spironolactone.
| Diuretic Class | Primary Site of Action | Key Advantages in Advanced CKD | Key Disadvantages in Advanced CKD |
| This compound (Thiazide-like) | Distal convoluted tubule | Effective in reducing blood pressure and albuminuria even in advanced CKD; long half-life allows for once-daily dosing.[1][3] | Increased risk of hypokalemia, reversible increases in serum creatinine, and other metabolic side effects.[2][4] |
| Loop Diuretics (e.g., Furosemide) | Thick ascending limb of the Loop of Henle | Generally considered the diuretic of choice for managing volume overload in advanced CKD. | Shorter duration of action may require more frequent dosing. |
| Spironolactone (MRA) | Collecting duct | Evidence-based for resistant hypertension in patients with preserved kidney function.[5] | Significant risk of hyperkalemia, which limits its use in advanced CKD.[5][6] |
Experimental Protocols
The validation of this compound in advanced CKD is primarily based on the methodology of the CLICK trial.
The CLICK Trial: A Detailed Methodological Overview
Objective: To determine the efficacy and safety of this compound in lowering blood pressure in patients with stage 4 CKD and poorly controlled hypertension.[7][8]
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
Patient Population: 160 patients with stage 4 CKD (estimated glomerular filtration rate [eGFR] 15 to <30 mL/min/1.73 m²) and poorly controlled hypertension (mean 24-hour ambulatory blood pressure ≥130/80 mmHg) despite being on at least one antihypertensive medication.[8][9] A significant portion of the participants (60%) were already receiving loop diuretics.[7]
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. The initial dose of this compound was 12.5 mg once daily. The dose was titrated upwards every four weeks to a maximum of 50 mg once daily if home blood pressure targets were not met.[7][8]
Primary Outcome: The primary outcome was the change in 24-hour ambulatory systolic blood pressure from baseline to 12 weeks.[7]
Secondary Outcomes: Secondary outcomes included changes in the urinary albumin-to-creatinine ratio, N-terminal pro-B-type natriuretic peptide levels, plasma renin and aldosterone levels, and total body volume.[7] Safety and adverse events were also closely monitored.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. This compound and Advanced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usmedicine.com [usmedicine.com]
- 4. Revisiting diuretic choice in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Should we CLICK on this compound for treatment-resistant hypertension in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. hcplive.com [hcplive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. UChicago Medicine Primary Care e-Journal Club: this compound for Hypertension in Advanced Chronic Kidney Disease | Center for Continuing Medical Education [cme.uchicago.edu]
Safety Operating Guide
Proper Disposal of Chlorthalidone in a Laboratory Setting: A Procedural Guide
For Immediate Reference: Treat all Chlorthalidone waste as hazardous chemical waste and dispose of it through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in research, scientific, and drug development laboratories. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with general best practices for chemical and pharmaceutical waste management.
Waste Characterization and Segregation
This compound, a sulfonamide-derived diuretic, should be managed as a non-hazardous pharmaceutical waste unless mixed with a listed hazardous waste. However, as a precautionary measure and to ensure regulatory compliance, it is best practice to handle all this compound waste as hazardous chemical waste.
Proper segregation is critical to safe and compliant disposal. The following categories of this compound waste should be collected separately:
-
Solid this compound Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid materials used for spill cleanup.
-
Aqueous this compound Solutions: Solutions of this compound in aqueous buffers or media.
-
Organic Solvent Solutions Containing this compound: Solutions of this compound dissolved in organic solvents (e.g., methanol, DMSO). These should be segregated based on halogenated and non-halogenated solvents as per your institution's guidelines.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) and rinsed empty containers.
Step-by-Step Disposal Procedures
2.1. Solid this compound Waste
-
Collection: Place all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS office for disposal, which will likely involve incineration.
2.2. Aqueous this compound Solutions
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in water"), and the estimated concentration.
-
Storage: Store the sealed container in secondary containment in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS office.
2.3. Organic Solvent Solutions Containing this compound
-
Collection: Collect organic solvent solutions in a designated, solvent-compatible, and clearly labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," all solvent components with their approximate percentages, and the estimated concentration of this compound.
-
Storage: Store the sealed container in a flammable storage cabinet if the solvent is flammable, within secondary containment.
-
Disposal: Arrange for pickup by your institution's EHS office.
2.4. Contaminated Labware and Empty Containers
-
Decontamination of Reusable Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., methanol, followed by water) to remove this compound residues. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed using standard laboratory procedures.
-
Disposable Labware: All disposable labware that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Empty Stock Containers: Empty this compound stock containers should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses can be managed according to your institution's policy for non-hazardous liquid waste. After rinsing and air-drying, deface the label and dispose of the container in the regular trash or as directed by your EHS office.
Spill and Exposure Procedures
3.1. Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's EHS office.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills of powdered this compound, respiratory protection (e.g., an N95 respirator) may be necessary to prevent inhalation.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.
-
Clean the Spill:
-
Solid Spills: Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container. Avoid dry sweeping, which can create airborne dust.
-
Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads in a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by water. All cleaning materials should be disposed of as solid hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
3.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Chemical Incompatibility and Potential for Deactivation
Studies have shown that this compound undergoes degradation under acidic, alkaline, and oxidative conditions.[1] While these conditions can lead to the breakdown of the molecule, attempting to chemically deactivate this compound waste in the laboratory is not recommended for disposal purposes. The reactions may be incomplete, produce other hazardous byproducts, and create unnecessary risks for laboratory personnel. The most prudent and compliant method of disposal is through your institution's EHS-managed waste stream, which typically involves high-temperature incineration.
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Avoid mixing this compound waste with these materials.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₁ClN₂O₄S | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Practically insoluble | [3] |
| Recommended Disposal Method | Incineration through a licensed waste disposal facility | [4] |
Experimental Protocols
Detailed methodologies for key ecotoxicity experiments can be found in the OECD Guidelines for the Testing of Chemicals. These standardized protocols are used to assess the environmental risk of substances like this compound.
-
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity to daphnids over a 48-hour exposure period.
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline outlines the procedure for determining the acute lethal toxicity to fish over a 96-hour period.
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of freshwater algae over 72 hours.
Mandatory Visualization
Caption: Logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of this compound in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. This compound | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorthalidone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorthalidone, including operational procedures and disposal plans, to empower your team with the knowledge to work safely and effectively.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure risk. The level of PPE required can be categorized by the potential for exposure.
| PPE Level | Handling Scenario | Required Equipment |
| Low | Handling intact tablets where no alteration occurs. | Nitrile gloves |
| Moderate | Crushing or splitting tablets, or handling the powder in a controlled environment (e.g., ventilated enclosure). | Nitrile gloves, lab coat, safety glasses with side shields. |
| High | Handling bulk powder, potential for aerosolization, or cleaning up spills. | Double nitrile gloves, disposable gown, safety goggles, and a NIOSH-approved respirator. |
This table summarizes general recommendations. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for detailed guidance.
Operational Plan: Step-by-Step Handling and Storage
Receiving and Unpacking:
-
Inspect the exterior of the shipping container for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, gloves and a lab coat) before opening the package.
-
Open the package in a designated receiving area, preferably within a chemical fume hood if handling powdered forms.
-
Verify that the container is properly labeled and sealed.
-
Log the receipt of the chemical according to your laboratory's inventory management system.
Handling:
-
Engineering Controls: Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Procedural Controls:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Avoid the formation of dust when working with the powdered form.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound and decontaminate them after use.
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 20°C and 25°C (68°F and 77°F).[3][4][5]
-
Store away from strong oxidizing agents.[1]
Emergency Procedures
Spill Response:
A prompt and safe response to a this compound spill is critical to prevent wider contamination and exposure. The following workflow outlines the necessary steps.
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused this compound as hazardous waste through an approved waste disposal plant.[1] Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: All materials used in the handling and cleanup of this compound (e.g., gloves, weigh boats, absorbent pads) should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Take-Back Programs: Where available, utilize medication take-back programs for the disposal of unused this compound.[6][9][10][11] Check with your institution's environmental health and safety department for local options.
By implementing these safety and handling protocols, you can foster a secure research environment and ensure the well-being of your team while working with this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemdmart.com [chemdmart.com]
- 3. healthline.com [healthline.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound Tablets USP 25mg and 50mg [dailymed.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ajantapharmausa.com [ajantapharmausa.com]
- 8. gps.mylwebhub.com [gps.mylwebhub.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
